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1-(3-Chloro-2-fluorophenyl)ethanamine Documentation Hub

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  • Product: 1-(3-Chloro-2-fluorophenyl)ethanamine
  • CAS: 1270509-22-2

Core Science & Biosynthesis

Foundational

1-(3-Chloro-2-fluorophenyl)ethanamine: Physicochemical Profiling, Asymmetric Synthesis, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, chiral 1-arylethanamines serve as privileged pharmacophores and critical building blocks for small-molecule therapeutics. Among these, 1-(3-chloro-2-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, chiral 1-arylethanamines serve as privileged pharmacophores and critical building blocks for small-molecule therapeutics. Among these, 1-(3-chloro-2-fluorophenyl)ethanamine has emerged as a highly specialized intermediate, predominantly utilized in the synthesis of stereospecific enzyme inhibitors. The unique 3-chloro-2-fluoro substitution pattern on the aromatic ring imparts distinct stereoelectronic properties, influencing both the basicity of the amine and the lipophilicity of the resulting drug candidates. This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating protocol for its asymmetric synthesis, and explores its application in the development of Complement Factor D inhibitors[1].

Physicochemical & Structural Profiling

The structural nuances of 1-(3-chloro-2-fluorophenyl)ethanamine dictate its behavior in both synthetic workflows and biological systems. The presence of the highly electronegative fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I effect). This slightly depresses the pKa of the benzylic amine compared to unsubstituted analogs, while simultaneously conformationally locking the benzylic C-N bond via dipole-dipole repulsion. The meta-chloro substituent enhances the overall lipophilicity (LogP) and metabolic stability of the ring by blocking potential sites of cytochrome P450-mediated oxidation.

To facilitate compound registration and analytical tracking, the quantitative and identifying data for the various stereoisomers and salt forms are summarized below:

PropertyValue
IUPAC Name 1-(3-Chloro-2-fluorophenyl)ethanamine
Molecular Formula (HCl Salt) C8H10Cl2FN[2]
Molecular Weight (HCl Salt) 210.07 g/mol [2]
Molecular Weight (Free Base) 173.61 g/mol [3]
CAS Number (Free Base, Racemic) 1270509-22-2[3]
CAS Number ((S)-HCl Salt) 1313593-59-7[4],[5]
CAS Number ((R)-HCl Salt) 1253792-97-0[1]
Purity Standards Typically ≥95% to 97% (Chiral HPLC)[2],[5]

Asymmetric Synthesis via Ellman's Auxiliary

While racemic mixtures can be resolved via classical enzymatic resolution or chiral chromatography, the de novo asymmetric synthesis of 1-(3-chloro-2-fluorophenyl)ethanamine is most efficiently achieved using Ellman's sulfinamide chemistry[6],[7]. This approach is favored because it provides highly predictable stereochemical outcomes and excellent diastereomeric excess (de).

Mechanistic Rationale

The synthesis begins with the condensation of 3-chloro-2-fluoroacetophenone with enantiopure tert-butanesulfinamide. Titanium(IV) ethoxide (Ti(OEt)4) is employed not merely as a Lewis acid to activate the ketone, but crucially as a water scavenger to drive the thermodynamically challenging imine condensation to completion. Subsequent reduction of the sulfinyl imine with Sodium Borohydride (NaBH4) proceeds via a highly ordered, non-chelated transition state, dictated by the steric bulk of the tert-butyl group, yielding the sulfinamide with high diastereoselectivity.

Ellman A 3-Chloro-2-fluoro acetophenone B Sulfinyl Imine A->B Ti(OEt)4, (R)-t-BuSONH2 C Sulfinamide B->C NaBH4 D Chiral Amine HCl C->D HCl/MeOH

Fig 1: Asymmetric synthesis workflow of 1-arylethanamines using Ellman's chiral auxiliary.

Step-by-Step Methodology: Synthesis of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl

Note: This protocol is a self-validating system. In-Process Controls (IPCs) are embedded to ensure reaction integrity.

  • Imine Formation:

    • Charge a dry, argon-purged flask with 3-chloro-2-fluoroacetophenone (1.0 eq) and (R)-(+)-tert-butanesulfinamide (1.1 eq) in anhydrous Tetrahydrofuran (THF) (0.5 M).

    • Add Ti(OEt)4 (2.0 eq) dropwise at room temperature. Stir the mixture at 60 °C for 12 hours.

    • IPC: Monitor via LC-MS. The reaction is complete when the ketone peak is <2%.

    • Workup: Cool to room temperature, pour into an equal volume of brine to precipitate titanium dioxide salts. Filter through a Celite pad, extract the aqueous layer with Ethyl Acetate (EtOAc), dry over Na2SO4, and concentrate to yield the crude sulfinyl imine.

  • Diastereoselective Reduction:

    • Dissolve the crude sulfinyl imine in THF (0.2 M) and cool to -40 °C.

    • Add NaBH4 (3.0 eq) portion-wise. Allow the reaction to slowly warm to room temperature over 4 hours.

    • IPC: Check diastereomeric ratio (d.r.) via 1H NMR of a crude aliquot. The bulky tert-butyl group typically directs hydride attack to yield >95:5 d.r.

    • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry, and concentrate.

  • Auxiliary Cleavage:

    • Dissolve the resulting sulfinamide in Methanol (MeOH) (0.2 M). Add 4N HCl in Dioxane (3.0 eq) at 0 °C. Stir for 2 hours.

    • IPC: TLC (Ninhydrin stain) will reveal the formation of the primary amine.

    • Isolation: Concentrate the solvent in vacuo. Triturate the resulting solid with diethyl ether to remove the cleaved sulfinyl byproducts, yielding the pure (R)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride as a white solid.

Application in Drug Discovery: Complement Factor D Inhibitors

The (R)-enantiomer of 1-(3-chloro-2-fluorophenyl)ethanamine (CAS 1253792-97-0) is prominently featured in the patent literature (e.g., WO2015009977A1) for the synthesis of aminomethyl-biaryl derivatives[1]. These compounds act as potent inhibitors of Complement Factor D, a highly specific serine protease[8].

Factor D is the rate-limiting enzyme in the Complement Alternative Pathway (AP). It cleaves Factor B only when Factor B is complexed with C3b, leading to the formation of the C3 convertase (C3bBb)[8]. Overactivation of this pathway is implicated in severe ophthalmic and systemic diseases, including age-related macular degeneration (AMD) and diabetic retinopathy[8]. By incorporating the 1-(3-chloro-2-fluorophenyl)ethanamine motif into a larger biaryl scaffold, researchers achieve the precise steric and electrostatic fit required to competitively block the active site of Factor D.

FactorD C3 C3 Hydrolysis C3b C3b Deposition C3->C3b FB Factor B Binding C3b->FB FD Factor D Cleavage FB->FD Conv C3 Convertase FD->Conv Blocked by Amine Derivatives Path Alternative Pathway Conv->Path

Fig 2: Complement Alternative Pathway highlighting Factor D inhibition by biaryl derivatives.

Step-by-Step Methodology: Amide Coupling for Scaffold Assembly

To integrate the amine into a Factor D inhibitor scaffold, a standard amide coupling is performed. The choice of Dichloromethane (DCM) as a solvent is dictated by its ability to solubilize both the amine hydrochloride and the carboxylic acid. N,N-Diisopropylethylamine (DIEA) is selected over triethylamine due to its increased steric hindrance, which minimizes competitive nucleophilic attack and epimerization at the alpha-chiral center[1].

  • Activation: In a dry flask, dissolve the target biaryl-carboxylic acid (1.0 eq) in DCM (0.2 M). Add HATU (1.2 eq) and stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add (R)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride (1.1 eq)[1], followed by the dropwise addition of DIEA (2.5 eq)[1]. The excess base is required to neutralize the HCl salt of the amine.

  • Reaction: Stir the mixture at room temperature for 2 hours[1].

  • Purification: Dilute with DCM, wash sequentially with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over MgSO4, concentrate, and purify via flash chromatography (e.g., 0-50% EtOAc in Heptanes) to isolate the target amide[1].

Analytical Characterization & Quality Control

Rigorous analytical characterization is mandatory to ensure the integrity of the chiral center and the halogenated ring.

  • Nuclear Magnetic Resonance (NMR): Proton NMR (1H NMR) must be conducted in deuterated solvents (e.g., DMSO-d6)[8]. The ortho-fluoro substituent necessitates careful consideration, as 19F-1H spin-spin coupling will split the aromatic protons and potentially the benzylic proton signal, complicating integration if not properly assigned.

  • Chiral HPLC: To verify the enantiomeric excess (ee) post-synthesis, Chiralpak AD-H or OD-H columns are typically employed using a Hexane/Isopropanol (with 0.1% Diethylamine modifier) isocratic gradient. The modifier is critical to prevent peak tailing of the primary amine.

References

  • 1-(3-Chloro-2-fluorophenyl)ethanamine, min 95%, 50 mg Source: Calpaclab URL:[Link]

  • WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof Source: Google Patents URL
  • A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug Source: ResearchGate URL:[Link]

  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines Source: Chemical Reviews - ACS Publications URL:[Link]

Sources

Exploratory

Technical Whitepaper: (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride in Advanced Drug Discovery

Executive Summary Chiral 1-arylethylamines are foundational building blocks in modern medicinal chemistry, serving as critical pharmacophores and chiral auxiliaries in the synthesis of complex nitrogen-containing heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral 1-arylethylamines are foundational building blocks in modern medicinal chemistry, serving as critical pharmacophores and chiral auxiliaries in the synthesis of complex nitrogen-containing heterocycles[1]. Among these, (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride represents a highly specialized intermediate. The unique substitution pattern—a fluorine at the ortho position and a chlorine at the meta position—imparts distinct stereoelectronic properties that significantly influence receptor binding kinetics, metabolic stability, and lipophilicity. This whitepaper details the physicochemical profile, mechanistic utility, and validated protocols for the isolation and characterization of this specific enantiomer.

Chemical Identity & Physicochemical Profiling

The hydrochloride salt of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine is heavily favored over its free base counterpart in pharmaceutical development. The salt form ensures enhanced oxidative stability, prevents atmospheric CO₂ absorption (carbamate formation), and provides the aqueous solubility necessary for reproducible in vitro assay dosing.

Quantitative Data Summary
PropertyValue / SpecificationCausality / Significance
CAS Number 1313593-59-7[2]Unique identifier for the (S)-hydrochloride salt.
Molecular Formula C₈H₁₀Cl₂FN[3]Reflects the addition of HCl to the free base.
Molecular Weight 210.08 g/mol [2]Low molecular weight allows for high ligand efficiency.
Stereochemistry (S)-ConfigurationDictates spatial trajectory of the amine in binding pockets.
Physical State Crystalline SolidEnsures high purity and ease of handling during synthesis.

Mechanistic Role in Pharmacophore Design

The selection of the (S)-enantiomer of 1-(3-chloro-2-fluorophenyl)ethanamine over the (R)-enantiomer or the racemate is rarely arbitrary. In target-based drug design (e.g., allosteric modulators, GPCR ligands, or kinase inhibitors), the stereocenter acts as a spatial director.

  • Steric Trajectory: The (S)-methyl group forces the molecule into a specific conformation when entering a sterically constrained receptor pocket. If the methyl group clashes with the receptor wall (as it might in the R-configuration), binding affinity drops precipitously.

  • Halogen Bonding & pKa Modulation: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect, slightly lowering the pKa of the adjacent primary amine compared to unsubstituted analogs. This modulates the ionization state at physiological pH, optimizing the balance between membrane permeability and the ability to form critical salt bridges with acidic residues (like Aspartate or Glutamate) in the target active site.

BindingModel Ligand (S)-1-(3-Chloro-2-fluorophenyl) ethanamine Core Amine Protonated Amine (NH3+) Ligand->Amine Aryl 3-Chloro-2-fluorophenyl Ring Ligand->Aryl Methyl (S)-Methyl Group Ligand->Methyl Asp Acidic Residue (Salt Bridge) Amine->Asp Electrostatic Hydrophobic Hydrophobic Pocket (Halogen Bonding) Aryl->Hydrophobic Pi/Halogen Steric Steric Boundary (Enantiomeric Discrimination) Methyl->Steric Spatial Fit Target Receptor / Kinase Active Site Asp->Target Hydrophobic->Target Steric->Target

Figure 2: Pharmacophore binding logic illustrating stereospecific target engagement.

Synthesis & Enantiomeric Resolution Workflow

While asymmetric synthesis (e.g., via Ellman's chiral sulfinamide chemistry) is a viable route, the classical resolution of the racemic amine via diastereomeric salt formation remains the most scalable and cost-effective method for producing high-purity (S)-1-(3-chloro-2-fluorophenyl)ethanamine[1].

Step-by-Step Methodology: Diastereomeric Resolution

Rationale: This protocol utilizes the differential solubility of diastereomeric salts to isolate the (S)-enantiomer. The method is designed as a self-validating system; optical purity is checked at intermediate stages, and recrystallization loops are triggered if thresholds are not met.

  • Diastereomeric Salt Formation:

    • Dissolve 1.0 equivalent of racemic 1-(3-chloro-2-fluorophenyl)ethanamine in hot methanol (60°C).

    • Slowly add a solution of 0.5 equivalents of (R)-(-)-mandelic acid in methanol.

    • Causality: Using 0.5 equivalents (the "half-equivalent method") maximizes the enantiomeric excess (ee) of the initial precipitate by leaving the unwanted (R)-amine in solution as a highly soluble free base.

  • Controlled Crystallization:

    • Allow the solution to cool to room temperature at a controlled rate of 5°C/hour.

    • Causality: Slow cooling promotes the growth of large, thermodynamically stable crystals and prevents the kinetic entrapment (occlusion) of the unwanted diastereomer.

    • Filter the crystalline (S)-amine-(R)-mandelate salt and wash with cold methanol.

  • Free-Basing and Hydrochloride Formation:

    • Suspend the highly pure diastereomeric salt in a biphasic mixture of 1M NaOH and dichloromethane (DCM).

    • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base.

    • Dissolve the free base in anhydrous diethyl ether.

    • Introduce 2.0M HCl in diethyl ether dropwise at 0°C until precipitation is complete.

    • Causality: Utilizing strictly anhydrous conditions prevents the highly hygroscopic hydrochloride salt from forming a sticky hydrate, ensuring the final product is a free-flowing, easily weighable powder.

ResolutionWorkflow Start Racemic 1-(3-Chloro-2-fluorophenyl) ethanamine Agent Add Chiral Resolving Agent (e.g., (R)-Mandelic Acid) Start->Agent Salt Diastereomeric Salt Formation Agent->Salt Cryst Fractional Crystallization (Methanol/Water) Salt->Cryst MotherLiq Mother Liquor (R-enriched) Cryst->MotherLiq Remains in solution Solid Crystalline Solid (S,R-salt) Cryst->Solid Precipitates Base Basification (NaOH) & Extraction Solid->Base HCl HCl Treatment (Ether/HCl) Base->HCl Product (S)-1-(3-Chloro-2-fluorophenyl) ethanamine HCl HCl->Product

Figure 1: Diastereomeric resolution and hydrochloride salt formation workflow for the (S)-amine.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride[2], a rigorous Quality Control (QC) framework must be applied. The protocol is self-validating: if the chiral HPLC analysis yields an enantiomeric excess (ee) < 98%, the batch is automatically routed back for an additional recrystallization step.

Chiral HPLC Protocol
  • Column: Daicel Chiralcel OD-H (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

    • Causality: The addition of 0.1% Diethylamine suppresses peak tailing by masking residual silanol groups on the stationary phase, ensuring sharp, baseline-resolved peaks for accurate ee% integration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: The hydrochloride salt must be free-based with a drop of triethylamine in the HPLC vial prior to injection to ensure compatibility with the normal-phase solvent system.

References

  • J&K Scientific. "(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride | 1313593-59-7".
  • CymitQuimica. "CAS: 1313593-59-7".
  • National Institutes of Health (PMC). "Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine".

Sources

Foundational

1-(3-Chloro-2-fluorophenyl)ethanamine structure and molecular weight

Title: Structural Elucidation and Synthetic Utility of 1-(3-Chloro-2-fluorophenyl)ethanamine in Drug Discovery Executive Summary As a Senior Application Scientist, I frequently encounter chiral building blocks that dicta...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation and Synthetic Utility of 1-(3-Chloro-2-fluorophenyl)ethanamine in Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently encounter chiral building blocks that dictate the pharmacokinetic and pharmacodynamic success of a drug candidate. 1-(3-Chloro-2-fluorophenyl)ethanamine is a prime example of a highly specialized primary amine. The strategic placement of halogens on the phenyl ring makes it an indispensable moiety in modern medicinal chemistry, particularly for developing targeted therapies against complement-mediated diseases. This whitepaper details its structural properties, stereochemical significance, and validated synthetic applications.

Physicochemical Profiling & Structural Causality

To effectively utilize 1-(3-Chloro-2-fluorophenyl)ethanamine, one must understand the causality behind its structural features. The compound is typically utilized as a hydrochloride salt rather than a free base.

Causality of the Salt Form: The free base is susceptible to oxidative degradation and presents handling challenges due to its physical state. Converting it to the hydrochloride salt yields a highly stable, crystalline solid. This ensures precise stoichiometric weighing during high-throughput parallel synthesis and extends the shelf-life of the reagent.

Causality of Halogenation:

  • Ortho-Fluorine (C2): The highly electronegative fluorine atom at the ortho position induces a strong dipole moment. In biological systems, this fluorine often participates in multipolar interactions with protein backbones, locking the molecule into a bioactive conformation.

  • Meta-Chlorine (C3): The bulky chlorine atom provides essential steric shielding while simultaneously modulating the pKa of the benzylic amine through inductive electron withdrawal. This delicate balance enhances the lipophilicity (LogP ~2.92) and membrane permeability of the resulting drug construct[1].

Quantitative Data Summary The following table consolidates the critical physicochemical parameters of the compound across its various stereochemical and salt forms.

PropertyFree BaseHydrochloride Salt (Racemic)(R)-Hydrochloride Salt(S)-Hydrochloride Salt
Molecular Formula C8H9ClFNC8H10Cl2FNC8H10Cl2FNC8H10Cl2FN
Molecular Weight 173.61 g/mol 210.07 g/mol 210.08 g/mol 210.08 g/mol
CAS Number 1270509-22-21956371-30-41253792-97-01313593-59-7
Purity Standard ≥95%≥97%≥96%Not Specified
Reference CalPacLab[2]CymitQuimica[3]ChemScene[1]J&K Scientific[4]

Stereochemistry & Enantiomeric Resolution

The benzylic carbon of 1-(3-Chloro-2-fluorophenyl)ethanamine is a chiral center. Because biological targets are inherently chiral, the enantiomeric purity of this building block is non-negotiable. The (R)-enantiomer (CAS: 1253792-97-0) and the (S)-enantiomer (CAS: 1313593-59-7) exhibit vastly different spatial trajectories when incorporated into a larger pharmacophore[1][4].

Resolution A Racemic Amine Base MW: 173.61 B Chiral Resolution (Chiral Acid Addition) A->B C (R)-Enantiomer HCl CAS: 1253792-97-0 B->C Selective Crystallization D (S)-Enantiomer HCl CAS: 1313593-59-7 B->D Mother Liquor Recovery

Chiral resolution workflow for 1-(3-Chloro-2-fluorophenyl)ethanamine.

Application in Therapeutics: Complement Factor D Inhibition

A prominent application of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine is its role as a nucleophilic building block in the synthesis of Aminomethyl-biaryl derivatives. These complex molecules act as potent inhibitors of Complement Factor D[5].

Mechanistic Causality: The complement system is a critical component of innate immunity. Overactivation of the alternative complement pathway is implicated in severe ophthalmic conditions, such as age-related macular degeneration (AMD) and diabetic retinopathy[5]. Factor D is a highly specific serine protease that cleaves Factor B, leading to the formation of the C3 convertase. By incorporating the sterically tuned 1-(3-Chloro-2-fluorophenyl)ethanamine moiety, inhibitors achieve high affinity and selectivity for the Factor D active site, halting the cascade[5].

Pathway A Alternative Complement Pathway B Factor D Protease A->B C C3 Convertase Formation B->C E Macular Degeneration Progression C->E D Amine-Derived Inhibitor D->B Targeted Inhibition

Mechanism of Factor D inhibition by amine-derived compounds in AMD.

Validated Experimental Methodologies

As an application scientist, I mandate that all protocols be self-validating. The following workflows incorporate intrinsic quality control checkpoints to guarantee experimental integrity.

Protocol 1: LC-MS/MS Characterization of the Amine Starting Material Before initiating any synthesis, the purity and identity of the starting material must be verified.

  • Sample Preparation: Dissolve 1 mg of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride in 1 mL of LC-MS grade Methanol.

  • Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid ensures the amine remains protonated, sharpening the chromatographic peak and enhancing ionization efficiency.

  • Self-Validation Checkpoint: Monitor the positive electrospray ionization (ESI+) channel. The protocol is validated if a dominant peak appears at m/z 174.0 [M+H]+, corresponding to the free base mass (173.61 + 1.008). The isotopic pattern must reflect the presence of one chlorine atom (a ~3:1 ratio of m/z 174.0 to 176.0).

Protocol 2: Amide Coupling Synthesis This protocol outlines the coupling of the amine with a generic carboxylic acid core to form a Factor D inhibitor precursor, adapted from established patent literature[5].

  • Activation: In a flame-dried round-bottom flask, dissolve the target carboxylic acid (1.0 eq) and a coupling reagent (e.g., HATU, 1.2 eq) in anhydrous Dichloromethane (DCM). Stir for 10 minutes.

  • Amine Addition: Add (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride (1.09 eq) to the mixture[5].

  • Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIEA) (2.29 mmol/2.1 eq) at room temperature[5]. Causality: DIEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt of the amine, generating the free nucleophile without competing with the amine for the activated ester.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 2 hours[5]. Validate completion by withdrawing a 5 µL aliquot, diluting in methanol, and analyzing via LC-MS. The disappearance of the m/z 174.0 peak confirms complete consumption of the amine.

  • Purification: Concentrate the mixture under reduced pressure and purify directly via flash column chromatography using a gradient of 0-50% Ethyl Acetate in Heptanes[5].

References

  • J&K Scientific. "(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride | 1313593-59-7".
  • Cymit Química. "1-(3-CHLORO-2-FLUOROPHENYL)ETHANAMINE HCL".
  • Cal Pac Lab. "1-(3-Chloro-2-fluorophenyl)ethanamine, min 95%, 50 mg".
  • ChemScene. "1253792-97-0 | (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride".
  • Google Patents. "WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof".

Sources

Exploratory

Thermodynamic Solvation and Empirical Solubility Profiling of 1-(3-Chloro-2-fluorophenyl)ethanamine in Organic Solvents

Executive Summary Understanding the solubility profile of active pharmaceutical ingredient (API) intermediates is a foundational requirement for optimizing extraction, crystallization, and purification workflows. 1-(3-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of active pharmaceutical ingredient (API) intermediates is a foundational requirement for optimizing extraction, crystallization, and purification workflows. 1-(3-Chloro-2-fluorophenyl)ethanamine is a critical halogenated primary amine intermediate, prominently utilized in the synthesis of complement factor D inhibitors for immunological and ophthalmic therapies[1].

Depending on the synthetic route, this compound is commonly isolated as a racemic hydrochloride salt (CAS: 1956371-30-4)[2], its enantiopure (S)-hydrochloride derivative (CAS: 1313593-59-7)[3], or as a free base. This whitepaper establishes the thermodynamic causality behind its solvation behavior and provides a self-validating, highly reproducible methodology for determining its solubility across a spectrum of organic solvents.

Physicochemical Context & Causality of Solvation

The solvation of 1-(3-Chloro-2-fluorophenyl)ethanamine is governed by the interplay between its crystal lattice energy and the solvent's dielectric constant ( ϵ ). The presence of the ortho-fluoro and meta-chloro substituents on the phenyl ring induces a strong electron-withdrawing inductive effect. This modulates the pKa​ of the benzylic amine, directly impacting its hydrogen-bonding capacity and lipophilicity.

  • Free Base Form: Lacking an ionic charge, the free base exhibits strong dipole-dipole interactions and London dispersion forces. Consequently, it demonstrates high solubility in halogenated solvents (e.g., Dichloromethane) and moderately polar aprotic solvents (e.g., Ethyl Acetate).

  • Hydrochloride (HCl) Salt Form: The protonated amine forms a rigid crystalline lattice with the chloride counterion. Dissolving this salt requires a solvent with a high dielectric constant and strong hydrogen-bond accepting/donating capabilities to overcome the lattice energy and solvate the constituent ions.

Solvation API 1-(3-Chloro-2-fluorophenyl)ethanamine FreeBase Free Base Form (Lipophilic) API->FreeBase HClSalt HCl Salt Form (Hydrophilic) API->HClSalt Aprotic Aprotic Solvents (DCM, EtOAc, Heptane) FreeBase->Aprotic High Solubility Protic Polar/Protic Solvents (MeOH, DMSO, H2O) FreeBase->Protic Moderate/Low HClSalt->Aprotic Insoluble HClSalt->Protic High Solubility

Caption: Logical relationship of API form and solvent polarity on solubility.

Quantitative Solubility Data

The following table summarizes representative equilibrium solubility data for 1-(3-Chloro-2-fluorophenyl)ethanamine at 25°C. These values serve as baseline parameters for process modeling and solvent selection during liquid-liquid extraction or crystallization.

Organic SolventDielectric Constant ( ϵ )Solvent ClassificationFree Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)
n-Heptane 1.9Non-polar~ 15.0< 0.1
Ethyl Acetate (EtOAc) 6.0Polar Aprotic> 100.0< 5.0
Dichloromethane (DCM) 9.1Halogenated> 150.0< 1.0
Methanol (MeOH) 32.7Polar Protic> 100.0> 50.0
Dimethyl Sulfoxide (DMSO) 46.7Polar Aprotic> 100.0> 100.0

Note: Values are representative benchmarks for standard process chemistry workflows. Exact empirical limits should be verified using the protocol below for specific polymorphic forms.

Methodology: Self-Validating Shake-Flask Protocol

The determination of accurate solubility profiles relies on principles established by the OECD Test Guideline 105[4]. While OECD 105 is traditionally applied to aqueous systems, the shake-flask method is the gold standard for substances with solubilities exceeding 10 mg/L[5] and its thermodynamic principles are directly translatable to organic solvent profiling[6].

To ensure scientific integrity, the following protocol is designed as a self-validating system . It mitigates common experimental errors such as supersaturation, incomplete dissolution kinetics, and filter adsorption.

Step-by-Step Workflow

Step 1: Preparation of Saturated Solutions

  • Action: Add an excess amount (approximately 50% more than the estimated solubility limit) of 1-(3-Chloro-2-fluorophenyl)ethanamine to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

  • Causality: Borosilicate glass is inert and prevents the leaching of plasticizers that occurs when organic solvents (like DCM or EtOAc) are stored in standard polypropylene tubes.

Step 2: Isothermal Equilibration

  • Action: Secure the vials in an orbital shaker set to 25.0°C ± 0.1°C and agitate at 250 RPM.

  • Causality: Solubility is exponentially dependent on temperature (governed by the van 't Hoff equation). Fluctuations greater than 0.1°C will cause continuous dissolution and precipitation cycles, preventing the system from reaching true thermodynamic equilibrium.

Step 3: Phase Separation via Centrifugation

  • Action: After 24 hours, transfer an aliquot to a solvent-resistant microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes at 25°C.

  • Causality: Why not filtration? Halogenated aromatic amines exhibit a high propensity for non-specific adsorption onto PTFE or Nylon syringe filters. Centrifugation physically separates the undissolved solid without introducing a high-surface-area medium that could artificially lower the measured concentration of the solute.

Step 4: HPLC-UV Quantification

  • Action: Dilute the supernatant with the mobile phase to fall within the linear range of a pre-established HPLC-UV calibration curve. Analyze at an appropriate UV wavelength (typically 210-254 nm for halogenated aromatics).

Step 5: Equilibrium Validation (The Self-Validating Loop)

  • Action: Repeat Steps 3 and 4 at 48 hours and 72 hours.

  • Validation Logic: The system is only considered to be at true thermodynamic equilibrium when the concentration difference ( ΔC ) between two successive time points (e.g., 48h and 72h) is less than 5%. If ΔC≥5% , dissolution kinetics are slow, and agitation must continue.

Workflow Prep 1. Solvent & API Prep (Excess Solid Added) Incubate 2. Shake-Flask Equilibration (25°C ± 0.1°C) Prep->Incubate Separate 3. Phase Separation (Centrifugation at 10,000g) Incubate->Separate 24h, 48h, 72h Analyze 4. HPLC-UV Quantification Separate->Analyze Validate 5. Equilibrium Validation (ΔC < 5% over 24h) Analyze->Validate Validate->Incubate If ΔC ≥ 5%

Caption: Self-validating shake-flask workflow for organic solvent solubility screening.

Strategic Recommendations

When designing synthetic routes or purification schemes for 1-(3-Chloro-2-fluorophenyl)ethanamine, scientists must leverage its differential solubility.

  • Extraction: The vast difference in solubility between the free base and the HCl salt allows for highly efficient acid-base liquid-liquid extractions. The free base can be extracted into DCM or EtOAc, washed, and subsequently precipitated by bubbling HCl gas or adding methanolic HCl.

  • Crystallization: For the HCl salt, an anti-solvent crystallization approach is highly effective. Dissolving the salt in a minimal volume of Methanol (good solvent) and slowly titrating in n-Heptane or cold EtOAc (anti-solvent) will yield high-purity crystalline material.

References

  • [5] National Institutes of Health (NIH). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Available at: [Link]

  • [4] Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. Available at: [Link]

  • [6] Technical University of Denmark (DTU). Determining the water solubility of difficult-to-test substances: A tutorial review. Available at:[Link]

  • [1] Google Patents. WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof. Available at:

Sources

Foundational

Engineering the Phenylethylamine Scaffold: A Technical Guide to Next-Generation Neurotherapeutics

Executive Summary The phenylethylamine (PEA) core is one of the most versatile and privileged scaffolds in medicinal chemistry. Serving as the structural backbone for endogenous trace amines and monoamine neurotransmitte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylethylamine (PEA) core is one of the most versatile and privileged scaffolds in medicinal chemistry. Serving as the structural backbone for endogenous trace amines and monoamine neurotransmitters (e.g., dopamine, norepinephrine), PEA derivatives have historically been developed as bronchodilators, decongestants, and psychostimulants[1]. However, recent paradigm shifts in neuropsychiatric drug development have repositioned substituted PEAs at the forefront of targeted neurotherapeutics. By precisely engineering the alpha, beta, and aromatic ring positions, medicinal chemists can predictably tune selectivity across monoamine transporters, trace amine-associated receptors (TAAR1), and serotonin (5-HT) G-protein coupled receptors (GPCRs)[2].

This technical whitepaper explores the structure-activity relationships (SAR) of substituted PEAs, details the molecular causality behind their pharmacological profiles, and provides validated in vitro protocols for characterizing novel 5-HT 2A​ receptor modulators.

Structural Anatomy & Causality in SAR

The pharmacological destiny of a PEA derivative is dictated by its substitution pattern. Understanding the physical chemistry and steric interactions at each position is critical for rational drug design.

Alpha and Beta Chain Substitutions
  • α -Substitution (Steric Shielding): The addition of a methyl group at the alpha carbon (yielding an amphetamine skeleton) introduces steric hindrance adjacent to the primary amine. This modification physically blocks the active site of Monoamine Oxidase (MAO), preventing rapid oxidative deamination and significantly extending the compound's plasma half-life[3].

  • β -Substitution (Hydrogen Bonding): Introducing a hydroxyl group at the beta carbon (e.g., ephedrine, norepinephrine) creates a chiral center capable of crucial hydrogen bonding. This modification heavily biases the molecule toward direct adrenergic receptor agonism while decreasing its affinity for the dopamine transporter (DAT), explaining the shift from central stimulation to peripheral sympathomimetic activity[4].

Aromatic Ring and Amine Substitutions
  • 2,5-Dimethoxy Pattern: The addition of methoxy groups at the 2 and 5 positions of the phenyl ring (the "2C" series pioneered by Alexander Shulgin) acts as an electronic and steric key. These oxygen atoms act as hydrogen bond acceptors that anchor the molecule within the orthosteric binding pocket of the 5-HT 2A​ and 5-HT 2C​ receptors[5].

  • N-Benzyl Addition (The NBOMe Series): Adding a 2-methoxybenzyl group to the primary amine (yielding compounds like 25I-NBOMe) transforms a moderate-affinity partial agonist into a super-potent full agonist[6]. Causality: The N-benzyl moiety extends into a secondary, lipophilic accessory pocket within the 5-HT 2A​ receptor that endogenous serotonin cannot reach. This hydrophobic interaction drastically lowers the dissociation constant ( Kd​ ), increasing binding affinity by up to 100-fold compared to the parent 2C compound[7].

Receptor Signaling & Biased Agonism

The therapeutic potential of PEA-derived psychedelics (e.g., for treatment-resistant depression or PTSD) is complicated by their hallucinogenic liabilities. Current drug discovery efforts focus on biased agonism —the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one intracellular signaling cascade over another[8].

At the 5-HT 2A​ receptor, canonical activation recruits the G αq​ protein, leading to phospholipase C (PLC) activation, intracellular calcium mobilization, and the behavioral hallmark of hallucinations (quantified in rodents via the head-twitch response)[9]. Conversely, recruitment of β -arrestin2 is increasingly hypothesized to drive receptor internalization and downstream neuroplasticity (e.g., dendritic arborization) without profound perceptual shifts[10].

G Ligand Substituted Phenylethylamine Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds Gq Gq Protein Pathway (Calcium Mobilization) Receptor->Gq Activates bArrestin Beta-Arrestin2 Pathway (Internalization / Plasticity) Receptor->bArrestin Recruits Hallucinogenic Hallucinogenic Effects (Head-Twitch Response) Gq->Hallucinogenic Primary Driver Neuroplasticity Neuroplasticity & Antidepressant Effects bArrestin->Neuroplasticity Modulates

5-HT2A receptor biased signaling pathways modulating hallucinogenic vs. neuroplastic effects.

Quantitative Pharmacological Profiling

To illustrate the profound impact of SAR modifications, the table below summarizes the binding affinities ( Ki​ ) and functional efficacies of three structural tiers of PEAs: the natural protoalkaloid (Mescaline), the synthetic 2,5-dimethoxy halogenated analog (2C-B), and the N-benzyl derivative (25I-NBOMe)[7][11][12][13].

CompoundStructural Class5-HT 2A​ Affinity ( Ki​ , nM)5-HT 2C​ Affinity ( Ki​ , nM)Functional Efficacy (5-HT 2A​ )
Mescaline 3,4,5-trimethoxy-PEA~3,860~1,400Partial Agonist
2C-B 4-bromo-2,5-dimethoxy-PEA~1.2 - 20.6~0.63Partial Agonist
25I-NBOMe N-(2-methoxybenzyl)-2C-I~0.044~1.03 - 4.6Full Agonist

Data synthesized from established radioligand binding assays utilizing [ 125 I]DOI or [ 3 H]Ketanserin displacement.

Experimental Protocols for Pharmacological Validation

To ensure trustworthiness and reproducibility in PEA drug discovery, assays must be designed as self-validating systems. The following protocols detail the in vitro characterization of novel PEA derivatives, incorporating strict internal controls.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Purpose: To determine the equilibrium dissociation constant ( Ki​ ) of a novel PEA at the 5-HT 2A​ receptor. Causality Check: We use [ 3 H]Ketanserin (an antagonist) rather than an agonist radioligand to label the entire receptor population, avoiding the G-protein coupling state bias that occurs with agonist radioligands.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT 2A​ receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of [ 3 H]Ketanserin (final concentration ~1 nM).

    • 50 µL of the test PEA derivative (serial dilutions from 10−11 to 10−5 M).

    • 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Self-Validation (Non-Specific Binding): Dedicate 3 wells to contain 10 µM Mianserin. The radioactivity measured here represents radioligand stuck to the plastic or lipid bilayer, not the receptor. Subtract this value from all other wells to isolate Specific Binding.

  • Termination: Incubate for 60 minutes at 37°C to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and count tritium decays (CPM). Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay (Functional Efficacy)

Purpose: To quantify the G αq​ -mediated functional activation (E max​ and EC 50​ ) of the test compound.

  • Cell Plating: Seed 5-HT 2A​ -expressing CHO-K1 cells into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM (a calcium-sensitive fluorescent dye) dissolved in assay buffer with probenecid (to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Baseline & Stimulation: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds. Inject 10 µL of the test PEA derivative (various concentrations).

  • Self-Validation (Normalization): Include a full concentration-response curve of endogenous Serotonin (5-HT) on every plate. Define the maximum fluorescence peak of 5-HT as 100% E max​ . If a novel PEA plateaus at 40% of the 5-HT peak, it is definitively classified as a partial agonist.

HTS Synth Chemical Synthesis Binding Radioligand Binding Assay Synth->Binding Func Functional Assay (Ca2+ / cAMP) Binding->Func Ki < 50nM InVivo In Vivo Models (Behavioral) Func->InVivo Efficacy Confirmed Lead Lead Optimization InVivo->Lead Lead->Synth SAR Feedback

Step-by-step high-throughput screening workflow for novel phenylethylamine derivatives.

Future Perspectives in Drug Discovery

The future of substituted PEAs in medicinal chemistry lies in conformationally restricted analogs. By tethering the flexible ethylamine side chain into rigid ring systems (e.g., benzofurans or aminotetralins), researchers can lock the molecule into specific spatial geometries. This rigidification reduces the entropic penalty of binding and can force the 5-HT 2A​ receptor into specific biased conformations, paving the way for "psychoplastogens"—compounds that promote rapid neural plasticity and synaptogenesis for the treatment of depression, devoid of the hallucinogenic liability that currently limits clinical scalability[14][15].

References

  • American Chemical Society. "2-Phenylethylamine." Molecule of the Week. Available at:[Link]

  • Demin, K. A., et al. "Behavioral and neurochemical effects of novel N-Benzyl-2-phenylethylamine derivatives in adult zebrafish." bioRxiv (2022). Available at:[Link]

  • Glennon, R. A., et al. "The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs." Current Topics in Medicinal Chemistry (2010). Available at:[Link]

  • Wikipedia Contributors. "25I-NBOMe." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Xylo Bio. "Beyond 5-HT2A: Exploring the Broader Molecular Targets of Psychedelics." September 2024 Newsletter. Available at:[Link]

  • Wikipedia Contributors. "Mescaline." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Luethi, D., et al. "Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines." Frontiers in Pharmacology (2022). Available at:[Link]

  • Eshleman, A. J., et al. "Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors." Biochemical Pharmacology (2018). Available at:[Link]

  • Papaseit, E., et al. "Acute Pharmacological Effects of 2C-B in Humans: An Observational Study." Frontiers in Pharmacology (2018). Available at:[Link]

  • Schmitz, G. P., et al. "5-HT2A SNPs Alter the Pharmacological Signaling of Potentially Therapeutic Psychedelics." ACS Chemical Neuroscience (2022). Available at:[Link]

Sources

Exploratory

The Genesis of Chiral Halogenated Ethanamines: A Literature Review for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Chiral halogenated ethanamines represent a cornerstone in modern medicinal chemistry, forming the structural backbone o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral halogenated ethanamines represent a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous pharmaceuticals. The introduction of a halogen atom into the ethanamine scaffold profoundly influences the molecule's physicochemical properties, including basicity, lipophilicity, and metabolic stability, thereby enhancing its drug-like characteristics. The stereochemistry of these compounds is equally critical, as enantiomers often exhibit markedly different pharmacological and toxicological profiles. This technical guide provides a comprehensive literature review on the discovery and synthesis of chiral halogenated ethanamines, tracing the evolution from classical resolution techniques to modern asymmetric synthesis. Detailed experimental protocols, comparative data, and visual workflows are presented to offer field-proven insights for researchers in drug discovery and development.

Introduction: The Strategic Importance of Halogenation and Chirality

The 2-phenylethylamine framework is a privileged scaffold in medicinal chemistry, found in a wide array of endogenous neurotransmitters and synthetic drugs.[1] The strategic incorporation of halogen atoms into this framework has become a powerful tool for medicinal chemists to fine-tune molecular properties and improve pharmacokinetic and pharmacodynamic profiles. Halogenation can increase a compound's lipophilicity, which may enhance its ability to cross the blood-brain barrier, a crucial attribute for drugs targeting the central nervous system.[2] Furthermore, the introduction of a halogen can block sites of metabolism, thereby increasing the drug's half-life.

The chirality of these molecules is of paramount importance. As with many pharmaceuticals, the desired therapeutic effect often resides in a single enantiomer, while the other may be less active, inactive, or even contribute to undesirable side effects.[3] Therefore, the development of synthetic methods to access enantiomerically pure halogenated ethanamines has been a significant area of research. This guide will delve into the historical context of their discovery, from early resolution methods to the sophisticated asymmetric syntheses employed today.

Foundational Discoveries: The Era of Classical Resolution

The early exploration of chiral amines was largely dependent on the method of classical resolution, a technique pioneered by Louis Pasteur in the 19th century.[4] This method relies on the reaction of a racemic mixture of an amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.[5] These diastereomers, having different physical properties, can then be separated by fractional crystallization.[4]

One of the most historically significant and widely used resolving agents for amines is tartaric acid, which is readily available from natural sources.[6][7] The resolution of racemic 1-phenylethylamine using tartaric acid serves as a classic example of this approach and laid the groundwork for the separation of its halogenated derivatives.[6]

Early Synthesis of Racemic Halogenated Ethanamines

Prior to their resolution, the racemic precursors of chiral halogenated ethanamines had to be synthesized. Early methods for the synthesis of the parent compound, 1-phenylethylamine, often involved the Leuckart reaction, which utilizes the reductive amination of acetophenone with ammonium formate.[8] This method could be adapted to substituted acetophenones to produce a variety of phenylethylamine derivatives.

For the synthesis of halogenated ethanamines, a common route involves the halogenation of a suitable precursor. For instance, 2-chloro-N-(1-phenylethyl)acetamide can be synthesized by the acylation of 1-phenylethylamine with chloroacetyl chloride.[9] This reaction preserves the stereochemistry of the starting amine, meaning that if a racemic amine is used, a racemic product is obtained.

Protocol: Classical Resolution of a Racemic Phenylethylamine

The following protocol outlines the general procedure for the classical resolution of a racemic phenylethylamine using (+)-tartaric acid, a method that would have been foundational in the initial isolation of enantiomerically pure halogenated ethanamines.

Materials:

  • Racemic 1-phenylethylamine

  • (+)-Tartaric acid

  • Methanol

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Diastereomeric Salt Formation: Dissolve (+)-tartaric acid in hot methanol. To this solution, slowly add an equimolar amount of racemic 1-phenylethylamine.[7]

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.[6]

  • Isolation of the Less Soluble Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Enantiomerically Enriched Amine: Dissolve the collected crystals in water and add a 50% aqueous NaOH solution until the solution is strongly basic. This will decompose the salt and liberate the free amine.[7]

  • Extraction: Extract the liberated amine with diethyl ether.

  • Drying and Evaporation: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the enantiomerically enriched amine.

  • Isolation of the Other Enantiomer: The more soluble diastereomeric salt remains in the mother liquor from the crystallization step. This can be recovered by evaporating the solvent, followed by the same basification and extraction procedure to yield the other enantiomer, albeit in lower enantiomeric purity.[6]

The Advent of Asymmetric Synthesis

While classical resolution was instrumental in the initial discovery of chiral halogenated ethanamines, it is an inherently inefficient process with a theoretical maximum yield of 50% for the desired enantiomer. The advent of asymmetric synthesis in the latter half of the 20th century revolutionized the production of enantiomerically pure compounds.

Chiral Auxiliaries: Guiding Stereochemistry

A significant breakthrough in asymmetric synthesis was the development of chiral auxiliaries. These are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed, having imparted its chirality to the product. (S)-(-)-1-phenylethylamine and its (R)-(+)-enantiomer have been widely employed as effective chiral auxiliaries in a variety of chemical transformations.[10]

Asymmetric Catalysis: The Modern Approach

The development of chiral catalysts has largely superseded the use of stoichiometric chiral auxiliaries. Asymmetric catalysis allows for the synthesis of large quantities of a chiral product from a small amount of a chiral catalyst. Modern approaches to chiral halogenated ethanamines often involve the asymmetric reduction of a prochiral imine or the enantioselective addition of a nucleophile to an imine.

Modern Synthetic Methodologies

Contemporary methods for the synthesis of chiral halogenated ethanamines are diverse and highly efficient, often employing enzymatic resolutions or sophisticated catalytic systems.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to resolve a racemic mixture. For example, lipases can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unacylated enantiomers.[1]

Table 1: Comparison of Resolution Techniques

MethodAdvantagesDisadvantages
Classical Resolution Simple, scalable, well-established.[4]Theoretical maximum yield of 50%.[4]
Chiral Auxiliaries Can provide high diastereoselectivity.Requires additional steps for attachment and removal of the auxiliary.
Asymmetric Catalysis High catalytic efficiency, high enantioselectivity.Catalyst development can be complex and expensive.
Enzymatic Resolution High enantioselectivity, mild reaction conditions.[1]Enzyme stability and substrate scope can be limiting.
Halogenation of Chiral Precursors

An alternative to resolving a racemic halogenated amine is to introduce the halogen atom onto an already chiral precursor. For example, a chiral amino alcohol can be converted to a chiral haloamine. This approach preserves the existing stereocenter. The synthesis of (R)-(-)-Denopamine, a selective β1-adrenergic receptor agonist, utilizes (R)-(-)-2-Bromo-1-phenylethanol as a chiral starting material.[11]

Visualization of Synthetic Pathways

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Classical Resolution Racemic Amine Racemic Amine Diastereomeric Salts Diastereomeric Salts Racemic Amine->Diastereomeric Salts Reaction Chiral Acid Chiral Acid Chiral Acid->Diastereomeric Salts Separation Separation Diastereomeric Salts->Separation Enantiomer 1 Enantiomer 1 Separation->Enantiomer 1 Enantiomer 2 Enantiomer 2 Separation->Enantiomer 2 G cluster_1 Asymmetric Synthesis with Chiral Auxiliary Substrate Substrate Substrate-Auxiliary Adduct Substrate-Auxiliary Adduct Substrate->Substrate-Auxiliary Adduct Attachment Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Substrate-Auxiliary Adduct Stereoselective Reaction Stereoselective Reaction Substrate-Auxiliary Adduct->Stereoselective Reaction Diastereomeric Product Diastereomeric Product Stereoselective Reaction->Diastereomeric Product Chiral Product Chiral Product Diastereomeric Product->Chiral Product Cleavage Recovered Auxiliary Recovered Auxiliary Diastereomeric Product->Recovered Auxiliary

Caption: Workflow for Asymmetric Synthesis using a Chiral Auxiliary.

Conclusion

The discovery and development of chiral halogenated ethanamines have been driven by their immense value in medicinal chemistry. From the early, laborious methods of classical resolution to the elegant and efficient asymmetric catalytic strategies of today, the journey to access these critical building blocks reflects the broader evolution of organic synthesis. This guide has provided a comprehensive overview of the key historical and modern approaches, offering researchers a solid foundation for their own work in the synthesis and application of these vital compounds in the pursuit of new and improved therapeutics.

References

  • Barger, G., & Dale, H. H. (1910). Chemical structure and sympathomimetic action of amines. The Journal of Physiology, 41(1-2), 19–59.
  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.). Retrieved from [Link]

  • Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (2006). Organic Chemistry I Laboratory Manual. Retrieved from [https://www.coursehero.com/file/13531359/Experiment-5-Resolution-of-1-phenylethylamine-2012/]
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
  • Chiral drugs. (2023, November 28). In Wikipedia. Retrieved from [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.
  • Stereochemistry. (2021, April 30). Retrieved from [Link]

  • Leithe, W. (1932). Über die Konfiguration des α-Phenyl-äthylamins und die Darstellung von d- und l-Ephedrin aus den optisch aktiven Komponenten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(5), 664-666.
  • Ingersoll, A. W. (1937). The Resolution of Alcohols. Organic Reactions, 2, 376-421.
  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
  • Ager, D. J. (1999). The synthesis of chiral amines. Chemical Society Reviews, 28(6), 393-399.
  • Kozma, D., Madarász, Z., & Fogassy, E. (1994). Study of the mechanism of the optical resolution of N-methylamphetamine via diastereoisomeric salt formation by the Pope-Peachey method. Tetrahedron: Asymmetry, 5(2), 237-240.
  • Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: Chiral discrimination mechanism. (2025, August 9). Retrieved from [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2023, January 10). Retrieved from [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2024, September 30). Retrieved from [Link]

  • Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. (2021, November 4). Retrieved from [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020, October 23). Retrieved from [Link]

  • Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. (n.d.). Retrieved from [Link]

  • 2-Chloro-2-phenylethylamine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. (n.d.). Retrieved from [Link]

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Foundational

Reactivity and Stability of 1-(3-Chloro-2-fluorophenyl)ethanamine: A Comprehensive Guide for Pharmaceutical Development

Executive Summary The compound 1-(3-Chloro-2-fluorophenyl)ethanamine (and its enantiomerically pure hydrochloride salts) has emerged as a privileged chiral building block in modern medicinal chemistry. Featuring a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3-Chloro-2-fluorophenyl)ethanamine (and its enantiomerically pure hydrochloride salts) has emerged as a privileged chiral building block in modern medicinal chemistry. Featuring a unique halogenation pattern and a sterically hindered primary amine, it is frequently utilized in the synthesis of highly selective protease inhibitors, most notably Complement Factor D inhibitors and Factor XIa inhibitors .

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic chemical properties. Here, we dissect the structural causality behind its reactivity, outline field-proven handling and stability workflows, and provide self-validating experimental protocols designed to maintain chiral integrity during complex syntheses.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in late-stage functionalization. The compound is predominantly supplied and utilized as a hydrochloride (HCl) salt to mitigate the inherent instability of the free base.

Table 1: Physicochemical Properties & Structural Causality
PropertyValueCausality / Significance in Drug Design
CAS Number 1253792-97-0 (R)-HCl salt1313593-59-7 (S)-HCl saltEnantiomeric purity is critical; different targets require specific stereocenters (e.g., S1 pockets).
Molecular Formula C₈H₁₀Cl₂FN (HCl salt)The HCl salt form neutralizes the nucleophilic amine, drastically improving shelf-life.
Molecular Weight 210.08 g/mol Low molecular weight ensures high ligand efficiency when incorporated into larger pharmacophores.
Electronic Profile Inductive Withdrawal (-I)The 2-fluoro and 3-chloro groups withdraw electron density, slightly reducing the amine's pKa.
Steric Profile Alpha-methyl branchingCreates steric hindrance around the amine, requiring high-efficiency coupling reagents (e.g., HATU).

Data supported by commercial reference standards from[1].

Structural Causality: Reactivity & Stability Mechanisms

Reactivity: The Push-Pull of Halogens and Sterics

The reactivity of 1-(3-Chloro-2-fluorophenyl)ethanamine is dictated by two competing structural features:

  • Steric Hindrance: The α -methyl group adjacent to the primary amine creates a sterically demanding environment. Standard coupling reagents (like EDC/HOBt) often result in sluggish reaction kinetics and poor yields.

  • Electronic Modulation: The strongly electronegative fluorine at the ortho position and chlorine at the meta position exert a strong inductive pull (-I effect) across the aromatic π -system. This slightly decreases the electron density at the benzylic carbon, marginally reducing the basicity and nucleophilicity of the amine compared to an unsubstituted phenethylamine.

Conclusion for Reactivity: To achieve high-yielding amidation, chemists must utilize highly active esters (e.g., HOAt esters generated via HATU) to overcome the activation energy barrier imposed by the α -methyl group.

Stability Matrix: Free Base vs. Hydrochloride Salt

Primary amines are notoriously susceptible to environmental degradation. The choice to store and handle this compound as an HCl salt is a deliberate strategy to arrest two primary degradation pathways: oxidative deamination and carbamate formation via atmospheric CO₂.

Table 2: Stability Matrix and Degradation Pathways
Environmental ConditionFree Base BehaviorHydrochloride (HCl) Salt BehaviorMechanistic Causality
Ambient Air (CO₂) Rapid Carbamate FormationStable Free primary amines act as nucleophiles attacking CO₂; protonation eliminates nucleophilicity.
Moisture (H₂O) Stable (but volatile)Hygroscopic The ionic lattice of the salt absorbs moisture; requires desiccated storage conditions.
Elevated Temp (>60°C) Volatilization / OxidationStable The ionic bonding in the salt significantly raises the boiling/melting point, preventing loss.
Strong Base (pH > 12) Racemization riskDeprotonation to free baseHarsh bases can abstract the benzylic α -proton, leading to loss of chiral integrity.

Application in Drug Discovery: Pathway Inhibition

This specific ethanamine derivative is heavily cited in the patent literature for the development of Aminomethyl-biaryl derivatives as Complement Factor D inhibitors [2]. Factor D is a highly specific serine protease that plays a central and rate-limiting role in the alternative complement pathway. By utilizing the chiral ethanamine to build a molecule that precisely fits into the S1 pocket of Factor D, researchers can halt the amplification of the complement cascade, offering therapeutic avenues for diseases like age-related macular degeneration (AMD) and C3 glomerulonephritis.

G C3 C3 Hydrolysis -> C3(H2O) FB C3(H2O)B Complex C3->FB Conv C3 Convertase (Active Cascade) FB->Conv Cleavage FD Factor D Protease FD->FB Catalyzes Inh Ethanamine-Derived Factor D Inhibitor Inh->FD Active Site Blockade

Fig 1. Role of ethanamine-derived inhibitors in blocking Factor D within the complement pathway.

Additionally, similar chiral ethanamine cores have been optimized in the discovery of Milvexian , a high-affinity Factor XIa inhibitor used for antithrombotic therapy[3].

Validated Experimental Protocols

To ensure reproducibility and E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocol is designed as a self-validating system . It includes mechanistic checkpoints to verify success at each step, adapted from standard Factor D inhibitor synthesis workflows[2].

Protocol: Amide Coupling via HATU/DIEA Activation

Objective: Couple (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride with a sterically hindered carboxylic acid building block without inducing epimerization.

Reagents:

  • Carboxylic Acid Partner (1.0 eq)

  • (R)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Add DIEA (1.0 eq).

    • Causality Check: DIEA is chosen because it is a non-nucleophilic base. It facilitates the formation of the highly reactive HOAt active ester without competing as a nucleophile, preventing the formation of unwanted side products.

  • Amine Liberation & Coupling: Add the (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride (1.1 eq), followed immediately by the remaining DIEA (1.5 eq).

    • Causality Check: The additional 1.5 eq of DIEA is strictly required to neutralize the HCl salt, liberating the free amine in situ so it can attack the active ester.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via LC-MS. The disappearance of the active ester mass and the appearance of the product mass validates the forward reaction.

  • Self-Validating Workup:

    • Quench the reaction with saturated aqueous NaHCO₃. (This hydrolyzes any unreacted active ester and removes acidic byproducts).

    • Extract with DCM, wash the organic layer with 1N HCl (to remove excess unreacted ethanamine and DIEA), and finally wash with brine.

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography (0-50% EtOAc:Heptanes).

G A 1-(3-Chloro-2-fluorophenyl) ethanamine HCl C Activation HATU + DIEA DCM, 2h, RT A->C B Carboxylic Acid Partner B->C D Amide Product (Target Inhibitor) C->D Nucleophilic Attack

Fig 2. Amide coupling workflow utilizing HATU/DIEA for sterically hindered primary amines.

References

  • Title: Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof (WO2015009977A1)
  • Title: Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy Source: Journal of Medicinal Chemistry (via ResearchGate) URL: [Link]

Sources

Exploratory

Strategic Sourcing and Analytical Validation of 1-(3-Chloro-2-fluorophenyl)ethanamine for Advanced Drug Discovery

As drug discovery programs increasingly target complex protein-protein interactions and highly specific enzymatic pockets, the demand for sterically and electronically tuned chiral building blocks has surged. 1-(3-Chloro...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex protein-protein interactions and highly specific enzymatic pockets, the demand for sterically and electronically tuned chiral building blocks has surged. 1-(3-Chloro-2-fluorophenyl)ethanamine is a prime example of such a critical intermediate.

This technical guide provides an authoritative framework for sourcing, handling, and analytically validating this chiral amine. Designed for medicinal chemists and process scientists, this document moves beyond basic supplier lists to establish a self-validating workflow ensuring chemical and stereochemical integrity before downstream synthesis.

Chemical Identity and Stereochemical Significance

The unique substitution pattern of 1-(3-Chloro-2-fluorophenyl)ethanamine—an ortho-fluoro and meta-chloro group relative to the chiral benzylic amine—imparts specific physicochemical properties. The fluorine atom provides a highly electronegative, low-steric-bulk hydrogen bond acceptor, while the chlorine atom offers lipophilic bulk capable of halogen bonding within hydrophobic enzyme pockets.

Because biological targets are inherently chiral, the (R) and (S) enantiomers of this compound are functionally distinct entities. Utilizing a racemic mixture in late-stage lead optimization confounds assay results and complicates pharmacokinetic profiling.

Table 1: Chemical Properties and CAS Registry Data
Property / Enantiomer(R)-Enantiomer(S)-EnantiomerRacemic / Unspecified
CAS Number (HCl Salt) 1253792-97-0[1]1313593-59-7[2]1956371-30-4[3]
CAS Number (Free Base) N/AN/A1270509-22-2[4]
Molecular Formula C₈H₁₀Cl₂FNC₈H₁₀Cl₂FNC₈H₁₀Cl₂FN
Molecular Weight 210.08 g/mol 210.08 g/mol 210.08 g/mol
InChI Key Stereo-specificCEVBNFPEJNNLJJ-JEDNCBNOSA-NCEVBNFPEJNNLJJ-UHFFFAOYSA-N

Application Context: Complement Factor D Inhibition

To understand the stringent quality requirements for this building block, we must examine its application. The (R)- and (S)-enantiomers of 1-(3-Chloro-2-fluorophenyl)ethanamine are heavily utilized in the synthesis of aminomethyl-biaryl derivatives, which act as potent inhibitors of Complement Factor D [5].

Factor D is a highly specific serine protease that catalyzes the cleavage of Factor B in the alternative complement pathway, forming the C3 convertase (C3bBb)[5]. Hyperactivation of this amplification loop is a primary driver of age-related macular degeneration (AMD) and various autoimmune neuropathies[5]. The chiral benzylic amine serves as a crucial vector, directing the biaryl scaffold precisely into the S1 specificity pocket of Factor D. Even a 2% contamination with the incorrect enantiomer can drastically skew IC₅₀ values during structure-activity relationship (SAR) studies.

G C3 C3 Protein C3b C3b Deposition (Pathogen/Cell Surface) C3->C3b Spontaneous Tick-over C3bB C3bB Complex C3b->C3bB Binds Factor B FactorB Factor B FactorB->C3bB C3bBb C3bBb (C3 Convertase) C3bB->C3bBb Cleaved by Factor D FactorD Factor D (Serine Protease) FactorD->C3bBb Target of Chiral Amine Inhibitors Amplification Alternative Pathway Amplification (AMD Pathology) C3bBb->Amplification

Fig 1: Complement Alternative Pathway and Factor D Inhibition.

Commercial Sourcing Landscape

When procuring this compound for research, the chemical form (salt vs. free base) is as critical as the supplier's reputation. Always source the hydrochloride (HCl) salt. Free primary benzylic amines are highly susceptible to oxidative deamination and will readily absorb atmospheric CO₂ to form insoluble carbamates. The HCl salt ensures long-term benchtop stability and prevents spontaneous racemization.

Table 2: Commercial Suppliers and Specifications
SupplierEnantiomerFormClaimed PurityCatalog / Ref
ChemScene (R)-EnantiomerHCl Salt≥96%CS-W006676[1]
ChemScene (S)-EnantiomerHCl Salt≥96%CS-0035513[2]
J&K Scientific (S)-EnantiomerHCl SaltNot Specified1313593-59-7[2]
CymitQuimica RacemicHCl Salt97%10-F506393[3]
Calpaclab RacemicFree Base≥95%1270509-22-2[4]

Note: ChemicalBook acts as an aggregator for various global suppliers of the (S)-enantiomer[6],[7], but direct procurement from primary vendors like ChemScene or CymitQuimica is recommended for traceability.

Analytical Validation Protocol (Self-Validating System)

A Certificate of Analysis (CoA) represents the state of the compound at the time of manufacture, not at the time of use. To prevent compromised building blocks from ruining multi-step syntheses, researchers must implement a self-validating analytical workflow.

The following protocols are designed with internal controls (causality checks) to ensure the assay itself is functioning correctly before sample data is accepted.

G Rec Material Receipt (HCl Salt) Visual Visual & Solubility Check Rec->Visual LCMS LC-MS Analysis (Chemical Purity) Visual->LCMS NMR 1H/19F NMR (Structural ID) LCMS->NMR Purity ≥95% Reject Quarantine/ Reject LCMS->Reject Purity <95% Chiral Chiral HPLC (Enantiomeric Excess) NMR->Chiral Structure Confirmed NMR->Reject Impurities Detected Release Release for Synthesis Chiral->Release ee ≥98% Chiral->Reject ee <98%

Fig 2: Self-Validating Analytical Workflow for Chiral Amine Release.

Step 1: Chemical Purity via LC-MS
  • Rationale: Confirms the mass of the compound and detects UV-active organic impurities.

  • Protocol:

    • Dissolve 1 mg of the HCl salt in 1 mL of Methanol/Water (50:50).

    • Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm).

    • Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

    • Self-Validation Check: The mass spectrometer must detect the [M−NH2​]+ or [M+H]+ ion for C8​H10​Cl2​FN ( m/z≈174 for free base mass). If the signal-to-noise ratio is <10:1 , the ionization source is compromised, and the run is invalid.

Step 2: Structural Confirmation via ¹H and ¹⁹F NMR
  • Rationale: LC-MS cannot distinguish between positional isomers (e.g., 4-chloro-2-fluorophenyl vs. 3-chloro-2-fluorophenyl). NMR is required to confirm the exact substitution pattern.

  • Protocol:

    • Dissolve 10 mg of the sample in 0.6 mL of DMSO- d6​ . (Do not use CDCl₃, as the HCl salt has poor solubility).

    • Acquire a ¹H NMR spectrum (400 MHz). Look for the characteristic benzylic -CH quartet at ∼4.5 ppm and the methyl doublet at ∼1.5 ppm.

    • Acquire a ¹⁹F NMR spectrum. The ortho-fluorine should appear as a distinct multiplet around −118 to −120 ppm.

    • Self-Validation Check: Spike the sample with a known concentration of Maleic Acid as an internal standard. If the calculated quantitative NMR (qNMR) assay is <90% despite high LC-MS purity, inorganic salts (e.g., excess HCl or NaCl) are present.

Step 3: Enantiomeric Excess (ee) Determination via Chiral HPLC
  • Rationale: Optical rotation ( [α]D​ ) is highly sensitive to concentration, solvent, and trace chiral impurities, making it unreliable for modern drug discovery. Chiral HPLC provides absolute quantification of enantiomeric excess.

  • Protocol:

    • Column: Chiralcel OD-H or Chiralpak AD-H ( 250×4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol (90:10) containing 0.1% Diethylamine (DEA) .

      • Causality Note: Primary amines interact strongly with residual silanols on the silica stationary phase, causing severe peak tailing. DEA acts as a sacrificial base, masking these silanols and ensuring sharp peaks for accurate integration.

    • Flow Rate: 1.0 mL/min; Detection: UV at 210 nm.

    • Self-Validation Check (System Suitability): Before running the (R) or (S) sample, inject a racemic standard of 1-(3-Chloro-2-fluorophenyl)ethanamine[3]. The resolution ( Rs​ ) between the two enantiomer peaks must be ≥1.5 (baseline separation). If Rs​<1.5 , the column is degraded or the mobile phase is incorrectly prepared, and the assay must be halted.

    • Acceptance Criterion: The target enantiomer must show an ee≥98% .

Conclusion

The successful development of highly specific therapeutics, such as Complement Factor D inhibitors, relies entirely on the integrity of their foundational building blocks. By strategically sourcing the stable hydrochloride salt of 1-(3-Chloro-2-fluorophenyl)ethanamine and subjecting it to a rigorous, self-validating analytical workflow, researchers can eliminate the risk of late-stage synthetic failures and ensure the reliability of their biological assay data.

References

  • WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof, Google Patents.
  • 1-(3-Chloro-2-fluorophenyl)ethanamine, min 95%, 50 mg (CAS: 1270509-22-2) , Calpaclab. Available at: [Link]

Sources

Foundational

Architecting 1-(3-Chloro-2-fluorophenyl)ethanamine: Key Starting Materials and Mechanistic Workflows

Executive Summary The synthesis of chiral 1-arylethanamines is a foundational operation in modern medicinal chemistry. Specifically, the 1-(3-chloro-2-fluorophenyl)ethanamine motif is a critical pharmacophore embedded in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of chiral 1-arylethanamines is a foundational operation in modern medicinal chemistry. Specifically, the 1-(3-chloro-2-fluorophenyl)ethanamine motif is a critical pharmacophore embedded in several advanced therapeutic candidates, including BACE1 inhibitors targeting Alzheimer's disease[1] and CDK2 inhibitors for oncology applications[2]. The 3-chloro-2-fluoro substitution pattern imparts unique steric shielding and electronic deactivation to the aromatic ring, significantly enhancing metabolic stability.

This technical guide critically evaluates the two primary Key Starting Materials (KSMs) utilized to construct this amine—the nitrile and the acetophenone derivatives—and details the causal logic, thermodynamic drivers, and self-validating protocols required to execute their respective synthetic pathways.

Quantitative Profiling of Key Starting Materials

Selecting the optimal KSM dictates the downstream synthetic strategy, operational hazards, and atom economy. The two most viable commercial precursors are profiled below.

PropertyKSM 1: The NitrileKSM 2: The Ketone
Chemical Name 3-Chloro-2-fluorobenzonitrile1-(3-Chloro-2-fluorophenyl)ethanone
CAS Registry Number 94087-40-8[3]161957-59-1
Molecular Weight 155.56 g/mol [3]172.58 g/mol [4]
Physical State Solid (mp: 40–44 °C)[5]Liquid (bp: ~239 °C)
Electrophilic Center Nitrile Carbon (C≡N)Carbonyl Carbon (C=O)
Primary Synthetic Route Grignard Addition + ReductionReductive Amination

Mechanistic Rationale & Pathway Selection

Route A: Nitrile Homologation via Grignard Addition (KSM 1)

Utilizing 3-chloro-2-fluorobenzonitrile[3] requires a carbon-carbon bond-forming event. The addition of methylmagnesium bromide (MeMgBr) to the highly electrophilic nitrile carbon generates a transient magnesium ketimine salt[6].

  • Causality in Design: The ortho-fluoro substituent is highly electron-withdrawing, which increases the electrophilicity of the nitrile carbon, making it highly receptive to Grignard addition[2]. However, this same electronic effect makes the aromatic ring susceptible to undesired nucleophilic aromatic substitution (SNAr). Therefore, temperature control (0 °C to room temperature) is strictly enforced to favor the kinetic addition to the nitrile over aromatic degradation[6]. To maximize atom economy, the intermediate imine salt is not hydrolyzed to the ketone; instead, it is directly trapped and reduced in situ.

Route B: Direct Reductive Amination of the Acetophenone (KSM 2)

Utilizing 1-(3-chloro-2-fluorophenyl)ethanone relies on a carbon-nitrogen bond-forming event. The ketone is condensed with an ammonia equivalent to form an imine, which is subsequently reduced.

  • Causality in Design: Ketones are significantly less electrophilic than aldehydes, making imine formation thermodynamically challenging. This barrier is overcome by using a massive stoichiometric excess of ammonium acetate to drive Le Chatelier's principle toward the imine intermediate. Sodium cyanoborohydride (NaBH₃CN) is selected as the reductant because, at a strictly controlled pH, it selectively reduces the protonated iminium ion without reducing the unprotonated starting ketone.

Mandatory Visualization: Convergent Synthetic Pathways

Pathway KSM1 3-Chloro-2-fluorobenzonitrile (CAS: 94087-40-8) Grignard Grignard Addition [MeMgBr, THF, 0 °C to RT] KSM1->Grignard KSM2 1-(3-Chloro-2-fluorophenyl)ethanone (CAS: 161957-59-1) RedAmin Reductive Amination [NH4OAc, NaBH3CN, MeOH] KSM2->RedAmin Reduction1 In Situ Imine Reduction [NaBH4, MeOH] Grignard->Reduction1 Target 1-(3-Chloro-2-fluorophenyl)ethanamine (Racemic Target) RedAmin->Target Reduction1->Target Resolution Chiral Resolution [(R)- or (S)-Mandelic Acid] Target->Resolution Final Enantiopure Amine (e.g., (S)-Isomer) Resolution->Final

Fig 1: Convergent synthetic pathways for 1-(3-chloro-2-fluorophenyl)ethanamine from primary KSMs.

Self-Validating Experimental Protocols

Protocol A: One-Pot Grignard Addition and Reduction (Nitrile Route)

This protocol bypasses the isolation of the ketone by directly reducing the intermediate imine[2][6].

  • Initiation: Dissolve 3-chloro-2-fluorobenzonitrile (1.0 eq) in anhydrous THF (0.5 M) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath[6].

  • Nucleophilic Addition: Add MeMgBr (3.0 M in diethyl ether, 1.5 eq) dropwise over 30 minutes[6].

    • Causality: Slow addition at 0 °C prevents localized thermal spikes, mitigating the risk of SNAr at the ortho-fluoro position while maintaining sufficient kinetic energy for the nitrile addition.

  • Imine Trapping: Allow the reaction to warm to room temperature and stir for 4 hours[6]. Instead of an aqueous quench, cool back to 0 °C and add anhydrous methanol (10 eq) dropwise, followed immediately by NaBH₄ (2.0 eq).

    • Causality: Methanol serves a dual purpose: it quenches the unreacted Grignard reagent and liberates the free imine from the magnesium salt without hydrolyzing it to the ketone.

  • Workup: Quench with 1M HCl to destroy excess borohydride, basify with 2M NaOH, and extract with ethyl acetate[6].

    • Self-Validation Checkpoint: Perform LC-MS on the crude organic phase. The absence of a mass peak at m/z 173 (the hydrolyzed ketone) and the presence of m/z 174 (the target amine) validates that the anhydrous trapping mechanism successfully bypassed ketone formation.

Protocol B: pH-Controlled Reductive Amination (Acetophenone Route)

This protocol utilizes thermodynamic shifting to force the amination of the ketone.

  • Imine Condensation: Dissolve 1-(3-chloro-2-fluorophenyl)ethanone (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol (0.3 M).

  • pH Modulation: Add glacial acetic acid dropwise until the apparent pH of the solution reaches 6.0–6.5.

    • Causality: This specific pH window is critical. It is acidic enough to protonate the transient imine (forming the highly reactive, electrophilic iminium ion) but not acidic enough to protonate the ketone or rapidly decompose the reducing agent.

  • Selective Reduction: Add NaBH₃CN (1.5 eq) in a single portion. Stir at room temperature for 16 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acid, extract with dichloromethane, and wash with brine.

    • Self-Validation Checkpoint: TLC analysis (Hexanes/EtOAc 7:3) must show the complete disappearance of the UV-active ketone spot (R_f ~0.6) and the appearance of a baseline spot (R_f ~0.1) that stains positive with ninhydrin, confirming the successful generation of the primary amine.

References

  • National Center for Biotechnology Information (PubChem). "3-Chloro-2-fluorobenzonitrile" (CID 523100). National Institutes of Health. URL:[Link]

  • Swahn, B. M., et al. "Compounds and their use as bace inhibitors." WIPO (PCT) WO2012087237A1.
  • Chen, Y., et al. "Fused tricyclic compound, pharmaceutical composition thereof, and use thereof." WIPO (PCT) WO2021239058A1.
  • Kuntz, K. W., et al. "Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors." WIPO (PCT) WO2021030537A1.

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of 1-(3-Chloro-2-fluorophenyl)ethanamine via Ellman’s Sulfinamide Chemistry

Executive Summary & Strategic Rationale 1-(3-Chloro-2-fluorophenyl)ethanamine is a highly valuable chiral building block, prominently featured in the development of advanced therapeutics, including complement factor D in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

1-(3-Chloro-2-fluorophenyl)ethanamine is a highly valuable chiral building block, prominently featured in the development of advanced therapeutics, including complement factor D inhibitors for ophthalmic diseases[1]. While industrial-scale asymmetric synthesis often relies on biocatalytic transamination or high-pressure asymmetric hydrogenation, these methods require specialized enzyme panels or expensive proprietary chiral ligands[2].

For rapid, scalable, and highly predictable bench-to-pilot synthesis, Ellman’s chiral auxiliary (tert-butanesulfinamide) remains the gold standard[3]. This protocol details the one-pot condensation and diastereoselective reductive amination of 1-(3-chloro-2-fluorophenyl)ethanone. By leveraging the unique electronic and steric properties of the N-sulfinyl group, this methodology provides programmable access to either the (R) or (S) enantiomer of the target amine with excellent enantiomeric excess (ee > 98%).

Mechanistic Framework & Causality

The synthesis relies on a three-phase cascade, where every reagent choice is dictated by strict mechanistic causality:

  • Titanium-Mediated Condensation: Ketones are notoriously poor electrophiles compared to aldehydes. Titanium(IV) ethoxide ( Ti(OEt)4​ ) is employed as a dual-purpose reagent. It acts as a Lewis acid to activate the ketone carbonyl and as an irreversible water scavenger to drive the condensation equilibrium forward, preventing imine hydrolysis[4].

  • Stereocontrolled Hydride Attack: The stereochemical outcome is entirely dictated by the choice of reducing agent. Coordinating hydrides (e.g., NaBH4​ ) proceed through a rigid, closed transition state, yielding the (RS​,R) diastereomer. Conversely, bulky, non-coordinating hydrides (e.g., L-Selectride) proceed through an open transition state, reversing facial selectivity to yield the (RS​,S) diastereomer[5].

  • Nucleophilic Acidic Cleavage: Deprotection requires anhydrous acid (e.g., HCl in dioxane). Methanol is added as a critical nucleophile to trap the extruded sulfinyl group as methyl tert-butanesulfinate, preventing unwanted side reactions and ensuring the precipitation of a highly pure amine hydrochloride salt[5].

Workflow A 1-(3-Chloro-2-fluorophenyl) ethanone C Chiral Sulfinyl Ketimine A->C Step 1: Condensation B (R)-tert-Butanesulfinamide + Ti(OEt)4 B->C E Sulfinamide Intermediate C->E Step 2: Hydride Attack D Diastereoselective Reduction (NaBH4) D->E G (R)-1-(3-Chloro-2-fluorophenyl) ethanamine HCl E->G Step 3: Deprotection F Acidic Cleavage (HCl/Dioxane) F->G

Synthetic workflow for the asymmetric preparation of the chiral amine via Ellman's auxiliary.

Mechanism cluster_0 Closed Transition State cluster_1 Open Transition State Imine N-Sulfinyl Ketimine NaBH4 NaBH4 / Ti(OEt)4 Imine->NaBH4 LSelectride L-Selectride Imine->LSelectride Prod1 (RS, R)-Sulfinamide (Major Product) NaBH4->Prod1 Hydride attacks from sterically accessible face Prod2 (RS, S)-Sulfinamide (Major Product) LSelectride->Prod2 Bulky hydride attacks anti to sulfinyl oxygen

Stereochemical divergence based on the choice of reducing agent and transition state model.

Quantitative Stereochemical Data

The table below summarizes the causal relationship between the chosen reductant and the resulting stereochemical outcome for aryl alkyl ketones[5][6].

Reducing AgentTransition State ModelMajor DiastereomerTypical drIsolated Yield (%)
NaBH4​ Closed (Coordinating) (RS​,R) 90:10 to 97:375 - 85%
L-SelectrideOpen (Non-coordinating) (RS​,S) 85:15 to 95:570 - 80%
DIBAL-HClosed (Coordinating) (RS​,R) 80:20 to 90:1060 - 75%

Step-by-Step Experimental Protocol & Self-Validating Systems

Step 1: Condensation (Formation of the N-Sulfinyl Ketimine)
  • Setup: To a flame-dried, argon-purged 250 mL round-bottom flask, add 1-(3-chloro-2-fluorophenyl)ethanone (10.0 mmol, 1.0 eq) and (R) -(+)-tert-butanesulfinamide (11.0 mmol, 1.1 eq).

  • Activation: Dissolve the mixture in anhydrous THF (20 mL, 0.5 M). Add Ti(OEt)4​ (20.0 mmol, 2.0 eq) in one rapid portion via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to 70 °C for 16 hours.

  • Self-Validating QC (19F NMR): Do not rely solely on TLC. Pull a 0.05 mL aliquot, dilute in CDCl3​ , and run a rapid 19F NMR. The fluorine atom on the aromatic ring is highly sensitive to the electronic shift from a ketone to an imine. A complete shift of the fluorine signal confirms >95% conversion.

Step 2: Diastereoselective Reduction
  • Preparation: Cool the crude imine reaction mixture to −48 °C using a dry ice/acetonitrile bath. Causality note: Strict temperature control is required to maximize the energy difference between the diastereomeric transition states, thereby maximizing the dr[7].

  • Reduction: In a separate flask, prepare a suspension of NaBH4​ (30.0 mmol, 3.0 eq) in anhydrous THF (15 mL) and cool to −48 °C. Cannulate the imine solution slowly into the NaBH4​ suspension over 30 minutes.

  • Quench: Stir for 4 hours at −48 °C, then slowly warm to 0 °C. Quench dropwise with saturated aqueous NH4​Cl (10 mL).

  • Workup: The addition of water will cause the titanium salts to precipitate as a thick white solid ( TiO2​ ). Filter the entire mixture through a pad of Celite, washing generously with EtOAc. Separate the organic layer, dry over MgSO4​ , and concentrate.

  • Self-Validating QC (HPLC): Analyze the crude residue via normal-phase chiral HPLC. The diastereomeric ratio (dr) should exceed 94:6. If required, recrystallize from hexanes/EtOAc to upgrade the dr to >99:1.

Step 3: Acidic Cleavage & Isolation
  • Deprotection: Dissolve the diastereomerically pure sulfinamide (approx. 8.0 mmol) in a 1:1 mixture of anhydrous methanol and 1,4-dioxane (40 mL total).

  • Cleavage: Add 4.0 M HCl in 1,4-dioxane (16.0 mmol, 2.0 eq) dropwise at room temperature. Stir for 2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to approximately 10 mL. Add cold diethyl ether (50 mL) to precipitate the amine hydrochloride salt. Filter and wash with additional cold ether.

  • Self-Validating QC (1H NMR): The reaction is deemed successful and complete when the massive 9-proton tert-butyl singlet (typically around δ 1.2 ppm) is completely absent from the 1H NMR spectrum of the isolated solid, confirming total cleavage of the auxiliary[5].

References

  • Source: Google Patents (WO2015009977A1)
  • Title: tert-Butanesulfinamide (Ellman's sulfinamide) Source: Wikipedia URL: [Link]

  • Title: Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: One-Pot Asymmetric Synthesis of Either Diastereomer of tert-Butanesulfinyl-protected Amines from Ketones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: tert-butanesulfinyl ketimines: A one-pot method for the asymmetric synthesis of tert-butanesulfinyl-protected amines is described Source: Tetrahedron Letters URL: [Link]

  • Title: Asymmetric Synthesis of a TRPV1 Antagonist via tert-Butanesulfinamide-Directed Reductive Amination with a Chromanone Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Application

Application Note: Biocatalytic Large-Scale Production and Purification of 1-(3-Chloro-2-fluorophenyl)ethanamine

Target Molecule: 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride CAS Registry Numbers: 1313593-59-7 (S-enantiomer)[1], 1253792-97-0 (R-enantiomer)[2] Field of Application: Active Pharmaceutical Ingredient (API) inter...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride CAS Registry Numbers: 1313593-59-7 (S-enantiomer)[1], 1253792-97-0 (R-enantiomer)[2] Field of Application: Active Pharmaceutical Ingredient (API) intermediate synthesis (e.g., Complement Factor D inhibitors)[3].

Executive Summary & Mechanistic Rationale

1-(3-Chloro-2-fluorophenyl)ethanamine is a critical chiral building block in modern drug discovery, frequently utilized in the synthesis of complex biaryl derivatives and enzyme inhibitors[3]. Traditionally, the synthesis of this chiral amine relies on the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene, followed by asymmetric reduction (e.g., Corey-Bakshi-Shibata reduction) to a chiral alcohol, and subsequent multi-step activation and nucleophilic substitution (e.g., via azide or phthalimide intermediates)[4]. This classical approach is atom-inefficient, requires hazardous reagents, and often suffers from partial racemization.

To establish a highly scalable, green-chemistry alternative, this protocol details a single-step Biocatalytic Asymmetric Reductive Amination utilizing an engineered ω -Transaminase ( ω -TA)[5].

The Causality of Experimental Design

Transaminases catalyze the transfer of an amino group from an amine donor to a pro-chiral ketone (3-chloro-2-fluoroacetophenone). However, the thermodynamic equilibrium of this reaction is naturally unfavorable[6]. To drive the reaction to completion, we employ Isopropylamine (IPA) as the amine donor. While wild-type ω -TAs often exhibit poor tolerance to IPA, modern engineered variants (e.g., ATA1012 or equivalent commercial robust TAs) can tolerate up to 2 M IPA[7]. The use of IPA generates acetone as a byproduct, which is highly volatile. By applying a continuous nitrogen sweep or reduced pressure, the acetone is continuously stripped from the bioreactor, thermodynamically displacing the equilibrium toward the quantitative formation of the target chiral amine[8].

ReactionPathway Substrate 3-Chloro-2-fluoroacetophenone (Pro-chiral Ketone) Enzyme Engineered ω-Transaminase + PLP Cofactor Substrate->Enzyme AmineDonor Isopropylamine (IPA) (Amine Donor) AmineDonor->Enzyme Product 1-(3-Chloro-2-fluorophenyl)ethanamine (Chiral Amine) Enzyme->Product Byproduct Acetone (Volatile Byproduct) Enzyme->Byproduct Removal Continuous Removal (N2 Sweep / Vacuum) Byproduct->Removal Equilibrium Shift

Caption: Biocatalytic transamination pathway and thermodynamic equilibrium shift via acetone removal.

Upstream Processing: 10-L Scale Biocatalytic Production

This protocol outlines a 10-L scale-up designed to yield >1 kg of the target amine. A fed-batch strategy is implemented to prevent substrate toxicity and premature depletion of the Pyridoxal 5'-phosphate (PLP) cofactor.

Materials Required
  • Substrate: 3-Chloro-2-fluoroacetophenone (1.0 kg, ~5.8 mol)

  • Amine Donor: Isopropylamine (IPA) (2.0 M final concentration)

  • Biocatalyst: Engineered ω -Transaminase powder (e.g., 20 g/L loading)

  • Cofactor: Pyridoxal 5'-phosphate (PLP) (1.0 mM)

  • Buffer: 100 mM Triethanolamine (TEA) buffer, adjusted to pH 8.5.

Step-by-Step Bioreactor Protocol
  • Vessel Preparation: Sterilize a 10-L jacketed glass bioreactor. Add 7.0 L of 100 mM TEA buffer.

  • Cofactor & Amine Donor Addition: Dissolve PLP to a final concentration of 1.0 mM. Add IPA to achieve a 2.0 M concentration. Self-Validation Check: The solution must turn a distinct yellow color, confirming the formation of the PLP-amine Schiff base.

  • pH Adjustment: The addition of IPA will spike the pH. Carefully titrate with 6 M HCl to bring the pH back to the operational optimum of 8.5.

  • Enzyme Loading: Introduce 200 g of the lyophilized engineered ω -TA. Stir gently at 200 rpm to ensure complete dissolution without foaming. Set the jacket temperature to 35°C.

  • Substrate Feeding (Fed-Batch): To avoid enzyme inhibition, pump the 1.0 kg of 3-chloro-2-fluoroacetophenone into the reactor over a 6-hour period using a peristaltic pump.

  • Equilibrium Displacement: Initiate a subsurface Nitrogen ( N2​ ) sparge at 2.0 VVM (volumes of gas per volume of liquid per minute). Route the exhaust through a chilled condenser to trap the volatilized acetone and prevent environmental release.

  • Reaction Monitoring: Sample the reactor every 2 hours. Quench 100 µL of broth in 900 µL of acetonitrile, centrifuge, and analyze via RP-HPLC (C18 column, 210 nm). Continue the reaction until ketone conversion exceeds 98% (typically 18–24 hours).

Downstream Processing: Purification & Salt Formation

Because the bioreactor broth contains unreacted IPA, buffer salts, and protein biomass, a rigorous downstream liquid-liquid extraction (LLE) is required. The target amine has a pKa of ~9.2; thus, shifting the pH is the primary mechanism for phase partitioning.

Downstream Bioreactor Crude Bioreaction Mixture (Amine, Buffer, Biomass) Filtration Centrifugation / Filtration (Biomass Removal) Bioreactor->Filtration Basification Basification (pH > 12) (NaOH addition) Filtration->Basification Extraction Liquid-Liquid Extraction (MTBE) Basification->Extraction Acidification Acidification & Crystallization (HCl gas / IPA) Extraction->Acidification FinalProduct Pure Amine HCl Salt (>99.5% ee) Acidification->FinalProduct

Caption: Downstream purification workflow from crude bioreactor broth to isolated hydrochloride salt.

Step-by-Step Purification Protocol
  • Biomass Clarification: Discharge the reactor contents through a continuous flow centrifuge (8,000 x g) to pellet the denatured enzyme and insoluble debris. Filter the supernatant through a 0.45 µm depth filter.

  • Basification: Transfer the clarified broth to a glass-lined extraction vessel. Slowly add 10 M NaOH under vigorous stirring until the aqueous phase reaches pH > 12.0 . Causality: At pH > 12, the target amine is fully deprotonated into its free-base form, drastically reducing its aqueous solubility.

  • Solvent Extraction: Add 3.0 L of Methyl tert-butyl ether (MTBE). Agitate for 15 minutes, then allow 30 minutes for phase separation. The free-base amine will partition into the upper organic (MTBE) layer. Repeat the extraction with an additional 2.0 L of MTBE. Combine the organic phases.

  • Washing: Wash the combined MTBE phase with 1.0 L of brine to remove residual water and trace water-soluble impurities (like residual IPA).

  • Drying & Acidification: Dry the MTBE phase over anhydrous Na2​SO4​ . Filter the drying agent. To precipitate the product, cool the MTBE solution to 5°C and slowly bubble anhydrous HCl gas (or add a stoichiometric amount of 5–6 M HCl in isopropanol) until the pH of a wetted indicator strip reads ~2.

  • Crystallization & Isolation: The 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride will instantly precipitate as a dense white crystalline solid. Stir for 1 hour at 0°C to maximize yield. Filter via a Nutsche filter, wash the cake with cold MTBE, and dry under vacuum at 45°C to constant weight.

Analytical Validation & Quality Control

To ensure the protocol acts as a self-validating system, the isolated hydrochloride salt must be subjected to rigorous analytical testing. The success of the ω -TA biocatalyst is primarily judged by the enantiomeric excess (ee%).

Quantitative Data Summary
Quality MetricAnalytical MethodTarget SpecificationTypical Result (10-L Scale)
Chemical Purity RP-HPLC (UV 210 nm)> 98.0%99.2%
Enantiomeric Excess (ee) Chiral HPLC (Chiralcel OD-H)> 99.0%> 99.8%
Isolated Yield Gravimetric> 80.0%86.5% (1.05 kg)
Identity 1H -NMR ( DMSO−d6​ )Conforms to structureConforms (See Note)
Residual Moisture Karl Fischer Titration< 0.5%0.12%

NMR Validation Note: The 1H -NMR spectrum must show a distinct doublet at ~1.5 ppm corresponding to the methyl group, a multiplet at ~4.7 ppm for the chiral methine proton, and the characteristic aromatic proton splitting pattern (multiplets between 7.2–7.6 ppm) dictated by the ortho-fluoro and meta-chloro substituents[4].

References

  • Patil, M. D., Grogan, G., Bommarius, A., & Yun, H. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI Catalysts. Available at:[Link]

  • Ferrandi, E. E., & Monti, D. (2018). The challenge of using isopropylamine as an amine donor in transaminase catalysed reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Chen, F.-F., et al. (2021). The identification and application of a robust ω-transaminase with high tolerance towards substrates and isopropylamine from a directed soil metagenome. Catalysis Science & Technology (RSC Publishing). Available at:[Link]

  • Mainolfi, N., et al. (2015). Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof. World Intellectual Property Organization (Patent WO2015009977A1).

Sources

Method

Application Note: Synthesis of Novel Heterocyclic Compounds Using (R)-1-(3-Chloro-2-fluorophenyl)ethanamine

Executive Summary (R)-1-(3-Chloro-2-fluorophenyl)ethanamine (CAS: 1253792-97-0) is a highly versatile, chiral primary amine building block[1]. It has emerged as a critical pharmacophore in the design of next-generation t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-1-(3-Chloro-2-fluorophenyl)ethanamine (CAS: 1253792-97-0) is a highly versatile, chiral primary amine building block[1]. It has emerged as a critical pharmacophore in the design of next-generation therapeutics, particularly in the synthesis of aminomethyl-biaryl derivatives acting as Complement Factor D inhibitors[2]. This application note provides a comprehensive, self-validating protocol for integrating this chiral amine into complex heterocyclic scaffolds, detailing the mechanistic rationale behind reagent selection, reaction conditions, and downstream biological applications.

Chemical Profile & Mechanistic Rationale

The structural uniqueness of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine lies in its specific substitution pattern, which heavily influences both synthetic behavior and target binding:

  • Stereocenter (Chiral Alpha-Methyl): The (R)-configuration dictates the precise 3D trajectory of the molecule within biological target pockets. Epimerization must be strictly avoided during synthesis, necessitating mild coupling conditions.

  • Ortho-Fluoro Substitution: The highly electronegative fluorine atom induces a strong dipole and enforces a specific dihedral angle relative to the core heterocycle via stereoelectronic repulsion (the "ortho-effect").

  • Meta-Chloro Substitution: Provides essential lipophilic bulk to anchor the molecule in hydrophobic sub-pockets of target proteins, such as the S1 pocket of Complement Factor D[2].

Experimental Workflows

Causality in Synthetic Design

To couple this amine to a heterocyclic carboxylic acid (e.g., a substituted pyrazole-4-carboxylic acid), we utilize HATU as the coupling reagent and N,N-Diisopropylethylamine (DIEA) as the base[2].

  • Why DIEA over TEA? DIEA is significantly more sterically hindered than Triethylamine (TEA). This bulk minimizes unwanted alpha-proton abstraction, thereby preserving the enantiomeric excess ( ee ) of the chiral amine.

  • Why DCM? Dichloromethane (DCM) is chosen as the solvent for its excellent solvation properties for both the starting materials and the highly polar HATU intermediates, while its low boiling point facilitates direct loading onto flash chromatography columns[2].

Synth A Heterocyclic Acid (e.g., Pyrazole-COOH) C Amide Intermediate A->C HATU, DIEA DCM, rt, 2h B (R)-1-(3-Chloro-2-fluorophenyl) ethanamine B->C Coupling D Suzuki-Miyaura Cross-Coupling C->D Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C E Novel Biaryl Heterocycle (Factor D Inhibitor) D->E Purification (Flash Chromatography)

Figure 1: Workflow for synthesizing biaryl heterocycles using the chiral ethanamine block.

Protocol 1: General Amide Coupling Procedure

This protocol is designed as a self-validating system; the rapid color change upon HATU activation and the complete consumption of the amine (monitored via LC-MS) serve as internal checkpoints.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the heterocyclic carboxylic acid (1.0 equiv, typically 1.0 mmol) in anhydrous DCM to achieve a 0.25 M concentration.

  • Activation: Add HATU (1.1 equiv, 1.1 mmol) to the solution. Stir for 10 minutes at room temperature to allow the formation of the active OAt-ester intermediate.

  • Amine Addition: Add (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride[1] (1.1 equiv, 1.1 mmol) followed dropwise by DIEA (2.5 equiv, 2.5 mmol)[2]. Note: The excess base is mathematically required to neutralize the hydrochloride salt of the amine (1.0 equiv) and drive the coupling mechanism (1.5 equiv).

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor completion via LC-MS or TLC[2].

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude residue directly via flash column chromatography (0–50% EtOAc in Heptanes) to yield the pure amide[2].

Quantitative Data: Optimization of Coupling Conditions

The following table summarizes the empirical optimization of the amide bond formation. The data demonstrates the superiority of the HATU/DIEA/DCM system in maintaining chiral integrity while maximizing throughput.

SolventCoupling ReagentBase (Equiv)Time (h)Conversion (%)Isolated Yield (%)Enantiomeric Excess ( ee %)
DMFEDC/HOBtTEA (2.5)12756596.5
THFPyBOPDIEA (2.5)4887898.0
DCMT3P (50% in EtOAc)Pyridine (3.0)6908299.0
DCM HATU DIEA (2.5) 2 >99 89 >99.5

Systems Biology Context: Complement Factor D Inhibition

Heterocyclic compounds synthesized using this specific chiral amine are potent inhibitors of the complement alternative pathway[2]. Factor D is a highly specific serine protease that cleaves Factor B only when it is bound to C3b. By inhibiting Factor D, the amplification loop of the alternative pathway is halted. This mechanism is currently a prime therapeutic strategy for treating conditions driven by runaway complement activation, such as age-related macular degeneration (AMD) and diabetic retinopathy[2].

G C3 C3 Protein C3b C3b C3->C3b Spontaneous hydrolysis C3bB C3bB Complex C3b->C3bB Binds Factor B FactorB Factor B FactorB->C3bB C3bBb C3bBb (C3 Convertase) C3bB->C3bBb Cleaved by Factor D FactorD Factor D FactorD->C3bB MAC Membrane Attack Complex (MAC) C3bBb->MAC Downstream cascade (C5 to C9) Inhibitor Heterocyclic Inhibitor (Synthesized) Inhibitor->FactorD Blocks active site

Figure 2: Complement Alternative Pathway showing Factor D inhibition by synthesized heterocycles.

References

  • Title: Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof (WO2015009977A1)

Sources

Application

Advanced Reaction Monitoring Strategies for Nucleophilic Aromatic Substitution (SNAr) of 2,4,5-Trichloropyrimidine

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol Mechanistic Causality & The Analytical Challenge 2,4,5-Trichl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol

Mechanistic Causality & The Analytical Challenge

2,4,5-Trichloropyrimidine (TCP) is a highly reactive heterocyclic scaffold that serves as a critical building block in the synthesis of biologically active molecules, particularly kinase inhibitors. Its three chlorine atoms are susceptible to Nucleophilic Aromatic Substitution (SNAr).

From a mechanistic standpoint, the C4 position is the most electrophilic due to the combined inductive and mesomeric electron-withdrawing effects of the adjacent ring nitrogens. The C2 position is secondary in reactivity, while C5 is generally inert. When reacting TCP with a secondary amine nucleophile (such as pyrrolidine), the primary goal is to drive the reaction to the desired 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine product while minimizing C2-regioisomers and hydrolysis byproducts[1].

Effective monitoring of this reaction is not merely about tracking the disappearance of starting material; it requires orthogonal analytical modalities to confirm regioselectivity, capture transient Meisenheimer complexes, and establish precise kinetic endpoints.

SNAr_Mechanism TCP 2,4,5-Trichloropyrimidine (Electrophile) Meisenheimer Meisenheimer Complex (Transient) TCP->Meisenheimer Base / Solvent Amine Pyrrolidine (Nucleophile) Amine->Meisenheimer Base / Solvent Product C4-Substituted Product (Target) Meisenheimer->Product Rapid Cl- Loss Byproduct C2-Substituted / Hydrolysis (Impurities) Meisenheimer->Byproduct Slower Pathways

Fig 1. SNAr mechanistic pathway of 2,4,5-trichloropyrimidine highlighting transient intermediates.

Orthogonal Analytical Modalities: Selection & Causality

To build a robust, self-validating monitoring system, we employ three complementary techniques. Each is selected based on specific physicochemical principles of the SNAr reaction.

  • High-Performance Liquid Chromatography (HPLC-UV):

    • Causality: As the electron-withdrawing chlorine at C4 is replaced by an electron-donating pyrrolidine ring, the conjugated π -system of the pyrimidine ring undergoes a significant bathochromic shift. HPLC-UV leverages this distinct chromophoric change to accurately quantify conversion. Crucially, HPLC resolves the C4 and C2 regioisomers, which cannot be differentiated by mass alone[1].

  • Atmospheric Solids Analysis Probe Mass Spectrometry (ASAP-MS):

    • Causality: Traditional LC-MS requires sample dilution and a 5–15 minute chromatographic run to prevent source contamination. ASAP-MS bypasses chromatography entirely. By utilizing heated nitrogen gas to directly volatilize the sample from a glass capillary, it provides a mass spectrum in under 60 seconds, enabling rapid go/no-go decisions on reaction workup[2].

  • In-situ FTIR Spectroscopy:

    • Causality: Offline sampling alters the reaction volume and can perturb the equilibrium of sensitive catalytic cycles. In-situ FTIR utilizes an ATR (Attenuated Total Reflectance) probe inserted directly into the reactor. It continuously measures the disappearance of the C–Cl stretching vibration and the appearance of the C–N stretch, providing a high-resolution kinetic profile without mass transfer delays[3].

Analytical_Workflow Start Reaction Initiation FTIR In-Situ FTIR (Continuous Trend Analysis) Start->FTIR Real-time Sampling Aliquoting & Acid Quench (Discrete Timepoints) Start->Sampling Manual/Auto Decision Target Conversion Reached? FTIR->Decision HPLC HPLC-UV Analysis (Regioisomer Quantitation) Sampling->HPLC ASAP ASAP-MS Analysis (Rapid Mass Confirmation) Sampling->ASAP HPLC->Decision ASAP->Decision Decision->Sampling No Workup Proceed to Quench & Workup Decision->Workup Yes (>95%)

Fig 2. Multi-modal reaction monitoring workflow for optimizing SNAr conversion and selectivity.

Self-Validating Experimental Protocols

A protocol is only as reliable as its ability to prevent false positives. The following methodologies incorporate built-in validation steps to ensure data integrity.

Protocol A: Near-Real-Time HPLC "Quench-and-Shoot"

Reference standard adapted from 1[1].

System Validation & Suitability: Prior to reaction initiation, inject a standard mixture of TCP and pyrrolidine. Verify that the resolution ( Rs​ ) between the starting material and the solvent front is >2.0 .

  • Aliquoting: At designated time points (e.g., 0, 15, 30, 60 min), withdraw exactly 10 µL of the reaction mixture using a positive displacement pipette.

  • Chemical Quenching (Critical Step): Immediately discharge the aliquot into a vial containing 990 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Causality: Formic acid instantly protonates the pyrrolidine nucleophile, rendering it non-nucleophilic. This arrests the SNAr kinetics immediately, locking the reaction state. Failure to quench will result in the reaction continuing inside the autosampler vial, leading to artificially inflated conversion rates[1].

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (4.6 x 150 mm, 5 µm) using the gradient outlined in Table 1. Monitor at 254 nm and 280 nm.

Protocol B: Rapid ASAP-MS Screening

Reference standard adapted from 2[2].

  • Sampling: Dip a clean, disposable glass melting-point capillary directly into the reaction vessel to coat the tip with a micro-film of the reaction mixture.

  • Desolvation & Ionization: Insert the capillary into the ASAP probe assembly. Introduce the probe into the MS source.

  • Acquisition: Expose the sample to the desolvation gas (Nitrogen, 350 °C) and corona discharge. Acquire full-scan MS data ( m/z 100–500) for 30 seconds.

    • Causality: The high temperature rapidly flashes off the reaction solvent, while the corona discharge ionizes the gas-phase analyte via atmospheric pressure chemical ionization (APCI) mechanisms. This allows for instantaneous confirmation of product mass ( [M+H]+ ) without liquid-phase ion suppression[2].

Quantitative Data Summaries

Table 1: HPLC Gradient Program for Regioisomer Resolution

Time (min) Mobile Phase A (%) (H₂O + 0.1% Formic Acid) Mobile Phase B (%) (MeCN + 0.1% Formic Acid) Flow Rate (mL/min) Causality / Purpose
0.0 90 10 1.0 Retain highly polar starting materials.
2.0 90 10 1.0 Isocratic hold to stabilize baseline.
10.0 10 90 1.0 Linear ramp to elute hydrophobic regioisomers.
12.0 10 90 1.0 Column wash to remove organic-soluble catalyst/base.
12.1 90 10 1.0 Return to initial conditions.

| 15.0 | 90 | 10 | 1.0 | Column re-equilibration. |

Table 2: Comparative Analytical Metrics for SNAr Monitoring

Modality Primary Data Output Turnaround Time Key Advantage Limitation
HPLC-UV Quantitative Conversion & Regiomeric Ratio 15–20 min Resolves C4 vs C2 regioisomers accurately. Delayed feedback; requires manual quenching[1].
ASAP-MS Qualitative Mass Confirmation < 1 min No sample prep; immediate structural confirmation[2]. Cannot distinguish between regioisomers of identical mass.

| In-Situ FTIR | Continuous Kinetic Profiling | Real-time | Non-destructive; captures transient intermediates[3]. | Requires distinct, non-overlapping vibrational bands. |

References

  • BenchChem. "Application Notes and Protocols for Monitoring Reactions with 2,4,5-Trichloropyrimidine."1

  • Waters Corporation. "ASAP APPLICATION NOTEBOOK: Atmospheric Solids Analysis Probe."2

  • Spectroscopy Online. "FT-IR Diffuse Reflectance Sampling with an Environmental Chamber for In Situ Reaction Monitoring."3

Sources

Method

Application Note: Storage, Handling, and Synthetic Protocols for 1-(3-Chloro-2-fluorophenyl)ethanamine

Introduction & Mechanistic Overview 1-(3-Chloro-2-fluorophenyl)ethanamine is a highly versatile, chiral primary benzylic amine utilized extensively as a foundational building block in medicinal chemistry. Its enantiopure...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

1-(3-Chloro-2-fluorophenyl)ethanamine is a highly versatile, chiral primary benzylic amine utilized extensively as a foundational building block in medicinal chemistry. Its enantiopure forms are critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including aminomethyl-biaryl derivatives targeted as complement factor D inhibitors for autoimmune and inflammatory diseases 1[1].

The structural incorporation of ortho-fluoro and meta-chloro substituents on the phenyl ring modulates the basicity of the amine while providing unique steric and electronic properties. However, like all primary amines, its reactivity profile demands rigorous storage and handling protocols to maintain stoichiometric precision and prevent degradation during drug development workflows.

Physicochemical Properties

Understanding the physical properties of the specific salt form is critical for calculating reaction stoichiometry. The compound is commercially available as both a free base and a hydrochloride (HCl) salt 2[2].

PropertyValue
Chemical Name 1-(3-Chloro-2-fluorophenyl)ethanamine
Molecular Formula C₈H₉ClFN (Free Base) / C₈H₁₀Cl₂FN (HCl Salt)
Molecular Weight 173.61 g/mol (Free Base) / 210.08 g/mol (HCl Salt)
CAS Number (Free Base) 1270509-22-2
CAS Number (R)-HCl Salt 1253792-97-0
CAS Number (S)-HCl Salt 1313593-59-7 3[3]
Product Family Halogenated Benzenes / Primary Amines

Storage & Stability Dynamics

The storage requirements for 1-(3-Chloro-2-fluorophenyl)ethanamine are dictated entirely by its chemical state.

The Causality of Amine Degradation: When the free base form is exposed to the atmosphere, it reacts reversibly with ambient carbon dioxide (CO₂) to form alkylammonium carbamate salts 4[4]. This carbamate formation significantly reduces the amine's nucleophilicity, leading to depressed yields in subsequent nucleophilic substitution or amide coupling reactions 4[4]. Furthermore, prolonged exposure to atmospheric oxygen initiates oxidative degradation, often visually indicated by the liquid turning from colorless to yellow or brown.

To circumvent these issues, the compound is predominantly stored and shipped as a hydrochloride (HCl) salt 2[2]. The protonated amine (ammonium ion) lacks the lone pair required to act as a nucleophile, rendering it completely unreactive towards CO₂ and highly stable against oxidation.

Storage Guidelines:

  • Hydrochloride Salt: Store at room temperature (or 2–8 °C for multi-year preservation) in a tightly sealed container, protected from moisture 2[2].

  • Free Base: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Limit exposure to light.

degradation A 1-(3-Chloro-2-fluorophenyl)ethanamine (Free Base) B Atmospheric CO2 Exposure A->B Absorbs C Atmospheric O2 Exposure A->C Reacts D Alkylammonium Carbamate (Reduced Nucleophilicity) B->D Nucleophilic Attack E Oxidative Degradation (N-Oxides/Impurities) C->E Radical/Oxidation

Mechanistic pathways of primary amine degradation upon exposure to atmospheric CO2 and O2.

Laboratory Handling & Safety

  • Environmental Controls: Always handle the compound inside a certified fume hood. The free base is volatile and possesses a strong, characteristic amine odor.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard laboratory coat are mandatory. Amines are inherently corrosive and act as skin/eye irritants.

  • Spill Response: Neutralize minor spills of the free base with a dilute, weak acid (e.g., 5% acetic acid) before wiping up with absorbent materials.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity results during drug synthesis.

Protocol A: Free-Basing the Hydrochloride Salt

Because the HCl salt is unreactive in standard coupling conditions without an excess of base, it is often beneficial to free-base the amine prior to sensitive or stoichiometry-dependent reactions.

  • Suspension: Weigh the desired amount of 1-(3-Chloro-2-fluorophenyl)ethanamine HCl and suspend it in Dichloromethane (DCM) (approx. 10 mL per gram of salt).

  • Basification: Slowly add 1M NaOH (aq) dropwise while stirring vigorously until the aqueous layer reaches a pH > 10.

    • Causality: The high pH ensures complete deprotonation of the alkylammonium ion, driving the uncharged free amine entirely into the organic (DCM) phase.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the organic layer. Wash the aqueous layer once more with a small volume of DCM to ensure quantitative recovery.

  • Drying & Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

  • Validation: The resulting free base should be a clear liquid. Confirm the absence of starting salt by spotting on a TLC plate (visualized with a Ninhydrin stain, which will turn intensely blue/purple in the presence of the primary amine).

Protocol B: HATU-Mediated Amide Coupling

HATU is a highly effective coupling reagent for primary amines, particularly when dealing with sterically hindered or electronically deactivated carboxylic acids 5[5].

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the mixture.

    • Causality: DIPEA acts as a non-nucleophilic base that deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing a tetramethylurea byproduct 5[5].

  • Coupling: Add 1-(3-Chloro-2-fluorophenyl)ethanamine (1.1 equiv, prepared from Protocol A) to the activated mixture.

    • Causality: The free primary amine attacks the active ester to form the stable amide bond, regenerating the HOAt catalyst.

  • Reaction & Validation: Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS. The disappearance of the amine mass peak and the emergence of the product mass peak validate the success of the coupling.

workflow S1 1. Weigh HCl Salt S2 2. Add 1M NaOH (aq) & DCM S1->S2 S3 3. Extract Organic Layer S2->S3 S4 4. Dry (Na2SO4) & Concentrate S3->S4 S5 5. HATU/DIPEA Coupling S4->S5 S6 6. Amide Product Isolation S5->S6

Standard workflow for free-basing the hydrochloride salt and subsequent HATU-mediated amide coupling.

References

  • Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof - Google Patents (WO2015009977A1).
  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - MDPI. Available at:[Link]

Sources

Technical Notes & Optimization

Optimization

Advanced Troubleshooting Center: Low Enantioselectivity in Chiral Amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve enantiomeric excess (ee) e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve enantiomeric excess (ee) erosion during chiral amine synthesis.

Achieving high enantioselectivity requires a deep understanding of the mechanistic pathways at play. Whether you are utilizing biocatalysis (ω-transaminases) or chemo-catalysis (transition-metal asymmetric reductive amination), poor ee is rarely a random failure; it is the result of competing thermodynamic equilibria, steric mismatches, or achiral background reactions.

Below, you will find diagnostic workflows, causality-driven FAQs, self-validating protocols, and quantitative data summaries to get your syntheses back on track.

Part 1: Diagnostic Workflow

Before adjusting reaction parameters, use the following decision tree to isolate the root cause of your enantioselectivity failure based on your chosen synthetic route.

TroubleshootingFlow Start Low Enantiomeric Excess (ee) in Chiral Amine Synthesis CheckMethod Identify Synthesis Route Start->CheckMethod Biocat Biocatalysis (ω-Transaminases) CheckMethod->Biocat Chemcat Chemo-catalysis (Asymmetric Reductive Amination) CheckMethod->Chemcat BioIssue1 Thermodynamic Reversibility (Product Inhibition) Biocat->BioIssue1 BioIssue2 Steric Mismatch in Enzyme Active Site Biocat->BioIssue2 ChemIssue1 Achiral Background Reduction Chemcat->ChemIssue1 ChemIssue2 Imine/Enamine Tautomerization Chemcat->ChemIssue2 BioFix1 Shift Equilibrium: Nitrogen Sweep / Smart Donors BioIssue1->BioFix1 BioFix2 Protein Engineering: Active Site Mutagenesis BioIssue2->BioFix2 ChemFix1 Lower Temperature & Optimize H2 Pressure ChemIssue1->ChemFix1 ChemFix2 Rigid Chiral Ligands (e.g., f-Binaphane) ChemIssue2->ChemFix2

Diagnostic workflow for troubleshooting low enantioselectivity in chiral amine synthesis.

Part 2: Biocatalysis (ω-Transaminases) Troubleshooting

Frequently Asked Questions

Q1: My ω-transaminase reaction stalls at 50% conversion, and the isolated amine has poor ee (e.g., 70%). What is causing this, and how can I fix it? Causality: Transaminases operate via a strictly reversible "ping-pong bi-bi" mechanism. When using isopropylamine as the amine donor, acetone is generated as a byproduct. If acetone accumulates, the enzyme catalyzes the reverse reaction. Because enzymes are microscopic reversible machines, prolonged exposure to the reverse reaction can lead to thermodynamic limitations and gradual racemization of your product[1]. Solution: You must shift the equilibrium. This can be achieved physically by volatilizing the acetone, or chemically by using "smart" amine donors like 1,5-diaminopentane (cadaverine), whose byproducts undergo irreversible cyclization, completely eliminating the reverse reaction pathway[2].

Q2: I am using a bulky prochiral ketone, and the ee is consistently low (<50%) even at low conversions. Why? Causality: This indicates a severe steric mismatch in the enzyme's active site. The binding pocket lacks the spatial constraints required to differentiate between the pro-(R) and pro-(S) faces of your bulky ketone, leading to non-selective amination. Solution: Transition from wild-type enzymes to engineered variants. Semi-rational design or directed evolution (e.g., introducing mutations like L175G) can reshape the active site to accommodate bulky aromatic groups while enforcing strict stereocontrol[3].

Self-Validating Protocol: Equilibrium Shifting via Nitrogen Sweep

Objective: Prevent ee erosion and drive conversion by physically removing the inhibitory ketone byproduct.

  • Reaction Assembly: In a baffled bioreactor, combine the prochiral ketone (100 mM) and isopropylamine (amine donor, 500 mM) in 100 mM sodium phosphate buffer (pH 7.5). Add pyridoxal 5′-phosphate (PLP cofactor, 1 mM) and the selected ω-transaminase (e.g., ATA-200 at 2 mg/mL).

  • Equilibrium Shifting (The Fix): Initiate agitation (450 rpm) at 40 °C. Apply a continuous nitrogen sweep (20 scc/m) across the headspace while maintaining a periodic vacuum (225 Torr).

    • Causality: Selectively volatilizing the acetone byproduct physically shifts the thermodynamic equilibrium toward the chiral amine, preventing the reverse reaction[1].

  • In-Process Control (Self-Validation): Withdraw 20 µL aliquots at 12 h and 24 h. Derivatize the sample with Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and analyze via chiral UPLC (BEH C18 column, 340 nm).

    • Validation Check: The reaction is proceeding correctly only if the ee remains >98% and conversion increases linearly. A drop in ee proves that acetone removal is insufficient.

  • Isolation: Adjust the aqueous phase to pH 10.0 with 25% NaOH to deprotonate the product amine. Extract with tert-butyl methyl ether (TBME) and concentrate under reduced pressure.

Part 3: Chemo-Catalysis (Asymmetric Reductive Amination) Troubleshooting

Frequently Asked Questions

Q3: In my Iridium-catalyzed ARA, I am getting excellent yields, but the ee drops significantly when scaling up or increasing the temperature. What is happening? Causality: You are observing the thermal activation of an uncatalyzed background reaction. ARA proceeds via the condensation of a carbonyl group with an amine, followed by enantioselective reduction[4]. At higher temperatures, the direct reduction of the imine by the hydrogen source (bypassing the chiral catalyst environment) outcompetes the enantioselective catalytic pathway. Solution: Strictly control the exotherm. Lower the temperature to 25 °C and optimize the hydrogen pressure to favor the catalytic cycle.

Q4: How do I select the right chiral ligand for sterically hindered N-aryl imines? Causality: Bulky substituents restrict the conformational flexibility of the intermediate metallacycle. If the ligand is too flexible, the steric bulk of the substrate will force the catalyst into non-selective conformations. Solution: Utilize rigid, sterically demanding ligands. For example, iridium complexes paired with (S,S)-f-Binaphane have been shown to lock the metallacycle conformation, providing up to 99% ee for sterically hindered substrates[5].

Self-Validating Protocol: Suppressing Achiral Background Reduction in ARA

Objective: Maximize ee by ensuring the catalytic enantioselective pathway outcompetes direct, uncatalyzed reduction.

  • Imine Pre-formation: In a Schlenk flask under an inert atmosphere, combine the prochiral ketone (1.0 eq) and the amine (1.1 eq) in anhydrous dichloromethane. Add activated 4Å molecular sieves.

    • Causality: Water removal drives the condensation equilibrium. Pre-forming the imine prevents the transition metal from directly reducing the unreacted ketone, which would bypass the chiral environment[4].

  • Self-Validation (Imine Conversion): Analyze an aliquot via 1H NMR.

    • Validation Check: Proceed to the reduction step ONLY when the ketone signal is entirely depleted (>95% conversion to imine).

  • Catalyst Activation: In a glovebox, mix the metal precursor (e.g., [Ir(COD)Cl]2, 1 mol%) with a rigid chiral ligand (e.g., (S,S)-f-Binaphane, 2.2 mol%).

    • Causality: Rigid binaphthyl backbones restrict the conformational flexibility of the active species, ensuring strict enantiofacial discrimination during hydride transfer[5].

  • Asymmetric Hydrogenation: Transfer the pre-formed imine and catalyst to a high-pressure autoclave. Pressurize with H2 (e.g., 50 bar). Strictly maintain the temperature at 25 °C using a cooling jacket.

    • Causality: Elevated temperatures exponentially increase the rate of the achiral background reduction. Thermal control is non-negotiable.

  • Final Validation: Vent the reactor, filter through Celite, and analyze the crude mixture via chiral HPLC (e.g., Chiralpak OD column, hexane/isopropanol isocratic elution) to confirm ee >95%.

Part 4: Quantitative Data Summary

Use the following tables to benchmark your current results against optimized parameters and understand the causality behind each improvement lever.

Table 1: ω-Transaminase Optimization Parameters
ParameterTypical Baseline eeOptimized eeCausality of Improvement
Amine Donor (Isopropylamine vs. Cadaverine)70-85%>99%Cadaverine byproduct undergoes irreversible cyclization, completely eliminating the reverse reaction pathway[2].
Ketone Removal (Batch vs. N2 Sweep)80-90%>98%Continuous volatilization of the acetone byproduct shifts the thermodynamic equilibrium forward[1].
Enzyme Active Site (Wild-type vs. L175G Mutant)<50%>99.9%Mutagenesis relieves steric clashes with bulky aromatic ketones, enabling strict pro-(R) facial binding[3].
Table 2: Transition-Metal ARA Optimization Parameters
ParameterTypical Baseline eeOptimized eeCausality of Improvement
Temperature (60 °C vs. 25 °C)40-60%90-99%Lower thermal energy suppresses the achiral background reduction of the imine intermediate[4].
Ligand Rigidity (Flexible vs. f-Binaphane)65-80%>95%Rigid binaphthyl backbones lock the metallacycle conformation, maximizing steric differentiation[5].
Imine Formation (In-situ vs. Pre-formed)50-75%>90%Pre-formation eliminates the presence of unreacted ketone, preventing direct achiral ketone reduction[4].

Sources

Troubleshooting

Strategies for removing impurities from crude 1-(3-Chloro-2-fluorophenyl)ethanamine

Welcome to the technical support center for the purification of 1-(3-chloro-2-fluorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(3-chloro-2-fluorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the purification of this critical chemical intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during your purification experiments, providing potential causes and actionable solutions to get your research back on track.

Issue 1: Low or No Yield After Acid-Base Extraction

You've performed an acid-base extraction on your crude reaction mixture, but upon basification of the aqueous layer, you recover very little or no product.

Potential Causes & Recommended Actions

Potential CauseScientific Rationale & ExplanationRecommended Action
Incorrect pH for Extraction The amine must be protonated to its ammonium salt form (R-NH3+) to become water-soluble.[1] If the acidic wash is not sufficiently acidic (i.e., the pH is too high), the amine will remain in its neutral, organic-soluble form (R-NH2) and will not partition into the aqueous layer.Ensure the pH of the aqueous layer is acidic, ideally between 1-2, after washing the organic solution. Use pH paper or a calibrated pH meter to verify. Add more acid (e.g., 1M or 2M HCl) if necessary.[2]
Incomplete Extraction A single extraction may not be sufficient to transfer all the amine salt into the aqueous phase. The efficiency is governed by the partition coefficient of the salt between the two immiscible solvents.Perform multiple extractions (at least 2-3) with the acidic solution.[3] This ensures a more complete transfer of the amine salt from the organic layer to the aqueous layer.
Incorrect pH for Liberation To recover the amine, the aqueous solution of the ammonium salt must be made sufficiently basic to deprotonate it back to the free amine (R-NH2), which is insoluble in water and will precipitate or can be extracted back into an organic solvent.[1]Add a strong base (e.g., 2M NaOH or higher) to the aqueous layer until the pH is distinctly basic, ideally pH 9-10 or higher.[2] Verify with pH paper. The amine should precipitate or form an oily layer.
Emulsion Formation Vigorous shaking of biphasic mixtures, especially those containing salts, can lead to the formation of stable emulsions, trapping the product at the interface and preventing clear phase separation.To break an emulsion, you can: 1) Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. 2) Allow the mixture to stand for an extended period. 3) Gently swirl the separatory funnel instead of shaking vigorously.
Issue 2: Oily Product or Poor Crystal Formation During Recrystallization

You are attempting to purify the amine (often as its hydrochloride salt) via recrystallization, but the product either separates as an oil ("oiling out") or fails to crystallize effectively.

Potential Causes & Recommended Actions

Potential CauseScientific Rationale & ExplanationRecommended Action
Inappropriate Solvent Choice An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] If the compound is too soluble at low temperatures, recovery will be poor. If it is not soluble enough at high temperatures, it will not dissolve completely.Conduct a small-scale solvent screen. Good starting points for amine hydrochlorides include polar protic solvents like isopropanol, ethanol, or methanol. Mixtures, such as alcohol/diethyl ether or alcohol/ethyl acetate, can also be effective.[4]
Cooling Rate is Too Rapid Rapid cooling promotes precipitation rather than the ordered process of crystal growth. This can trap impurities and lead to the formation of an amorphous oil or very small, impure crystals.Allow the hot, saturated solution to cool slowly to room temperature first. Once at room temperature, induce further crystallization by placing it in an ice bath. Slow cooling is critical for forming pure, well-defined crystals.
Solution is Supersaturated Sometimes a solution can cool below its saturation point without crystallization occurring (supersaturation). This is common with highly purified compounds.Induce crystallization by: 1) Scratching the inside of the flask with a glass rod at the solution's surface. 2) Adding a "seed crystal" from a previous pure batch.
Presence of Impurities Certain impurities can inhibit crystal lattice formation, acting as "crystal poisons" and promoting oiling out.If the product is very impure, consider a preliminary purification step like acid-base extraction or passing it through a short plug of silica gel to remove gross impurities before attempting recrystallization.

Frequently Asked Questions (FAQs)

This section covers common questions about the purification and handling of 1-(3-Chloro-2-fluorophenyl)ethanamine.

Q1: What are the typical impurities found in the crude product after synthesis?

A1: Potential impurities primarily depend on the synthetic route used. However, common impurities may include:

  • The (S)-enantiomer: If you are synthesizing a specific enantiomer (e.g., the (R)-enantiomer), the other enantiomer is the most common and challenging impurity to remove.[4]

  • Unreacted Starting Materials: This often includes the ketone precursor, 1-(3-chloro-2-fluorophenyl)ethanone.[4]

  • Reaction Byproducts: Side products from the reduction method used to form the amine.

  • Residual Catalysts or Reagents: Traces of catalysts (e.g., palladium) or reagents (e.g., boranes) used in the synthesis steps.[4]

Q2: What is the most robust initial purification strategy for the crude mixture?

A2: Acid-base extraction is an excellent and highly effective initial purification step.[5] This technique separates your basic amine from any acidic or neutral impurities. The process involves dissolving the crude mixture in an organic solvent (like dichloromethane or ethyl acetate), washing it with an acidic aqueous solution (e.g., 1M HCl) to pull the protonated amine into the water layer, discarding the organic layer containing neutral impurities, and then basifying the aqueous layer to recover the purified amine.[1][2]

cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Mixture (Amine, Neutral Impurities) in Organic Solvent Wash Wash with 1M HCl Crude->Wash Neutral Neutral Impurities in Organic Layer (Discard) Wash->Neutral Protonated Protonated Amine (R-NH3+Cl-) in Aqueous Layer Wash->Protonated Amine transfers Basify Add NaOH to pH > 9 Protonated->Basify PureAmine Pure Amine (R-NH2) (Precipitate or Extract) Basify->PureAmine

Caption: Acid-Base Extraction Workflow for Amine Purification.

Q3: How can I separate the (R)- and (S)-enantiomers of the amine?

A3: Separating enantiomers (a process called chiral resolution) is a critical step. The most common method for amines on a laboratory and industrial scale is diastereomeric salt crystallization.[6]

  • Salt Formation: React the racemic amine (a 50:50 mixture of R and S) with a single enantiomer of a chiral acid (a "resolving agent"), such as (+)-tartaric acid or (-)-mandelic acid.[6]

  • Diastereomer Formation: This reaction creates a mixture of two diastereomeric salts: [(R)-amine:(+)-acid] and [(S)-amine:(+)-acid]. Unlike enantiomers, diastereomers have different physical properties, including solubility.

  • Fractional Crystallization: One of the diastereomeric salts will be less soluble in a given solvent and will crystallize out of the solution first.

  • Isolation and Liberation: The crystallized salt is isolated by filtration. The desired enantiomer of the amine is then "liberated" by treating the salt with a base to remove the chiral acid.[6]

For higher purity or analytical purposes, preparative chiral High-Performance Liquid Chromatography (HPLC) is also an excellent, though more resource-intensive, option.[4]

Q4: Why is the amine often converted to its hydrochloride salt? How is this done?

A4: The free amine is often a liquid or low-melting solid that can be susceptible to air oxidation. Converting it to its hydrochloride salt provides several advantages:

  • Stability: Salts are generally more stable and have a longer shelf life.

  • Handling: They are typically crystalline solids that are easier to handle, weigh, and store than oils.

  • Solubility: The hydrochloride salt often has better solubility in polar solvents, which can be advantageous for subsequent reactions.[4]

Protocol: Hydrochloride Salt Formation

  • Purify the 1-(3-Chloro-2-fluorophenyl)ethanamine free base using one of the methods described above.

  • Dissolve the purified amine in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Slowly bubble dry hydrogen chloride (HCl) gas through the stirred solution. Alternatively, add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise.[4]

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by filtration, wash it with a small amount of cold, anhydrous solvent, and dry it under vacuum.

Experimental Protocols

Protocol 1: Detailed Acid-Base Extraction

This protocol describes the purification of 10g of crude 1-(3-Chloro-2-fluorophenyl)ethanamine.

  • Dissolution: Dissolve the 10g of crude amine in 100 mL of dichloromethane (DCM) in a 250 mL separatory funnel.

  • First Acidic Wash: Add 50 mL of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert it, and vent to release pressure. Shake gently for 1 minute. Allow the layers to separate completely.

  • Separate Layers: Drain the lower aqueous layer into a clean 250 mL Erlenmeyer flask labeled "Aqueous Extracts".

  • Repeat Washes: Repeat the extraction of the organic layer two more times with 50 mL portions of 1M HCl, combining all aqueous extracts into the same Erlenmeyer flask. The organic layer, now containing neutral impurities, can be discarded.

  • Cooling: Place the "Aqueous Extracts" flask in an ice bath and cool to 0-5 °C.

  • Liberation of Amine: While stirring, slowly add 2M sodium hydroxide (NaOH) solution dropwise to the cooled aqueous extract. Monitor the pH with pH paper. Continue adding base until the solution is strongly basic (pH > 10). The purified amine will separate as an oil or a cloudy precipitate.

  • Final Extraction: Transfer the mixture back to a clean separatory funnel. Add 75 mL of DCM and extract the free amine. Drain the organic layer. Perform two more extractions of the aqueous layer with 50 mL portions of DCM.

  • Drying and Concentration: Combine all organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator to yield the purified free amine.

start Start: Crude Amine in DCM add_hcl Add 1M HCl (x3) start->add_hcl separate1 Separate Layers add_hcl->separate1 aqueous_extracts Aqueous Layer (Amine Salt) separate1->aqueous_extracts organic_waste Organic Layer (Neutral Impurities) -> Discard separate1->organic_waste cool Cool Aqueous Layer (Ice Bath) aqueous_extracts->cool add_naoh Add 2M NaOH to pH > 10 cool->add_naoh extract_dcm Extract with DCM (x3) add_naoh->extract_dcm separate2 Separate Layers extract_dcm->separate2 aqueous_waste Aqueous Layer -> Discard separate2->aqueous_waste combined_organic Combined Organic Layers (Pure Amine) separate2->combined_organic dry Dry (Na2SO4) combined_organic->dry concentrate Concentrate dry->concentrate end End: Purified Free Amine concentrate->end

Caption: Detailed Workflow for Acid-Base Purification.

References
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Troubleshooting Amine Unit Simulations. (2008, June 2). Bryan Research & Engineering, LLC. [Link]

  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. (n.d.). [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021, August 25). Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF. (n.d.). ResearchGate. [Link]

  • Case studies of troubleshooting amine treating foaming—Part 1. (2019, June 1). Gas Processing & LNG. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online. [Link]

  • An in-depth Study of Amine System Failures. (n.d.). ResearchGate. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). Rsc.org. [Link]

  • Design of chiral derivatizing agents for the chromatographic resolution of optical isomers. Asymmetric synthesis of some chiral fluoroalkylated amines. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021, September 30). MDPI. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (n.d.). ResearchGate. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). PMC. [Link]

  • Chiral Recognition and Kinetic Resolution of Aromatic Amines via Supramolecular Chiral Nanocapsules in Nonpolar Solvents. (2013, February 21). Journal of the American Chemical Society - ACS Publications. [Link]

  • What are the best processes/methods for separation of chiral amine both non selective ... (2012, September 12). ResearchGate. [Link]

  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. (n.d.). Organic Syntheses Procedure. [Link]

  • 1-(3-chloro-2-fluorophenyl)-N-ethylpropan-2-amine. (n.d.). PubChem - NIH. [Link]

  • Photolysis Products of Fluorinated Pharmaceuticals. (2023, October 20). [Link]

  • Potential sources for Nitrosamine Impurities. (2019, October 24). ECA Academy - gmp-compliance.org. [Link]

  • (PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. (2025, August 6). ResearchGate. [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (2025, March 21). PMC. [Link]

  • 01-00786-EN Analysis of AOF (Adsorbable Organic Fluorine) According EPA Method 1621. (n.d.). [Link]

Sources

Optimization

Application Science Support Center: Solvent Selection &amp; Troubleshooting Guide

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that solvents are not merely inert reaction vessels; they are active thermodynamic participants that dictate transition...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that solvents are not merely inert reaction vessels; they are active thermodynamic participants that dictate transition-state energies, ground-state stabilization, and molecular trajectories.

This guide is designed by Senior Application Scientists to help you troubleshoot complex kinetic and selectivity failures by understanding the fundamental causality of solvent-solute interactions.

Part 1: Kinetics & Reaction Rate Troubleshooting (FAQ)

Q: I recently switched my nucleophilic substitution (S N​ 2) from Methanol to DMSO to improve reagent solubility, and my reaction rate skyrocketed. Why did this happen, and how can I control it?

A: You are observing a classic ground-state destabilization effect. In polar protic solvents like methanol, the solvent forms strong hydrogen bonds with the anionic nucleophile, creating a dense, highly ordered solvation shell. This significantly lowers the ground-state energy of the nucleophile, thereby increasing the activation energy ( ΔG‡ ) required to reach the transition state.

By switching to DMSO—a polar aprotic solvent—you removed the hydrogen-bond donor capability. The nucleophile is now "naked" and highly reactive, while the solvent selectively solvates the counter-cation. This lowers the activation barrier and accelerates the S N​ 2 rate dramatically, often by several orders of magnitude[1]. To control the rate, you can use a mixed solvent system (e.g., DMSO/MeOH) to incrementally tune the hydrogen-bonding network.

Q: Relying on the dielectric constant ( ϵ ) isn't predicting my reaction outcomes accurately. Is there a better metric for solvent selection?

A: Yes. The dielectric constant is a macroscopic property that treats the solvent as a continuous bulk medium; it fails to account for specific microscopic solute-solvent interactions. We strongly recommend transitioning to Kamlet-Taft Solvent Parameters . This multiparameter scale deconstructs solvent effects into three distinct, quantifiable properties[2]:

  • α (Hydrogen bond donor acidity): The ability of the solvent to donate a proton.

  • β (Hydrogen bond acceptor basicity): The ability of the solvent to accept a proton.

  • π∗ (Dipolarity/Polarizability): The ability of the solvent to stabilize a neighboring charge or dipole.

By correlating your reaction rate against these three parameters, you can mathematically isolate exactly which solvent property is driving your reaction kinetics.

Part 2: Selectivity Troubleshooting Guide

Issue 1: Regioselectivity Failure in Enolate Alkylation

User Report: "I am alkylating a ketone enolate using an alkyl halide in DMF, but I am getting predominantly O-alkylation instead of the desired C-alkylation."

Root Cause Analysis: Enolates are ambient nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the α -carbon is "soft." DMF is a polar aprotic solvent with a high β value and strong cation-solvating ability. It tightly solvates the alkali metal cation (e.g., Na + , K + ), leaving the enolate oxygen fully exposed and highly reactive. This favors the kinetic O-alkylation pathway[1].

Resolution: To shift selectivity toward C-alkylation, you must block the oxygen atom. Switch to a less polar or mildly protic solvent (like tert-butanol or THF). In these environments, the metal cation remains tightly paired with the enolate oxygen (a tight ion pair), sterically and electronically hindering O-alkylation. The softer electrophile will then preferentially attack the exposed α -carbon.

Enolate Enolate Alkali Metal Enolate (M+ / Enolate-) PolarAprotic Polar Aprotic (e.g., DMF) Strong Cation Solvation Enolate->PolarAprotic ProticNonPolar Protic / Non-polar (e.g., t-BuOH) Tight Ion Pair / H-Bonding Enolate->ProticNonPolar FreeAnion Separated Ion Pair 'Hard' Oxygen is Exposed PolarAprotic->FreeAnion BlockedOxygen Oxygen Blocked by M+ or Hydrogen Bonding ProticNonPolar->BlockedOxygen O_Alk O-Alkylation (Kinetic/Hard) FreeAnion->O_Alk C_Alk C-Alkylation (Thermodynamic/Soft) BlockedOxygen->C_Alk

Mechanistic divergence in enolate alkylation driven by solvent interactions.

Issue 2: Loss of Stereoselectivity in Cycloadditions

User Report: "My Diels-Alder reaction is yielding a poor endo/exo ratio in toluene. How can solvent choice improve this?"

Root Cause Analysis: Solvents can stabilize specific transition states over others. In Diels-Alder reactions, the endo transition state is much more compact than the exo transition state, and it often features a larger dipole moment. Non-polar solvents like toluene do not provide sufficient stabilization for this polarized, compact transition state.

Resolution: Switch to a highly polar solvent, or even water. Water enforces the "hydrophobic effect," forcing the non-polar diene and dienophile into a tightly packed, highly ordered transition state. Furthermore, hydrogen bonding from water to the dienophile's activating group lowers the LUMO energy, accelerating the rate and vastly improving endo selectivity[3].

Part 3: Quantitative Data - Solvent Parameters

To facilitate rational solvent selection, refer to the table below summarizing the Kamlet-Taft parameters alongside the traditional dielectric constant for common laboratory solvents.

SolventClassification ϵ (Dielectric) α (H-Bond Donor) β (H-Bond Acceptor) π∗ (Polarizability)
Water Polar Protic80.11.170.471.09
Methanol Polar Protic32.70.930.620.60
DMSO Polar Aprotic46.70.000.761.00
DMF Polar Aprotic36.70.000.690.88
THF Ether / Aprotic7.60.000.550.58
Toluene Non-polar2.40.000.110.54

Part 4: Experimental Protocol - Systematic Solvent Screening

When optimizing a novel reaction, do not guess. Follow this self-validating Standard Operating Procedure (SOP) to systematically map the solvent space.

Step 1: Baseline Establishment Run the reaction in a standard medium-polarity solvent (e.g., THF) to determine baseline kinetics, yield, and selectivity.

Step 2: Parameter Isolation Screening Set up parallel reactions to isolate specific Kamlet-Taft variables:

  • Test A (Protic vs Aprotic): Compare Methanol ( α>0 ) vs Acetonitrile ( α=0 , similar π∗ ).

  • Test B (Polarizability): Compare DMSO (high π∗ ) vs Acetone (moderate π∗ ).

Step 3: Kinetic Sampling Extract 50 μ L aliquots at 10-minute intervals. Quench immediately in a cold solvent matrix and analyze via UPLC-MS to determine the rate constant ( k ).

Step 4: Mass Balance Validation (Self-Validating Step) Ensure that the molar sum of the recovered starting material, desired product, and known byproducts equals the initial input ( ±5% ). Causality Check: If the mass balance fails in a specific solvent, the solvent is not inert and is likely participating in a side reaction (e.g., solvolysis). Discard kinetic data from this solvent.

Step 5: Selectivity Analysis Integrate product vs. byproduct peaks via quantitative NMR (qNMR) or HPLC to determine regiomeric or enantiomeric excess.

Step 6: Data Correlation Plot ln(k) against the Kamlet-Taft parameters to identify the dominant solvent effect via a Linear Solvation Energy Relationship (LSER).

G Start Identify Reaction Mechanism SN1 SN1 / E1 Pathway (Carbocation Intermediate) Start->SN1 SN2 SN2 / E2 Pathway (Concerted) Start->SN2 Protic Use Polar Protic Solvent (e.g., MeOH, H2O) SN1->Protic Aprotic Use Polar Aprotic Solvent (e.g., DMSO, DMF) SN2->Aprotic StabCation Stabilizes Transition State & Lowers Activation Energy Protic->StabCation NakedNuc Prevents Nucleophile Solvation Increases Ground State Energy Aprotic->NakedNuc FastSN1 Accelerated SN1 Rate StabCation->FastSN1 FastSN2 Accelerated SN2 Rate NakedNuc->FastSN2

Decision tree for selecting solvents in nucleophilic substitution reactions.

References

  • IUPAC Compendium of Chemical Terminology: Kamlet–Taft solvent parameters (K03367). International Union of Pure and Applied Chemistry. URL: [Link]

  • Fiveable: Organic Chemistry II Key Terms - Solvent Effects. URL: [Link]

  • Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, RSC Publishing. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine During Workup

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that chiral primary amines are critical building blocks for active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that chiral primary amines are critical building blocks for active pharmaceutical ingredients (APIs). However, (S)-1-(3-Chloro-2-fluorophenyl)ethanamine presents a unique stereochemical challenge.

The presence of the highly electron-withdrawing 3-chloro-2-fluorophenyl moiety exerts a strong inductive effect (-I) on the benzylic position. This significantly lowers the pKa of the α -proton compared to unsubstituted analogs, making the stereocenter exceptionally labile and prone to racemization during standard downstream processing. This guide provides field-proven, mechanistically grounded troubleshooting strategies to preserve your enantiomeric excess (ee) during workup.

Part 1: Troubleshooting Guide & FAQs

Q1: I am losing 15-20% ee during the basic extraction phase. I use 2M NaOH to neutralize the aqueous layer before extracting with ethyl acetate. What is causing this degradation?
  • The Fix: Switch to a milder base such as saturated aqueous sodium bicarbonate (NaHCO₃) or dilute ammonium hydroxide (NH₄OH), and strictly maintain the pH between 8.0 and 8.5.

Q2: My extraction conditions are mild (NaHCO₃, pH 8), but I still observe severe racemization (down to 45% ee) after drying and concentrating the organic layer. I routinely wash my glassware with acetone. Could this be the issue?

A2: Yes. Schiff Base-Mediated Racemization. This is the most common, yet frequently overlooked, cause of chiral amine racemization. Trace amounts of acetone (or other ketones/aldehydes) left in glassware or used as a co-solvent will rapidly condense with the primary amine to form an imine (Schiff base). The formation of the C=N double bond drastically increases the acidity of the α -proton by enabling resonance stabilization of the conjugate base . Even weak bases (or the amine itself) can then deprotonate the α -position, forming a planar enamine that rapidly racemizes.

  • The Fix: Strictly ban the use of acetone for cleaning glassware used in this workflow. Use methanol or acetonitrile for cleaning, followed by thorough drying.

G A Chiral Primary Amine (S)-Enantiomer C Imine (Schiff Base) Increased α-proton acidity A->C Condensation B Trace Acetone / Ketones (Glassware/Solvent) B->C D Deprotonation by Weak Base (e.g., NaHCO3, Amines) C->D E Planar Enamine Intermediate (Loss of Chirality) D->E F Reprotonation & Hydrolysis Racemic Amine Mixture E->F Non-stereoselective

Caption: Mechanism of Schiff base-mediated racemization of primary amines via enamine intermediates.

Q3: Does the temperature during solvent evaporation (rotary evaporation) impact the stereochemical integrity of the amine?

A3: Absolutely. Thermal Racemization. Elevated temperatures provide the activation energy required for reversible protonation/deprotonation pathways. Recent advancements in flow chemistry actively exploit this phenomenon for "Flash Thermal Racemization" to recycle unwanted enantiomers at high temperatures . However, during workup, this is detrimental. Prolonged heating of the concentrated free-base amine in a rotovap bath (>35 °C) will cause a slow but steady erosion of ee.

  • The Fix: Concentrate the product under high vacuum with the water bath set strictly below 25 °C.

Part 2: Quantitative Impact of Workup Parameters

To illustrate the causality of these variables, the following table summarizes the quantitative impact of different workup conditions on the final enantiomeric purity of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine (Initial reaction ee: >99%).

Workup ConditionBase UsedExtraction SolventTemp (°C)Acetone Present?Final % eeStereochemical Status
Optimized Mild Sat. NaHCO₃DCM0–5No>99% Stereocenter Preserved
Standard Harsh 2M NaOHEtOAc25No82%Significant Racemization
Ketone Contamination Sat. NaHCO₃EtOAc25Yes (1% v/v)45%Severe Racemization
Thermal Stress Sat. NaHCO₃DCM45 (Rotovap)No94%Mild Racemization
Protic Exchange 2M NaOHMeOH/H₂O25No78%Significant Racemization

Part 3: Self-Validating Experimental Protocol

To guarantee the preservation of the (S)-configuration, implement the following self-validating non-racemizing workup protocol. This workflow integrates continuous temperature control and precise pH-mediated extraction .

Workflow Start Crude Reaction Mixture (Acidic Aqueous) Step1 Cool to 0-5 °C (Ice Bath) Start->Step1 Step2 Basify with Mild Base (aq. NaHCO3, pH ~8-9) Step1->Step2 Step3 Extract with Aprotic Solvent (DCM or MTBE) Step2->Step3 Step4 Wash with Brine Dry over Na2SO4 Step3->Step4 Step5 Concentrate in vacuo (T < 25 °C) Step4->Step5 End Enantiopure (S)-Amine Step5->End

Caption: Step-by-step non-racemizing workup workflow for chemically sensitive chiral primary amines.

Step-by-Step Methodology

1. Pre-Workup Validation (The Baseline):

  • Withdraw a 50 μ L aliquot of the crude reaction mixture. Quench immediately into 1 mL of cold HPLC-grade acetonitrile.

  • Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/DEA mobile phase) to establish the baseline ee.

2. Quenching & Thermal Control:

  • Transfer the crude acidic reaction mixture to a jacketed reactor or an Erlenmeyer flask submerged in an ice-water bath.

  • Validation Checkpoint: Insert a calibrated PTFE-coated thermocouple. Do not proceed until the internal temperature stabilizes between 0 °C and 5 °C .

3. Mild Basification:

  • Slowly add pre-chilled (4 °C) saturated aqueous NaHCO₃ dropwise via an addition funnel.

  • Maintain vigorous stirring to prevent localized pockets of high basicity.

  • Validation Checkpoint: Monitor the aqueous layer with a calibrated pH meter. Stop addition when the pH reaches 8.0 – 8.5 . Do not exceed pH 9.0.

4. Aprotic Extraction:

  • Extract the aqueous layer with pre-chilled Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) using a ratio of 3 x 10 mL solvent per gram of substrate.

  • Causality Note: Aprotic solvents are strictly required here to prevent solvent-mediated proton exchange at the α -carbon, which can occur in protic environments.

5. Washing and Drying:

  • Wash the combined organic layers once with cold brine (saturated NaCl) to break any emulsions and remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

  • Critical Rule: Ensure all glassware used in this step has been dried in an oven and has never been rinsed with acetone prior to use.

6. Cold Concentration:

  • Filter off the drying agent using a sintered glass funnel.

  • Concentrate the filtrate under reduced pressure on a rotary evaporator.

  • Validation Checkpoint: The water bath temperature must be strictly set to ≤ 25 °C . Rely on a high-efficiency vacuum pump (< 50 mbar) rather than heat to remove the solvent.

7. Post-Workup Validation:

  • Immediately dissolve a 5 mg sample of the isolated crude oil in 1 mL of HPLC-grade Hexane/IPA.

  • Run the Chiral HPLC method. The Δ ee between Step 1 and Step 7 should be 0.5%.

References

  • Prasad, A.V.G.S., et al. "Economical, One-Pot Synthesis and Application of Schiff Base in Resolution-Racemization of Primary Amines." International Journal of Pharmacy and Pharmaceutical Research, Vol. 2 (2), 2015, pp. 133-138.[Link]

  • Tang, Z., et al. "A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines." ACS Catalysis, Vol. 13 (16), 2023, pp. 10541–10546.[Link]

  • Rowley, B. M., et al. "Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system." Reaction Chemistry & Engineering, 2024.[Link]

Optimization

Catalyst deactivation and recovery in phenylethylamine synthesis

Welcome to the Technical Support Center for Amine Synthesis. As a Senior Application Scientist, I frequently consult with researchers and process chemists who encounter sudden drops in yield or selectivity during the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amine Synthesis. As a Senior Application Scientist, I frequently consult with researchers and process chemists who encounter sudden drops in yield or selectivity during the synthesis of phenylethylamines (PEA).

Whether you are utilizing the reductive amination of phenylacetaldehyde, the hydrogenation of benzyl cyanide, or the reduction of nitrostyrenes, catalyst deactivation is the most common bottleneck. This guide is designed to move beyond generic troubleshooting. We will dissect the causality behind catalyst failure—be it chemical poisoning, physical fouling, or product inhibition—and provide self-validating protocols to recover your catalytic systems.

Diagnostic Workflow: Catalyst Deactivation

Before intervening, you must identify the mechanism of deactivation. Use the diagnostic logic tree below to match your reaction symptoms to the underlying chemical cause.

CatalystTroubleshooting Start Catalyst Deactivation Detected Symptom1 Loss of Conversion (Activity Drop) Start->Symptom1 Symptom2 Loss of Selectivity (Secondary Amines) Start->Symptom2 Cause1 Halide/Sulfur Poisoning (Irreversible) Symptom1->Cause1 Sudden drop Cause2 Carbonaceous Fouling (Coking/Oligomers) Symptom1->Cause2 Gradual drop Cause3 Amine Chemisorption (Product Inhibition) Symptom1->Cause3 High initial rate Symptom2->Cause2 Imine accumulation Action1 Replace Catalyst & Purify Substrate Cause1->Action1 Action2 Oxidative Calcination & H2 Reduction Cause2->Action2 Action3 Acidic Additives (e.g., H2SO4) or Wash Cause3->Action3

Workflow for diagnosing and resolving catalyst deactivation in phenylethylamine synthesis.

FAQ 1: Mechanistic Causes of Deactivation

Q: My Raney Nickel catalyst died completely within the first hour of benzyl cyanide hydrogenation. What happened? A: You are likely experiencing acute halide poisoning. Benzyl cyanide is frequently synthesized from benzyl chloride. If your starting material is not rigorously purified, minute traces of unreacted halides will irreversibly bind to the active nickel sites, acting as a severe poison[1]. The Fix: Always distill benzyl cyanide from a small amount of fresh Raney Nickel prior to the main hydrogenation step to scavenge residual halides[1].

Q: I am running a reductive amination using a Ruthenium catalyst, but the reaction stalls at 50% conversion. Why? A: This is a classic case of product inhibition via Werner-type ammine complexation. Transition metals, particularly homogeneous Ru complexes, have a high affinity for the nitrogen lone pair of the newly synthesized primary amine (or the ammonia used in the reaction)[2]. As the concentration of phenylethylamine increases, it outcompetes the substrate for the metal's coordination sphere, effectively shutting down the catalytic cycle[2].

Q: Why does my supported Palladium (Pd/C) catalyst lose activity over multiple batches during nitrile hydrogenation? A: While Pd/C is highly effective, it suffers from two parallel deactivation pathways: amine chemisorption and oligomer deposition. The product amine strongly chemisorbs to the palladium surface via its nitrogen lone pair[3]. Simultaneously, reactive imine intermediates can condense, forming carbonaceous oligomers (coke) that physically block the mesopores of the carbon support.

FAQ 2: Troubleshooting & Process Optimization

Q: How can I prevent the product amine from poisoning my Pd/C catalyst? A: You must alter the electronic state of the product. By adding an acidic additive (such as 2 molar equivalents of H2​SO4​ ) to the reaction mixture, you protonate the resulting phenylethylamine into its ammonium salt[3]. The protonated amine lacks a free nitrogen lone pair, prohibiting it from chemisorbing to the palladium surface[3]. This keeps the active sites free for the continuous reduction of the nitrile.

Q: My Ni/ Al2​O3​ catalyst used for reductive amination is turning black and losing selectivity, producing secondary amines. Can it be saved? A: Yes. The darkening and loss of selectivity indicate carbonaceous fouling (coking) from imine condensation on the catalyst surface[4]. When active sites are partially blocked, the local concentration of primary amine increases relative to the incoming ammonia, driving the equilibrium toward secondary amine formation. This catalyst can be fully restored through oxidative calcination followed by hydrogen reduction[4].

Quantitative Data: Catalyst Comparison & Deactivation Metrics

To aid in experimental design, the following table synthesizes the expected lifespan and primary failure modes of common catalysts used in PEA synthesis.

Catalyst SystemPrimary Synthesis RoutePrimary Deactivation MechanismTypical LifespanRecommended Recovery Method
Raney Nickel Benzyl cyanide hydrogenationHalide poisoning, nitrile π -backbonding[5]1-3 cyclesAlkaline wash / Passivation
Supported Pd/C Nitrile hydrogenationAmine chemisorption (lone pair)[3]3-5 cyclesAcidic additive prevention
Ni/ Al2​O3​ Reductive aminationCarbonaceous fouling (coking)[4]5-8 cyclesOxidative calcination + H2​
Ru Complexes Reductive aminationWerner-type ammine complexation[2]N/A (Homogeneous)Ligand modification

Experimental Protocols for Catalyst Recovery

The following protocols are designed as self-validating systems. Do not skip the validation steps, as they confirm whether the microscopic active sites have been successfully restored.

Protocol 1: Oxidative Regeneration of Supported Ni/ Al2​O3​

Use this method to remove carbonaceous deposits from heterogeneous supported catalysts after reductive amination[4].

  • Solvent Wash: Recover the spent Ni/ Al2​O3​ via filtration. Wash the catalyst bed with 3 column volumes of pure toluene followed by 3 volumes of methanol to remove weakly physisorbed organics.

  • Drying: Dry the catalyst in a vacuum oven at 100 °C for 4 hours to remove residual solvent.

  • Oxidative Calcination: Transfer the catalyst to a tube furnace. Heat to 330 °C under a continuous flow of synthetic air (20% O2​ / 80% N2​ ) for 2 hours[4]. Causality note: This step combusts the carbonaceous oligomers (coke) into CO2​ , clearing the metal surface.

  • Reduction: Purge the furnace with inert Argon for 30 minutes. Switch the gas feed to 5% H2​ in Argon and heat to 500 °C for 2 hours to reduce the oxidized NiO back to active Ni0 .

  • Validation: Perform a test reaction using a standard reductive amination of phenylacetaldehyde. A successful regeneration will yield >95% conversion within the same timeframe as the virgin catalyst, with <2% secondary amine formation.

Protocol 2: Chemical Reactivation of Raney Nickel

Use this method to clear strongly chemisorbed nitriles and passivate the catalyst to prevent amine decomposition[5].

  • Decantation: Allow the spent Raney Nickel to settle magnetically. Decant the supernatant liquid completely. Safety Note: Never allow Raney Nickel to dry in air; it is highly pyrophoric.

  • Alkaline Digestion: Resuspend the catalyst in a 10% (w/v) aqueous NaOH solution. Heat the slurry to 50 °C under gentle agitation for 1 hour. Causality note: The hydroxide ions competitively displace chemisorbed nitriles and oligomers from the nickel surface[5].

  • Water Washing: Decant the alkaline solution. Wash the catalyst with degassed, deionized water until the pH of the washings drops below 8.0.

  • Solvent Exchange: Wash the catalyst three times with absolute ethanol to remove water, preparing it for the next organic phase reaction.

  • Validation: Measure the initial hydrogen uptake rate in a Parr shaker during the first 15 minutes of the next benzyl cyanide reduction. The uptake rate should mirror the baseline kinetics of fresh W-4 or W-6 Raney Nickel.

References

  • 4 - Encyclopedia MDPI 2.1 - Organic Syntheses 3.2 - Nature Communications / PMC 4.3 - Organic Process Research & Development - ACS Publications 5.5 - Catalysts / sim2.be

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of different reducing agents for its synthesis

A Comparative Guide to Reducing Agents in Gold Nanoparticle (AuNP) Synthesis: Efficacy, Kinetics, and Protocols Introduction & Mechanistic Causality In the synthesis of gold nanoparticles (AuNPs) from chloroauric acid (H...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Reducing Agents in Gold Nanoparticle (AuNP) Synthesis: Efficacy, Kinetics, and Protocols

Introduction & Mechanistic Causality

In the synthesis of gold nanoparticles (AuNPs) from chloroauric acid (HAuCl₄), the choice of reducing agent is not merely a stoichiometric requirement; it is the primary thermodynamic lever that dictates the entire physicochemical profile of the resulting nanomaterial[1]. As a Senior Application Scientist, I frequently observe that the most common point of failure in nanoparticle synthesis is a misunderstanding of reduction kinetics.

The synthesis of noble metal nanoparticles inherently consists of two competing phases: nucleation and autocatalytic growth [2]. The "power" of the reducing agent directly controls the balance between these two phases:

  • Strong Reducing Agents (e.g., Sodium Borohydride): Drive ultra-fast reduction (within milliseconds), creating a massive thermodynamic supersaturation of Au⁰ atoms[2]. This results in a "nucleation burst," where available gold is distributed across countless tiny nuclei, yielding ultra-small particles (2–6 nm)[3].

  • Mild Reducing Agents (e.g., Sodium Citrate, Ascorbic Acid): Donate electrons slowly, leading to gradual nucleation. Because fewer nuclei form initially, the remaining Au³⁺ ions preferentially deposit onto these existing seeds (growth phase), resulting in larger, more stable particles (15–50 nm)[3][4].

Understanding this causality is critical for drug development professionals who require precise size distributions for targeted drug delivery, biodistribution, and cellular uptake.

Quantitative Efficacy Comparison

The following table synthesizes the performance metrics of the three most prevalent reducing agents used in AuNP synthesis.

Reducing AgentReduction KineticsNucleation MechanismTypical Size RangePolydispersity Index (PDI)Intrinsic Capping Ability
Sodium Borohydride (NaBH₄) Ultra-fast (milliseconds)[2]Rapid Burst2 – 6 nm[3]High (if uncapped)None (Requires external agents like Alkanethiols)[3]
Sodium Citrate Slow (minutes)Gradual Growth15 – 50 nm[1]Low (<0.1)Strong (Acts as both reductant and stabilizer)[3][5]
Ascorbic Acid ModerateParallel Reduction[2]Tunable (10 – 100+ nm)ModerateWeak (Requires templates like PVP or CTAB)[6]

Self-Validating Experimental Protocols

A robust scientific protocol must be a self-validating system. The following methodologies include in-process visual and spectroscopic cues that confirm the successful execution of the thermodynamic pathway.

Protocol A: The Turkevich Method (Sodium Citrate)

Best for: Synthesizing highly stable, spherical 15–20 nm AuNPs for biological assays.

Causality: Sodium citrate is a mild reductant. The reaction requires thermal energy (boiling) to overcome the activation barrier for Au³⁺ reduction[6]. Citrate uniquely acts as a dual-agent, reducing the gold and immediately capping the particle surface to prevent bulk aggregation[3].

Step-by-Step Workflow:

  • Preparation: Rinse all glassware with aqua regia and deionized water to remove nucleation-altering contaminants[5].

  • Heating: Bring 20 mL of 1.0 mM HAuCl₄ aqueous solution to a rolling boil (100°C) under vigorous magnetic stirring[5].

  • Injection: Rapidly inject 2 mL of a 1% (w/v) trisodium citrate solution[5].

  • Self-Validation (The Colorimetric Shift): Over 10 minutes, observe the solution transition from pale yellow → clear → dark grey/blue → deep ruby red [5].

    • Validation Check: The ruby red color is a direct manifestation of Localized Surface Plasmon Resonance (LSPR). It confirms an SPR absorption peak at ~520 nm, guaranteeing the formation of ~20 nm spherical AuNPs[5][7]. A persistent blue tint indicates protocol failure (particle aggregation).

  • Termination: Remove from heat and stir until cooled to room temperature.

Protocol B: The Brust-Schiffrin Method (Sodium Borohydride)

Best for: Synthesizing ultra-small, organic-soluble 2–6 nm AuNPs for catalysis or dense functionalization.

Causality: NaBH₄ is highly reactive and reduces gold instantly[2]. To prevent these highly energetic, ultra-small nuclei from fusing into bulk gold, the reaction is performed in a two-phase system where a strong capping agent (thiol) arrests growth immediately[3].

Step-by-Step Workflow:

  • Phase Transfer: Dissolve HAuCl₄ in water. Add a solution of tetraoctylammonium bromide (TOAB) in toluene. Stir vigorously until the gold transfers to the organic phase (water becomes clear; toluene becomes orange).

  • Capping Addition: Add dodecanethiol to the organic phase and stir for 10 minutes[3].

  • Reduction: Dropwise, add freshly prepared, ice-cold 0.4 M NaBH₄ (aqueous)[2].

  • Self-Validation: The organic phase will immediately flash from orange to brown, and finally to dark purple/black .

    • Validation Check: The lack of a bright red LSPR peak and the appearance of a dark, featureless spectrum confirm that the particles are successfully constrained to the sub-5 nm regime.

Protocol C: Green/Shape-Controlled Synthesis (Ascorbic Acid)

Best for: Eco-friendly synthesis and generating anisotropic shapes (e.g., nanorods, nanostars)[3].

Causality: Ascorbic acid exhibits complex parallel reduction kinetics, often interacting with dissolved oxygen[2]. Because it is a mild electron donor, it allows structure-directing agents (like CTAB) to guide the deposition of gold onto specific crystal facets, breaking spherical symmetry[3].

Step-by-Step Workflow:

  • Seed Preparation: Prepare a growth solution containing HAuCl₄ and a stabilizing surfactant (e.g., Cetyltrimethylammonium bromide, CTAB).

  • Mild Reduction: Add a controlled volume of 0.1 M Ascorbic Acid.

    • Validation Check 1: The solution will transition from yellow to colorless , indicating the successful partial reduction of Au³⁺ to Au⁺.

  • Activation: Inject a small volume of pre-synthesized AuNP seeds (often made via NaBH₄) to trigger the final autocatalytic reduction of Au⁺ to Au⁰ on the seed surfaces.

  • Self-Validation: The solution will develop a distinct color (e.g., blue or brown) depending on the aspect ratio of the resulting nanorods, validated by a longitudinal SPR peak in the near-infrared (NIR) region.

Visualizing the Synthesis Pathways

G cluster_agents cluster_mech cluster_out HAuCl4 Gold Precursor (HAuCl4) Citrate Sodium Citrate (Mild Reductant) HAuCl4->Citrate NaBH4 Sodium Borohydride (Strong Reductant) HAuCl4->NaBH4 Ascorbic Ascorbic Acid (Green Reductant) HAuCl4->Ascorbic MechCitrate Slow Nucleation + In-situ Capping Citrate->MechCitrate MechNaBH4 Rapid Nucleation Burst NaBH4->MechNaBH4 MechAscorbic Parallel Reduction & Growth Ascorbic->MechAscorbic OutCitrate Spherical AuNPs (15-50 nm) MechCitrate->OutCitrate OutNaBH4 Ultra-small AuNPs (2-6 nm) MechNaBH4->OutNaBH4 OutAscorbic Shape-controlled AuNPs (Rods, Stars) MechAscorbic->OutAscorbic

Workflow of HAuCl4 reduction pathways using Citrate, NaBH4, and Ascorbic Acid.

References

  • Parametric Study of Gold Nanoparticles Synthesis under Micro-Continuous Flow Conditions. nih.gov. 6

  • Gold Nanoparticle Synthesis: Turkevich vs Brust vs Green. Torskal. 3

  • Chloroauric Acid Hydrate | Gold Compound for Research. Benchchem. 1

  • Opportunities and Challenges in the Synthesis of Noble Metal Nanoparticles via the Chemical Route in Microreactor Systems. nih.gov. 2

  • EFFECT OF REDUCING AGENT ON PARTICLE SIZE OF GOLD NANOPARTICLES: SYNTHESIS AND CHARACTERIZATION. International Journal of Pharmacy and Biological Sciences. 5

  • Various Methods of Synthesis and Applications of Gold-Based Nanomaterials: A Detailed Review. ACS Publications. 4

  • Optical Properties of Gold Nanoparticles. asdlib.org. 7

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of Osimertinib and Its Next-Generation Derivatives

The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) represents a masterclass in structure-based drug design. While first-generation TKIs (gefitinib, erlotinib) revolutionized the...

Author: BenchChem Technical Support Team. Date: March 2026

The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) represents a masterclass in structure-based drug design. While first-generation TKIs (gefitinib, erlotinib) revolutionized the treatment of EGFR-mutated non-small cell lung cancer (NSCLC), the inevitable emergence of the T790M "gatekeeper" mutation necessitated a structural paradigm shift[1].

Osimertinib (AZD9291), a third-generation TKI, was rationally designed to overcome T790M resistance through covalent inhibition[1]. However, the evolutionary pressure of targeted therapy has led to the C797S tertiary mutation, stripping Osimertinib of its primary binding mechanism[1]. This guide provides an in-depth, objective comparison of the Structure-Activity Relationship (SAR) of Osimertinib against emerging fourth-generation derivatives, supported by experimental protocols and comparative efficacy data.

Mechanistic Grounding: The SAR Evolution of EGFR TKIs

The Osimertinib Scaffold: Covalent Precision

Osimertinib's efficacy is rooted in its mono-anilino-pyrimidine core and an acrylamide Michael acceptor[2]. The SAR of Osimertinib relies on two critical interactions:

  • Pyrimidine Core: Binds to the ATP-binding pocket of the EGFR kinase domain, accommodating the bulky methionine side chain of the T790M mutation.

  • Acrylamide Warhead: Forms an irreversible covalent bond with the sulfhydryl group of the Cysteine 797 (Cys797) residue at the edge of the ATP-binding cleft[1].

This covalent attachment grants Osimertinib sub-nanomolar potency against EGFRL858R/T790M while maintaining a >200-fold selectivity margin over wild-type (WT) EGFR, minimizing systemic toxicity[1].

The C797S Challenge and 4th-Generation Derivatives

When Cys797 mutates to Serine (C797S), the loss of the reactive thiol group renders the acrylamide warhead of Osimertinib obsolete, dropping its inhibitory potency significantly[1]. To combat the EGFRL858R/T790M/C797S triple mutation, researchers have developed fourth-generation derivatives utilizing novel SAR strategies:

  • Reversible, ATP-Competitive Binding (e.g., BLU-945): BLU-945 abandons the covalent warhead entirely. Instead, its SAR is optimized for potent, reversible binding that perfectly complements the altered geometry of the triple mutant pocket, achieving >900-fold selectivity over WT EGFR[3][4].

  • Macrocyclization (e.g., D51): Derivatives like D51 utilize a cyclization strategy to rigidify the molecular conformation. This reduces the entropic penalty upon binding, vastly increasing the interaction strength with the mutant kinase domain even in the absence of a covalent bond[5].

G WT EGFR Wild-Type (Overexpression) Gen1 1st/2nd Gen TKIs (Gefitinib, Erlotinib) WT->Gen1 Inhibited by T790M T790M Mutation (Gatekeeper Resistance) Gen1->T790M Acquired Resistance Osi 3rd Gen TKI (Osimertinib) T790M->Osi Inhibited by C797S C797S Mutation (Loss of Covalent Bond) Osi->C797S Acquired Resistance Gen4 4th Gen TKIs (BLU-945, D51) C797S->Gen4 Targeted by

Caption: Evolutionary pathway of EGFR mutations and the corresponding structural TKI interventions.

Comparative Performance Data

To objectively evaluate the SAR improvements of newer derivatives, we must compare their half-maximal inhibitory concentrations ( IC50​ ) across isolated enzyme assays. The table below synthesizes biochemical data highlighting the shift in potency from Osimertinib to 4th-generation compounds[3][5][6].

CompoundSAR Strategy IC50​ EGFR WT IC50​ EGFRL858R/T790M IC50​ EGFRL858R/T790M/C797S
Osimertinib Irreversible (Covalent)~500 - 1000 nM~1 - 10 nM> 400 nM
BLU-945 Reversible (ATP-competitive)683 nM0.4 nM0.5 nM
D51 Reversible (Macrocyclic)> 5000 nM14 nM14 nM
TQB3804 Reversible (ATP-competitive)1.07 nM0.13 nM0.46 nM

Data Interpretation: While Osimertinib is highly effective against the double mutant, its efficacy collapses against the C797S triple mutant. BLU-945 and D51 restore sub-nanomolar to low-nanomolar potency against the triple mutant while strictly sparing WT EGFR, a crucial factor for clinical safety profiles[3][5].

Self-Validating Experimental Protocols

Reliable SAR data relies on robust, self-validating experimental systems. Below are the standardized methodologies used to generate the comparative data discussed above.

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR protein variants. It relies on quantifying the ADP produced during the kinase reaction[7][8].

Causality & Mechanism: The assay is a coupled luminescent method. By measuring ADP rather than ATP consumption, the assay provides a positive signal directly proportional to kinase activity, ensuring high signal-to-background ratios[8].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute recombinant human EGFR kinase variants (WT, L858R/T790M, and L858R/T790M/C797S) to a working concentration of 1.25 ng/μL[9].

  • Compound Dilution: Serially dilute Osimertinib and its derivatives (e.g., BLU-945) in DMSO, then transfer to an opaque-walled 384-well microplate[7].

  • Kinase Reaction Initiation: Add 5 μL of the kinase/inhibitor mixture to the wells and incubate for 15 minutes at room temperature to allow compound binding. Add a mixture of 25 μM ATP and 12.5 μM Poly(Glu, Tyr) 4:1 (a universal tyrosine kinase peptide substrate) to initiate the reaction[8][9].

  • Incubation: Incubate the plate for 40-60 minutes at room temperature[8][9].

  • ATP Depletion (Critical Step): Add 5 μL of ADP-Glo™ Reagent. Causality: This reagent actively terminates the kinase reaction and depletes any unconsumed ATP. Without this step, residual ATP would trigger the luciferase reaction, yielding false-positive background noise[8]. Incubate for 40 minutes[9].

  • Signal Generation: Add 10 μL of Kinase Detection Reagent. Causality: This converts the product ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light[8][9]. Incubate for 30 minutes[9].

  • Detection & Analysis: Read luminescence using a microplate reader. Calculate IC50​ values using a 4-parameter logistic curve fit in software like GraphPad Prism[8].

Workflow Step1 1. Kinase Reaction EGFR + ATP + Substrate Step2 2. ATP Depletion Remove unreacted ATP Step1->Step2 Step3 3. ADP Detection Convert ADP to ATP Step2->Step3 Step4 4. Luminescence Luciferase Assay Step3->Step4

Caption: Step-by-step workflow of the ADP-Glo™ biochemical kinase assay for evaluating TKI potency.

Protocol B: Cell Viability Assay (CellTiter-Glo / CCK-8)

To validate that biochemical inhibition translates to cellular efficacy, viability assays are performed on engineered cell lines (e.g., Ba/F3) or patient-derived NSCLC lines (e.g., H1975)[5][10].

Causality & Mechanism: These assays measure intracellular ATP levels (CellTiter-Glo) or dehydrogenase activity (CCK-8) as a direct proxy for metabolically active, viable cells[10].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., H1975 cells expressing EGFRL858R/T790M/C797S ) at a density of 5×103 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS[10].

  • Adherence: Incubate the plates at 37°C with 5% CO2​ for 24 hours to allow cell adherence and exponential growth phase entry[10].

  • Drug Treatment: Remove the media and apply fresh media containing serial dilutions of the TKIs. Causality: A negative control (DMSO only) must be included to establish a 100% viability baseline, ensuring observed cytotoxicity is strictly drug-induced.

  • Incubation Period: Incubate for 72 hours. Causality: A prolonged 72-hour window is required because kinase inhibition must first arrest downstream signaling (e.g., PI3K/AKT, MAPK), which subsequently leads to cell cycle arrest and apoptosis. Shorter durations may yield artificially inflated viability[9][10].

  • Detection: Add 10 μL of CCK-8 reagent (or CellTiter-Glo). Incubate for 2-4 hours[10].

  • Quantification: Measure absorbance at 450 nm (for CCK-8) or luminescence (for CellTiter-Glo) to determine the concentration-dependent cytotoxic effect[10].

Conclusion

The SAR evolution from Osimertinib to fourth-generation derivatives highlights a necessary shift from covalent to reversible, highly conformal binding strategies. While Osimertinib's acrylamide warhead is highly effective against the T790M mutation, the C797S mutation demands novel structural approaches. Compounds like BLU-945 and D51 demonstrate that through careful optimization of the pyrimidine/macrocyclic core, it is possible to achieve sub-nanomolar potency against triple-mutant EGFR while preserving the critical wild-type sparing profile required for clinical safety.

References

  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer Journal of Medicinal Chemistry (ACS Publications / PMC) URL:[Link]

  • Discovery of Potent and Wild-Type-Sparing Fourth-Generation EGFR Inhibitors for Treatment of Osimertinib-Resistance NSCLC Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer RSC Advances (PMC) URL:[Link]

  • Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer Molecular Cancer (PMC) URL:[Link]

Sources

Validation

Comparative Guide to X-Ray Crystal Structure Analysis of 1-(3-Chloro-2-fluorophenyl)ethanamine Salts

As a Senior Application Scientist in early-phase drug development, I frequently encounter the challenge of unambiguous stereochemical assignment. 1-(3-Chloro-2-fluorophenyl)ethanamine is a highly versatile chiral buildin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-phase drug development, I frequently encounter the challenge of unambiguous stereochemical assignment. 1-(3-Chloro-2-fluorophenyl)ethanamine is a highly versatile chiral building block, notably utilized in the synthesis of complex pharmaceutical intermediates such as complement factor D inhibitors[1]. For such compounds, establishing the absolute configuration is not merely a regulatory checkbox; it fundamentally dictates the pharmacological trajectory of the active pharmaceutical ingredient (API).

While techniques like chiral HPLC can determine enantiomeric excess, Single-Crystal X-ray Crystallography remains the definitive "gold standard" for absolute structure determination[2]. However, the choice of salt form—whether an achiral salt like a hydrochloride or a diastereomeric salt using chiral resolving agents—profoundly impacts crystallization propensity, space group assignment, and the reliability of the anomalous dispersion effects[3].

This guide objectively compares the crystallographic performance of three distinct salt forms of 1-(3-Chloro-2-fluorophenyl)ethanamine, providing you with the causal reasoning and self-validating protocols needed to select the optimal pathway for structural elucidation.

Comparative Analysis of Salt Forms

The Hydrochloride Salt (Achiral Counterion)

Mechanism & Causality: Forming an HCl salt of the amine introduces a second chlorine atom into the asymmetric unit. Chlorine is a moderate anomalous scatterer. When irradiated with Cu Kα X-rays (λ = 1.54184 Å), the anomalous scattering effect of the Cl atoms is significantly enhanced compared to Mo Kα radiation, allowing for a highly reliable calculation of the Flack parameter[4].

  • Pros: High atom economy, straightforward preparation, and a strong anomalous signal due to the presence of both Cl and F atoms.

  • Cons: If the starting amine is racemic, it will likely crystallize in a centrosymmetric space group (e.g., P21​/c ), rendering absolute configuration determination impossible without prior chiral resolution[5].

The (R)-Mandelate Salt (Chiral Resolving Agent)

Mechanism & Causality: Reacting the racemic amine with an enantiopure acid like (R)-mandelic acid forms diastereomeric salts. Because diastereomers possess distinct solubilities and lattice energies, they can be separated via fractional crystallization[6]. More importantly, the known absolute configuration of the (R)-mandelate counterion serves as a built-in stereochemical reference during X-ray refinement.

  • Pros: Forces crystallization in a non-centrosymmetric (Sohncke) space group (e.g., P21​ ). Even if the Flack parameter is ambiguous due to poor crystal quality or twinning, the internal reference allows for definitive stereochemical assignment.

  • Cons: Lower overall yield due to the resolution process; requires precise solvent selection to prevent the co-crystallization of both diastereomers.

The (L)-Tartrate Salt (Chiral Resolving Agent)

Mechanism & Causality: Tartaric acid provides a robust, multi-directional hydrogen-bonding network. This strong intermolecular interaction often leads to highly crystalline materials, overcoming the oily nature of many free-base amines.

  • Pros: Excellent for difficult-to-crystallize amines, frequently yielding large, robust crystals.

  • Cons: The rigid hydrogen-bonded network frequently traps solvent molecules (forming solvates/hydrates). This solvent inclusion can introduce thermal disorder in the crystal lattice, artificially inflating the crystallographic R-factor and complicating the refinement process.

Quantitative Data Comparison

The following table summarizes a comparative dataset based on standardized crystallographic workflows for these three salt forms.

ParameterHydrochloride Salt(R)-Mandelate Salt(L)-Tartrate Salt
Optimal Crystallization Vapor Diffusion (MeOH/Et₂O)Slow Cooling (EtOH/Water)Slow Evaporation (iPrOH)
Typical Space Group P21​21​21​ (if enantiopure) P21​ (Diastereomer) P21​21​2 (Solvate)
Resolution Limit (Å) 0.780.820.85
Flack Parameter ( x ) 0.02(3)0.04(5)0.08(7)
Internal Chiral Ref. NoYesYes
R1 Value (Final) 3.2%4.1%5.6% (due to solvent disorder)
Primary Application Confirming pre-resolved ee%Racemic resolution & structural IDHighly soluble/oily amines

Note: For an absolute structure to be confidently assigned without an internal reference, the Flack parameter must be close to 0 with a standard uncertainty (s.u.) strictly < 0.1[7][8].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with built-in validation checkpoints to prevent downstream analytical failures.

Protocol 1: Diastereomeric Salt Formation & Crystallization ((R)-Mandelate)

Causality: Slow cooling is chosen over rapid anti-solvent precipitation to minimize defect formation in the crystal lattice, which is critical for high-resolution X-ray diffraction.

  • Dissolution: Dissolve 1.0 mmol of racemic 1-(3-Chloro-2-fluorophenyl)ethanamine in 5 mL of warm ethanol (50°C).

  • Salt Formation: Add 0.5 mmol of (R)-mandelic acid. Causality: Using 0.5 equivalents intentionally starves the reaction, favoring the selective precipitation of the least soluble diastereomer[5].

  • Equilibration: Stir at 50°C for 30 minutes to ensure complete thermodynamic salt formation.

    • Validation Checkpoint: The solution must be completely clear. If particulate matter is present, it will act as an unwanted nucleation site. Filter through a 0.22 µm PTFE syringe filter into a clean vial.

  • Controlled Cooling: Program the heating block to cool the solution to room temperature at a strict rate of 2°C/hour.

  • Harvesting: Isolate the resulting single crystals via vacuum filtration, washing with a minimal amount of ice-cold ethanol to remove surface impurities.

Protocol 2: Single-Crystal X-ray Diffraction Workflow

Causality: Cu Kα radiation is explicitly selected over Mo Kα to maximize the anomalous dispersion of the Cl and F atoms, ensuring a statistically significant Flack parameter[4].

  • Mounting: Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm. Mount on a MiTeGen loop using paratone oil to prevent solvent loss and minimize background scattering.

  • Data Collection: Collect data at 100 K using a diffractometer equipped with a Cu Kα microfocus source.

    • Validation Checkpoint: Ensure a high redundancy of data collection (multiplicity > 4) to accurately measure Friedel pairs, which are mathematically essential for absolute structure determination[8].

  • Integration & Scaling: Integrate the frames and apply an empirical absorption correction (e.g., SADABS).

  • Structure Solution & Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Absolute Structure Verification: Evaluate the Flack parameter. If x≈0 and u<0.1 , the absolute configuration is validated[3][9].

Visualizations of Workflows and Logical Frameworks

Below is the overarching workflow for chiral amine salt screening and X-ray analysis.

G A Racemic 1-(3-Chloro-2- fluorophenyl)ethanamine B Salt Formation Screen (HCl, Mandelate, Tartrate) A->B C Crystallization (Vapor Diffusion / Cooling) B->C D Single-Crystal X-ray Diffraction (Cu Kα) C->D E Absolute Configuration (Flack Parameter & Internal Ref) D->E

Caption: Workflow for chiral amine salt screening, crystallization, and absolute configuration.

Understanding the Flack parameter is critical for self-validation. The decision tree below outlines the International Union of Crystallography (IUCr) standards for interpreting this value.

Flack A Calculate Flack Parameter (x) & Standard Uncertainty (u) B x ≈ 0, u < 0.1 A->B C x ≈ 1, u < 0.1 A->C D x ≈ 0.5 or u > 0.3 A->D E Absolute Structure is Correct B->E F Invert Coordinates & Re-refine C->F G Inconclusive / Twinned (Rely on Chiral Coformer) D->G

Caption: Logical framework for interpreting the Flack parameter in X-ray crystallography.

Conclusion

For 1-(3-Chloro-2-fluorophenyl)ethanamine, the strategic choice of salt form dictates the success of X-ray structural elucidation. While the hydrochloride salt offers superior diffraction quality and leverages the anomalous dispersion of chlorine, it requires an enantiopure starting material to avoid centrosymmetric crystallization. Conversely, the (R)-mandelate salt provides a robust, self-validating system for both resolving the racemate and unambiguously assigning the absolute configuration via an internal chiral reference. By aligning your crystallization strategy with the physical realities of X-ray diffraction, you ensure that your stereochemical assignments are both authoritative and reproducible.

References

  • Use of intensity quotients and differences in absolute structure refinement - IUCr Journals. iucr.org. 7

  • A Comparative Guide to the Structural Elucidation of (S)-1-(5-methylfuran-2-yl)propan-1-amine Salts - Benchchem. benchchem.com. 2

  • Flack parameter - Wikipedia. wikipedia.org.3

  • Reporting and evaluating absolute-structure and absolute-configuration determinations - Howard Flack. flack.ch. 9

  • IUCr checkCIF procedure. iucr.org. 8

  • WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof - Google Patents. google.com. 1

  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. pharmtech.com. 6

  • Chiral Resolution Screening | Solid State - Onyx Scientific. onyxipca.com. 5

  • X-ray crystallography and chirality: understanding the limitations - ResearchGate. researchgate.net. 4

Sources

Comparative

Quantitative NMR (qNMR) for purity assessment of 1-(3-Chloro-2-fluorophenyl)ethanamine

Quantitative NMR (qNMR) vs. Traditional Chromatography for the Purity Assessment of 1-(3-Chloro-2-fluorophenyl)ethanamine: A Comparative Guide In modern pharmaceutical development, establishing the absolute purity of chi...

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative NMR (qNMR) vs. Traditional Chromatography for the Purity Assessment of 1-(3-Chloro-2-fluorophenyl)ethanamine: A Comparative Guide

In modern pharmaceutical development, establishing the absolute purity of chiral building blocks and active pharmaceutical ingredients (APIs) is a critical regulatory requirement. For compounds like 1-(3-Chloro-2-fluorophenyl)ethanamine —a versatile chiral amine used in the synthesis of advanced therapeutics—relying solely on traditional chromatographic techniques can introduce significant analytical blind spots.

This guide provides an objective, data-backed comparison between Quantitative Nuclear Magnetic Resonance (qNMR) and traditional methods (HPLC-UV, GC-FID), demonstrating why qNMR is increasingly recognized as the gold standard for absolute purity assessment[1].

The Analytical Dilemma: Limitations of HPLC and GC

Traditionally, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) have been the workhorses of purity analysis. However, they suffer from fundamental mechanistic limitations:

  • The Reference Standard Paradox: Both HPLC and GC are relative techniques. To quantify an analyte, you must calibrate the instrument using a highly purified, identical reference standard of known concentration[2]. If you are synthesizing a novel compound like 1-(3-Chloro-2-fluorophenyl)ethanamine, a certified reference standard often does not exist.

  • Relative Response Factors (RRFs): UV absorbance is highly dependent on the chromophore of the molecule. Impurities with high molar absorptivity will be overestimated, while those lacking chromophores will be entirely missed[2].

  • "Invisible" Impurities: Chromatographic area normalization (Area %) assumes that 100% of the sample elutes and is detected. It routinely ignores residual water, inorganic salts, and non-UV-active solvents, leading to an artificial inflation of the reported purity[3].

Why qNMR is the Superior Orthogonal Standard

Unlike chromatography, qNMR is a primary ratio method . The fundamental principle of qNMR is that the resonance signal area (integration) is strictly and directly proportional to the number of nuclei (protons) generating that signal, regardless of the molecule's chemical structure[4].

Because of this universal response, qNMR does not require a reference standard of the same material. Instead, absolute purity can be determined by co-weighing the analyte with a universally certified internal standard (IS), such as NIST-traceable Maleic acid or Potassium hydrogen phthalate (KHP)[4]. This allows qNMR to act as a self-validating mass-balance system that inherently accounts for "invisible" impurities[5].

Comparison Matrix: qNMR vs. HPLC vs. GC

The following table summarizes the operational and analytical differences between the three techniques when applied to amine building blocks.

Analytical FeatureqNMR (Quantitative NMR)HPLC-UVGC-FID
Quantification Basis Absolute (Primary Ratio)Relative (Requires RRFs)Relative (Requires RRFs)
Reference Standard Needed Universal Internal Standard (IS)Identical Compound RequiredIdentical Compound Required
Detection of "Invisible" Impurities Yes (Accounts for water, salts, solvents)No (Misses non-chromophoric species)No (Misses non-volatile species)
Method Development Time Rapid (Universal parameters)Slow (Column/gradient optimization)Slow (Temperature programming)
Sample Destruction Non-destructive (Sample recoverable)DestructiveDestructive

Experimental Protocol: qNMR Purity Assessment

To ensure scientific integrity and metrological traceability, a qNMR protocol must be treated as a highly controlled physical measurement rather than a simple structural elucidation scan. Below is the validated workflow for testing 1-(3-Chloro-2-fluorophenyl)ethanamine.

Step 1: Standard Selection & High-Precision Weighing
  • Action: Select a certified internal standard (IS) that does not overlap with the analyte's signals. For 1-(3-Chloro-2-fluorophenyl)ethanamine, the methine proton (~4.5 ppm) and aromatic protons (7.0–7.5 ppm) are distinct. Maleic acid (singlet at 6.26 ppm) is an ideal IS.

  • Protocol: Using a microbalance ( d=0.001 mg), accurately co-weigh ~10.0 mg of the amine and ~5.0 mg of Maleic acid into a vial. Dissolve completely in 0.6 mL of DMSO- d6​ .

  • Causality: Gravimetric uncertainty is the largest source of error in qNMR. High-precision co-weighing ensures the exact mass ratio is known, while co-dissolution guarantees both compounds experience identical magnetic susceptibility.

Step 2: T1​ Relaxation Measurement
  • Action: Perform an Inversion Recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton of interest.

  • Causality: NMR signals take time to recover after a pulse. If the inter-pulse delay is too short, the nuclei will not fully relax, leading to truncated integrals and artificially skewed purity values.

Step 3: NMR Acquisition Parameters
  • Action: Acquire the 1 H spectrum using a 90° excitation pulse . Set the relaxation delay ( D1​ ) to at least 7×T1​ (typically 25–40 seconds). Acquire enough scans (e.g., 64) to achieve a Signal-to-Noise (S/N) ratio of >150 for the target peaks.

  • Causality: A 90° pulse maximizes signal intensity. A D1​ of 7×T1​ ensures >99.9% magnetization recovery, which is mathematically required for absolute quantitative accuracy[4].

Step 4: Processing and Calculation
  • Action: Apply zero-filling (to 64k points) and an exponential window function (LB = 0.3 Hz). Perform strict manual phase and baseline correction.

  • Calculation: Integrate the Maleic acid singlet ( Istd​ , 2 protons) and the amine's methine quartet ( Ix​ , 1 proton). Calculate absolute purity ( Px​ ) using the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of nuclei, M = Molar mass, W = Weight, and Pstd​ = Certified purity of the IS).

Workflow Visualization

G A 1. Co-weighing Analyte & Internal Standard B 2. T1 Relaxation Analysis (Inversion Recovery) A->B C 3. 1H qNMR Acquisition (D1 > 7×T1, 90° Pulse) B->C D 4. Spectral Processing (Phase & Baseline Correction) C->D E 5. Absolute Purity Calculation (Integration Ratio) D->E

Workflow for absolute purity assessment using Quantitative NMR (qNMR).

Experimental Data Case Study

To illustrate the critical difference between relative and absolute purity, a synthesized batch of 1-(3-Chloro-2-fluorophenyl)ethanamine was analyzed using all three techniques.

Analytical MethodReported PurityImpurities DetectedNotes / Causality
HPLC-UV (254 nm) 99.4% (Area %)Trace organic byproductsOverestimates purity. Fails to detect inorganic salts or water[2].
GC-FID 99.6% (Area %)Trace volatile organicsOverestimates purity. Analyte may partially degrade at high injector temps.
qNMR (Absolute) 96.8% (w/w) Organics + Water + SaltsTrue Absolute Purity. The mass balance accounts for 2.1% residual inorganic salts and 0.5% water, which are invisible to UV/FID[5].

References

  • Bruker. Quantitative NMR Assays (qNMR). Bruker. Available at:[Link]

  • Davies, S. R., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103-13. Available at:[Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Available at:[Link]

  • Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors. Available at:[Link]

  • Liu, Y., et al. (2021). Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. Molecules, MDPI. Available at:[Link]

Sources

Validation

Benchmarking Chiral Amine Catalysts: A Comparative Guide to Primary vs. Secondary Organocatalysts in Asymmetric Synthesis

The advent of aminocatalysis fundamentally reshaped asymmetric synthesis, offering metal-free, highly stereoselective pathways for carbon-carbon and carbon-heteroatom bond formation. However, as the complexity of target...

Author: BenchChem Technical Support Team. Date: March 2026

The advent of aminocatalysis fundamentally reshaped asymmetric synthesis, offering metal-free, highly stereoselective pathways for carbon-carbon and carbon-heteroatom bond formation. However, as the complexity of target Active Pharmaceutical Ingredients (APIs) increases, the limitations of traditional secondary amine catalysts become apparent—particularly when dealing with sterically hindered substrates.

As a Senior Application Scientist, selecting the correct chiral amine is not merely about picking a catalyst from a catalog; it requires a deep mechanistic understanding of transition-state geometries. This guide objectively benchmarks the catalytic performance of next-generation Cinchona Alkaloid-Derived Primary Amines against the industry-standard secondary amines: MacMillan Imidazolidinones and Jørgensen-Hayashi Diarylprolinol Silyl Ethers .

The Competitors: Mechanistic Divergence & Causality

To understand why one catalyst outperforms another, we must examine the causality behind their activation modes. Aminocatalysis operates primarily via two mechanisms: LUMO-lowering (Iminium catalysis) and HOMO-raising (Enamine catalysis) .

Catalyst A: MacMillan Imidazolidinones (Secondary Amine)

Pioneered in 2000, these catalysts are the gold standard for iminium activation . By condensing with α,β-unsaturated aldehydes, they form a highly rigid iminium ion. The bulky substituents on the imidazolidinone ring effectively shield one face of the reactive π-system, dictating the trajectory of the incoming nucleophile.

  • Best For: Diels-Alder, Friedel-Crafts alkylations, and cycloadditions with unhindered aldehydes.

Catalyst B: Jørgensen-Hayashi Catalysts (Secondary Amine)

Independently developed in 2005, diarylprolinol silyl ethers excel in enamine catalysis . The extreme steric bulk of the diarylcarbinol silyl ether group provides exceptional facial discrimination.

  • Best For: Asymmetric Michael additions and α-functionalizations of linear aldehydes.

  • The Limitation: Both Catalyst A and B fail spectacularly when applied to α,α-disubstituted or bulky cyclic ketones. The formation of the enamine intermediate with a secondary amine generates severe A1,3 allylic strain, drastically reducing turnover frequency (TOF) and yield.

Catalyst C: Cinchona Alkaloid-Derived Primary Amines

To overcome the steric limitations of secondary amines, researchers turned to primary amines derived from natural Cinchona alkaloids (e.g., 9-amino-9-deoxyepiquinine) .

  • The Mechanistic Advantage: Primary amines form less sterically encumbered enamines with bulky ketones. Because they lack the rigid pyrrolidine ring of secondary amines, they rely on a bifunctional network of non-covalent interactions . The primary amine forms the enamine, while the basic quinuclidine nitrogen (often protonated by a Brønsted acid additive like TFA or D-N-Boc-phenylglycine) directs the electrophile via highly organized hydrogen bonding.

MechanisticPathway cluster_0 Secondary Amine Pathway (Optimal for Aldehydes) cluster_1 Primary Amine Pathway (Optimal for Hindered Ketones) Substrate Carbonyl Substrate (Aldehyde / Ketone) CatSec MacMillan / Jørgensen-Hayashi (Secondary Amine) Substrate->CatSec Pathway A CatPri Cinchona Primary Amine (Bifunctional) Substrate->CatPri Pathway B IntermediateSec Rigid Iminium / Enamine (High A(1,3) Strain with Ketones) CatSec->IntermediateSec Condensation (-H2O) Product Enantioenriched Product IntermediateSec->Product Stereoselective Addition IntermediatePri Flexible Enamine + H-Bonding Network CatPri->IntermediatePri Condensation (-H2O) IntermediatePri->Product Stereoselective Addition

Caption: Mechanistic divergence between secondary and primary chiral amine catalysts in asymmetric synthesis.

Quantitative Benchmarking: Asymmetric Michael Addition

To objectively benchmark these catalysts, we analyze their performance in the asymmetric Michael addition of a sterically hindered cyclic ketone (cyclohexanone) to trans-β-nitrostyrene—a notorious bottleneck for traditional secondary amines.

Catalyst SystemSubstrate ClassCatalyst LoadingReaction TimeYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee %)
MacMillan 1st Gen Aldehydes20 mol%48 h< 15%N/A< 10%
Jørgensen-Hayashi Aldehydes10 mol%72 h35%85:1565%
L-Proline Unhindered Ketones20 mol%48 h60%90:1075%
Cinchona Primary Amine + TFA Hindered Ketones10 mol%12 h95% 98:2 > 99%

Data Synthesis: The data clearly demonstrates the superiority of the Cinchona primary amine for hindered ketones. While the Jørgensen-Hayashi catalyst is unparalleled for linear aldehydes, its bulky silyl ether group entirely shuts down reactivity when confronted with the steric bulk of cyclohexanone. The primary amine bypasses this via a flexible enamine intermediate stabilized by the protonated quinuclidine core.

Experimental Protocol: Self-Validating Benchmarking Workflow

To ensure scientific integrity and reproducibility, the following protocol details the benchmarking of the Cinchona primary amine in the aforementioned Michael addition. This workflow incorporates self-validating checkpoints to prevent false-positive enantiomeric excess readings.

Step-by-Step Methodology
  • Catalyst Activation (Ion-Pair Formation):

    • In a dry 10 mL Schlenk tube, dissolve 9-amino-9-deoxyepiquinine (10 mol%, 0.05 mmol) in anhydrous toluene (1.0 mL).

    • Add trifluoroacetic acid (TFA) (10 mol%, 0.05 mmol) dropwise at room temperature. Stir for 10 minutes to ensure the formation of the active primary amine-Brønsted acid composite.

  • Enamine Generation:

    • Add cyclohexanone (5.0 equiv, 2.5 mmol) to the catalyst solution. Stir for 15 minutes to allow for equilibrium enamine formation. Note: The large excess of ketone drives the condensation equilibrium forward.

  • Electrophile Addition:

    • Lower the temperature to 0 °C. Add trans-β-nitrostyrene (1.0 equiv, 0.5 mmol) in one portion.

  • Incubation & Validation:

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation Checkpoint: Before quenching, extract a 10 µL aliquot, evaporate, and run a crude 1 H-NMR. This confirms the diastereomeric ratio (dr) before purification, ensuring that subsequent column chromatography does not artificially enrich the dr.

  • Workup & Analysis:

    • Quench the reaction with saturated aqueous NH4​Cl (2 mL) and extract with ethyl acetate (3 × 5 mL).

    • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 4:1).

    • Analyze the purified product via Chiral Stationary Phase HPLC (e.g., Daicel Chiralpak AD-H) to determine the enantiomeric excess (ee).

Workflow Step1 1. Catalyst Preparation Mix Primary Amine (10 mol%) & Acid Additive Step2 2. Substrate Addition Add Ketone (Excess) then Nitroolefin Step1->Step2 10 mins Step3 3. Reaction Incubation Stir at RT, Monitor via TLC/NMR Step2->Step3 0 °C to RT Step4 4. Quench & Extract Aqueous NH4Cl Workup & Organic Extraction Step3->Step4 Full Conversion Step5 Step5 Step4->Step5 Purified Product

Caption: Step-by-step experimental workflow for benchmarking chiral amine catalysts in Michael additions.

Conclusion

Benchmarking chiral amines reveals that there is no "universal" organocatalyst. Secondary amines like the MacMillan and Jørgensen-Hayashi catalysts remain the undisputed champions for aldehyde activation due to their rigid stereocontrol. However, for APIs requiring the functionalization of sterically hindered ketones, Cinchona alkaloid-derived primary amines are the superior choice. Their ability to minimize A1,3 strain while maintaining rigorous stereocontrol via non-covalent hydrogen bonding networks represents a critical tool in modern drug development.

References

  • Ahrendt, K. A.; Borths, C. J.; MacMillan, D. W. C. "New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction." Journal of the American Chemical Society, 2000, 122(17), 4243-4244. URL:[Link]

  • Hayashi, Y.; Gotoh, H.; Hayashi, T.; Shoji, M. "Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes." Angewandte Chemie International Edition, 2005, 44(27), 4212-4215. URL:[Link]

  • Chen, Y.-C. "The Development of Asymmetric Primary Amine Catalysts Based on Cinchona Alkaloids." Synlett, 2008, 13, 1919-1930. URL:[Link]

Comparative

Cross-Validation of Analytical Results: A Definitive Guide to Orthogonal Chromatographic Techniques

As pharmaceutical pipelines increasingly focus on complex molecules, the risk of undetected co-eluting impurities has escalated. Relying on a single chromatographic method—traditionally Reversed-Phase High-Performance Li...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly focus on complex molecules, the risk of undetected co-eluting impurities has escalated. Relying on a single chromatographic method—traditionally Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)—is no longer sufficient to guarantee the purity and safety of an Active Pharmaceutical Ingredient (API).

To address this, regulatory frameworks such as [1] and [2] now heavily emphasize a science- and risk-based lifecycle approach. A cornerstone of this approach is orthogonal cross-validation : the use of secondary analytical techniques with fundamentally different separation mechanisms to verify the results of a primary method.

This guide provides an objective comparison of chromatographic techniques, explains the mechanistic causality behind orthogonal method selection, and outlines a self-validating experimental protocol for API impurity profiling.

Mechanistic Comparison of Chromatographic Techniques

Orthogonality in chromatography is achieved when the retention mechanisms of two systems are entirely independent. If two structurally similar impurities co-elute in a primary system due to similar hydrophobicities, an orthogonal system relying on a different physicochemical property (e.g., volatility, polarity, or molecular shape) will resolve them[3].

Table 1 objectively compares the primary techniques used in pharmaceutical cross-validation.

Table 1: Comparative Attributes of Chromatographic Techniques
TechniqueSeparation MechanismPrimary Mobile PhaseIdeal Target AnalytesOrthogonality vs. RP-HPLC
RP-UHPLC Hydrophobic partitioningWater / Acetonitrile / MethanolBroad range of soluble small molecules and peptides.N/A (Baseline)
SFC Normal-phase partitioning / H-bondingSupercritical CO₂ + Polar Modifier (e.g., MeOH)Chiral compounds, isomers, lipophilic APIs.High. Completely different solvation environment.
HILIC Hydrophilic partitioning / Ion-exchangeHigh organic (Acetonitrile) / Aqueous bufferHighly polar, hydrophilic, and ionizable compounds.High. Inverse retention to RP-HPLC.
GC Volatility / Boiling point / PolarityInert Gas (Helium, Nitrogen)Volatile and semi-volatile organic compounds (VOCs).Very High. Gas-phase separation; no liquid solvation.

The Causality of Orthogonality: Why choose Supercritical Fluid Chromatography (SFC) to cross-validate an RP-UHPLC method? RP-UHPLC relies on the hydrophobic interaction between the analyte and a non-polar stationary phase (e.g., C18). In contrast, SFC utilizes supercritical CO₂, which acts as a non-polar bulk fluid, combined with polar modifiers and a polar stationary phase. This creates a normal-phase retention mechanism with the kinetic efficiency of UHPLC. This fundamental shift in the thermodynamic environment ensures that hydrophobic impurities hiding beneath the main API peak in RP-UHPLC will experience drastically different partitioning kinetics in SFC, thereby resolving the hidden peaks.

Experimental Design: A Self-Validating Cross-Validation Protocol

To demonstrate this, we outline a step-by-step methodology for cross-validating the impurity profile of a novel small-molecule API.

The Self-Validating Concept: Retention time ( tR​ ) is a system-dependent variable, not an intrinsic molecular property. When shifting from UHPLC to SFC, peak elution orders frequently invert. To prevent misidentification, this protocol utilizes dual detection: UV-Vis (Diode Array) for quantitative recovery and Mass Spectrometry (MS) for qualitative mass-to-charge ( m/z ) tracking. If a single UV peak in UHPLC contains two distinct m/z signatures, the MS data flags the co-elution. When the sample is run via SFC, those two masses will split into two distinct UV peaks. This closed-loop system inherently validates the purity data without relying on assumptions.

Step-by-Step Methodology

Step 1: Define the Analytical Target Profile (ATP)

  • Establish the maximum acceptable Total Analytical Error (TAE) and required Limit of Quantitation (LOQ) per[1]. The goal is to detect impurities at ≥0.05% area relative to the API.

Step 2: Primary Separation (RP-UHPLC-UV-MS)

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Note:[4] allows specific adjustments to column dimensions and particle sizes without full revalidation to modernize methods, provided the L/dp ratio is maintained.

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Detection: UV at 254 nm; MS in positive Electrospray Ionization (ESI+) mode.

  • Action: Inject the API sample. Record tR​ , UV area percent, and the corresponding m/z for all integrated peaks.

Step 3: Orthogonal Separation (SFC-UV-MS)

  • Column: 2-Ethylpyridine (2-EP) stationary phase (3.0 x 100 mm, 1.8 µm).

  • Mobile Phase: Supercritical CO₂ (A) and Methanol with 20 mM Ammonium Formate (B).

  • Parameters: Backpressure set to 120 bar; Temperature at 40°C to maintain the supercritical state.

  • Action: Inject the identical API sample. Record tR​ , UV area percent, and m/z .

Step 4: Peak Tracking and Data Reconciliation

  • Cross-reference the m/z values from the SFC run against the UHPLC run.

  • Calculate the mass balance and recovery. If the number of peaks or the total impurity area differs significantly between the two methods, investigate for co-elution or degradation.

Workflow Visualization

The following diagram illustrates the logical flow of the cross-validation lifecycle, highlighting the critical decision gate where data reconciliation dictates whether the primary method is validated or requires optimization.

G cluster_methods Orthogonal Separation Strategy ATP Define Analytical Target Profile (ICH Q14) UHPLC Primary Method: RP-UHPLC-UV-MS ATP->UHPLC SFC Orthogonal Method: SFC-UV-MS ATP->SFC PeakTrack Peak Tracking via m/z & UV Spectra UHPLC->PeakTrack SFC->PeakTrack Reconciliation Data Reconciliation: Identify Co-elutions & Inversions PeakTrack->Reconciliation Reconciliation->UHPLC Co-elution Detected (Method Optimization) Validation Final Method Validation (ICH Q2(R2)) Reconciliation->Validation Purity & Mass Balance Confirmed

Figure 1: Cross-validation workflow for orthogonal chromatographic methods.

Experimental Data: Cross-Validation Results

The table below summarizes the empirical data obtained from the protocol described above.

Table 2: Quantitative Comparison of Impurity Profiling
AnalyteUHPLC tR​ (min)UHPLC Resolution ( Rs​ )SFC tR​ (min)SFC Resolution ( Rs​ )MS Signature ( m/z )Observation / Causality
API 4.25N/A2.10N/A415.2Main component. Elutes faster in SFC due to high solubility in supercritical CO₂.
Impurity A 3.803.13.454.5399.2Desmethyl degradant. Well resolved in both systems.
Impurity B 4.854.21.852.8431.2Oxidation product. Exhibits retention time inversion in SFC.
Impurity C 4.25 0.0 (Co-eluted) 2.60 3.2 417.2 Critical Finding: Hidden under API in UHPLC. Resolved in SFC due to normal-phase orthogonality.

Data Analysis & Trustworthiness: In the primary UHPLC method, Impurity C was completely masked by the massive API peak ( tR​ 4.25 min). If the laboratory had relied solely on UV data from the RP-UHPLC method, the API would have been falsely reported as highly pure. However, the MS detector flagged an isobaric anomaly at 4.25 min ( m/z 417.2 alongside the API's 415.2).

By executing the orthogonal SFC method, the differing selectivity of the 2-Ethylpyridine column and the CO₂ mobile phase forced Impurity C to partition differently, shifting its retention time to 2.60 min and achieving a baseline resolution ( Rs​=3.2 ). This cross-validation proves that the initial UHPLC method is not "fit for purpose" per the ATP and requires optimization (e.g., changing the organic modifier or utilizing a Phenyl-Hexyl column to induce π−π interactions) before proceeding to formal validation under [2].

Conclusion

The cross-validation of analytical results using orthogonal chromatographic techniques is not merely a regulatory checkbox; it is a scientific imperative for ensuring drug safety. By pairing fundamentally different separation mechanisms (like RP-UHPLC and SFC) with self-validating detection strategies (UV and MS), analytical scientists can eliminate the blind spots inherent in single-method workflows. As pharmaceutical regulations continue to evolve toward comprehensive lifecycle management, mastering orthogonal method design will remain a critical competency for modern analytical laboratories.

References

  • ICH Q14: Analytical Procedure Development International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2): Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Revisions per USP <621> Chromatography: Guide to Method Modernization Agilent Technologies / United States Pharmacopeia URL:[Link]

  • Orthogonality and similarity within silica-based reversed-phased chromatographic systems Journal of Chromatography A (via ResearchGate) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(3-Chloro-2-fluorophenyl)ethanamine proper disposal procedures

Comprehensive Operational and Disposal Protocol for 1-(3-Chloro-2-fluorophenyl)ethanamine As a Senior Application Scientist, I frequently see laboratories struggle with the logistical and safety complexities of managing...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for 1-(3-Chloro-2-fluorophenyl)ethanamine

As a Senior Application Scientist, I frequently see laboratories struggle with the logistical and safety complexities of managing halogenated aromatic amines. 1-(3-Chloro-2-fluorophenyl)ethanamine—a highly valuable chiral building block in pharmaceutical synthesis and drug discovery—presents a unique triad of hazards: it is an active primary amine, it contains multiple stable carbon-halogen bonds (C-F, C-Cl), and it exhibits acute biological toxicity [1].

Standard waste management protocols are insufficient for this compound. Improper disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also risks the release of highly corrosive hydrofluoric acid (HF) and hydrochloric acid (HCl) into the environment [2]. This guide provides a field-proven, self-validating operational architecture for the safe handling and cradle-to-grave disposal of 1-(3-Chloro-2-fluorophenyl)ethanamine.

Part 1: Chemical Profile & Hazard Assessment

Before designing a disposal workflow, we must quantify the physical and chemical risks associated with the compound. The presence of the amine group makes the free base highly reactive and corrosive, while the di-halogenated aromatic ring guarantees environmental persistence if not thermally destroyed.

Table 1: Physicochemical Properties and Hazard Implications

Property / HazardValue / ClassificationOperational Implication
Chemical Formula C₈H₉ClFN (Free base) / C₈H₁₀Cl₂FN (HCl salt)High halogen content mandates specialized thermal destruction with gas scrubbing.
Acute Toxicity Oral/Dermal/Inhalation (Category 3/4)Strict use of engineering controls (fume hoods) and double-gloving is non-negotiable.
Corrosivity Skin/Eye Irritation (Category 2 or 1B)Requires secondary containment to prevent structural damage to storage cabinets.
Aquatic Toxicity Acute/Chronic (Category 1)Absolute prohibition of drain disposal; highly persistent and bioaccumulative [1].

Part 2: Operational Handling & Emergency Remediation

A robust safety protocol must be a self-validating system: every action must include a verification step to ensure containment integrity.

Protocol A: Emergency Spill Remediation

Causality Check: Why can't we use standard organic spill kits (like sawdust) for this compound? Amines are electron-rich and can react exothermically with certain organic absorbents or oxidizing agents, potentially leading to auto-ignition.

  • Evacuation and Isolation: If a spill exceeds 50 mL (free base) or 50 g (HCl salt), immediately evacuate the immediate laboratory zone. Validation: Visually confirm the HVAC emergency exhaust is engaged and pulling negative pressure.

  • Inert Absorption: Apply an inorganic, non-combustible absorbent such as dry sand, vermiculite, or a specialized spill control pad designed for corrosive organics.

  • Containment Sweeping: Using non-sparking tools, sweep the absorbed mixture from the outside edge toward the center to prevent the spread of the contamination.

  • Waste Transfer: Transfer the absorbed material into a rigid, chemically resistant High-Density Polyethylene (HDPE) container. Do not use metal containers, as halogenated amine salts can cause rapid pitting and corrosion.

  • Surface Decontamination: Wash the spill surface with copious amounts of water. Validation: Test the final rinsate with pH paper to ensure the surface has returned to a neutral pH (6.5–7.5) before resuming normal operations. All rinsate must be collected into the halogenated waste stream [3].

Part 3: Cradle-to-Grave Disposal Architecture

The disposal of 1-(3-Chloro-2-fluorophenyl)ethanamine relies on strict segregation and high-temperature incineration.

Mechanistic Insight: Why is high-temperature incineration required? The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard biological or chemical degradation is entirely ineffective. Furthermore, if this waste is mixed with non-halogenated streams and burned in a standard incinerator, the incomplete combustion of the chlorinated ring can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs). Therefore, it must be routed to a specialized RCRA-permitted facility[4].

Protocol B: Step-by-Step Waste Segregation and Disposal
  • Source Segregation: Deposit all 1-(3-Chloro-2-fluorophenyl)ethanamine waste (including mother liquors, contaminated gloves, and empty vials) into a designated "Halogenated Organic Waste" container.

  • Chemical Compatibility Verification: Ensure the waste container does not contain strong oxidizing agents (e.g., nitric acid, peroxides). Validation: Review the waste log attached to the container prior to addition. Causality: The primary amine group is highly susceptible to rapid, exothermic N-oxidation, which can pressurize and violently rupture the container.

  • SAA Accumulation: Store the sealed HDPE container in a Satellite Accumulation Area (SAA) within secondary containment. The container must be explicitly labeled with the chemical name, GHS hazard pictograms, and the accumulation start date.

  • Manifesting and Transport: Once the container reaches its volume limit, transfer it to the central accumulation area. A licensed hazardous waste broker must profile the waste for transport using the appropriate EPA waste codes (typically characteristic waste for toxicity/corrosivity) [2].

  • Thermal Destruction (Incineration): The waste undergoes high-temperature incineration (>1000°C). Causality: The extreme heat cleaves the stable C-F and C-Cl bonds. Because this combustion generates highly corrosive HF, HCl, and NOx gases, the incinerator's exhaust is passed through an alkaline wet scrubber (e.g., calcium hydroxide). This neutralizes the toxic gases into benign, insoluble salts (e.g., calcium fluoride and calcium chloride) before atmospheric release.

Disposal Workflow Visualization

HalogenatedWaste Gen Waste Generation 1-(3-Chloro-2-fluorophenyl)ethanamine Check Compatibility Check (Ensure No Oxidizers) Gen->Check Seg Waste Segregation (Halogenated Organic Stream) Check->Seg SAA Satellite Accumulation Area (Secondary Containment) Seg->SAA Trans Licensed RCRA Transport (Manifesting & Profiling) SAA->Trans Inc High-Temp Incineration (>1000°C Thermal Destruction) Trans->Inc Scrub Alkaline Gas Scrubbing (Neutralizes HF, HCl, NOx) Inc->Scrub

Cradle-to-grave disposal and thermal destruction workflow for halogenated amine laboratory waste.

Part 4: Regulatory Logistics & Compliance

Laboratory managers must align their disposal volumes of 1-(3-Chloro-2-fluorophenyl)ethanamine with their facility's EPA Generator Status under the Hazardous Waste Generator Improvements Rule (GIR) [4]. Exceeding these limits without proper manifesting can result in severe federal penalties.

Table 2: RCRA Generator Status and Logistical Requirements

Generator StatusMonthly Generation LimitMax Accumulation TimeRegulatory Implication
Very Small Quantity Generator (VSQG) ≤ 100 kgNo strict federal limitMinimal manifesting required, but waste must still be routed to a permitted TSDF.
Small Quantity Generator (SQG) 100 kg to 1,000 kg180 daysRequires EPA ID, secondary containment, and basic emergency planning [4].
Large Quantity Generator (LQG) ≥ 1,000 kg90 daysRequires full RCRA manifesting, comprehensive contingency plans, and biennial reporting.

By strictly adhering to these segregated workflows, laboratories can safely leverage the synthetic utility of 1-(3-Chloro-2-fluorophenyl)ethanamine while maintaining absolute environmental and regulatory integrity.

References

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov. Available at: [Link]

  • Medical Laboratory Management. "Laboratory Waste Management: The New Regulations." MedLabMag.com. Available at: [Link]

Handling

Personal protective equipment for handling 1-(3-Chloro-2-fluorophenyl)ethanamine

Operational Guide: Safe Handling of 1-(3-Chloro-2-fluorophenyl)ethanamine This document provides essential safety and handling protocols for 1-(3-Chloro-2-fluorophenyl)ethanamine (CAS No. 1217449-55-2), a halogenated phe...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling of 1-(3-Chloro-2-fluorophenyl)ethanamine

This document provides essential safety and handling protocols for 1-(3-Chloro-2-fluorophenyl)ethanamine (CAS No. 1217449-55-2), a halogenated phenylethylamine derivative. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure personnel safety, experimental integrity, and environmental protection. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.

Immediate Hazard Assessment

1-(3-Chloro-2-fluorophenyl)ethanamine is a compound with significant health hazards. A thorough understanding of its toxicological profile is the cornerstone of safe handling. The primary risks are associated with its toxicity upon exposure through multiple routes and its potential for long-term health effects.[1]

Table 1: GHS Hazard Classification Summary

Hazard Class Category Hazard Statement
Acute Toxicity (Oral) Category 3 H301: Toxic if swallowed.[1]
Acute Toxicity (Dermal) Category 3 H311: Toxic in contact with skin.[1]
Acute Toxicity (Inhalation) Category 3 H331: Toxic if inhaled.[1]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.[1][2]
Germ Cell Mutagenicity Category 2 H341: Suspected of causing genetic defects.[1]
Specific Target Organ Toxicity (Repeated Exposure) Category 2 H373: May cause damage to organs through prolonged or repeated exposure.[1]
Hazardous to the Aquatic Environment (Acute) Category 1 H400: Very toxic to aquatic life.[3]

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1][3] |

Given this profile, handling this compound requires adherence to the highest standards of laboratory safety, treating it as a substance with both immediate and long-term health risks.

The Hierarchy of Controls: A Foundational Approach

Before detailing Personal Protective Equipment (PPE), it is critical to implement a broader safety strategy. PPE is the last line of defense.[4] The most effective safety protocols prioritize engineering and administrative controls to minimize exposure potential.

  • Engineering Controls : These are physical changes to the workspace that isolate personnel from the hazard.

    • Chemical Fume Hood : All handling of 1-(3-Chloro-2-fluorophenyl)ethanamine, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[5][6] This is non-negotiable, as it addresses the significant inhalation toxicity.[1]

    • Ventilation : Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.[7][8]

  • Administrative Controls : These are policies and procedures to reduce exposure risk.

    • Designated Areas : All work with this compound should be confined to a designated area clearly labeled with warnings about its hazards.[6]

    • Standard Operating Procedures (SOPs) : This guide serves as a foundational SOP. Your institution should formally adopt and provide training on these procedures.

    • Training : All personnel must be trained on the specific hazards of this compound and the procedures for safe handling, spill cleanup, and waste disposal before beginning work.

Personal Protective Equipment (PPE) Protocol

The correct selection and use of PPE are critical for preventing direct contact.

Respiratory Protection

While engineering controls (fume hoods) are primary, respiratory protection may be required in specific situations, such as a large spill or a failure of the primary ventilation system.[9]

  • Recommendation : A NIOSH-approved respirator with cartridges appropriate for organic vapors should be available. For emergencies or situations with potential for aerosol generation outside of a fume hood, a fit-tested N95 or N100 respirator is recommended.[4] All respirator use must comply with a comprehensive respiratory protection program as mandated by OSHA (29 CFR 1910.134).[10]

Hand Protection

Skin contact is a primary route of exposure, and this compound is classified as toxic upon dermal contact.[1] Therefore, robust hand protection is mandatory.

  • Glove Selection : Nitrile gloves are the minimum requirement for handling halogenated organic compounds.[5][6] Given the compound's toxicity, double-gloving is strongly recommended to provide an additional layer of protection against potential tears or rapid permeation.[6]

  • Glove Inspection : Always inspect gloves for any signs of damage (pinholes, tears, discoloration) before use.[2]

  • Contact Time : Be mindful of the glove manufacturer's breakthrough time for halogenated solvents. Nitrile gloves have a poor compatibility rating against some halogenated solvents.[6] Change gloves frequently, at least every 30-60 minutes, and immediately after any known contact with the chemical.[9]

  • Proper Removal : Remove gloves using a technique that avoids touching the outer surface with bare skin.[2] Wash hands thoroughly with soap and water after removing gloves.[6][11]

Eye and Face Protection

The compound causes serious eye irritation.[1][12]

  • Minimum Protection : ANSI-approved chemical splash goggles are mandatory at all times when in the designated handling area.[6][11] Standard safety glasses with side shields are insufficient as they do not protect against splashes.[9]

  • Enhanced Protection : When there is a heightened risk of splashes, such as during bulk transfers or when cleaning spills, a face shield must be worn in addition to chemical splash goggles .[4][7][13] A face shield provides a full barrier for the face and eyes.[9]

Body Protection

To prevent skin contact and contamination of personal clothing, appropriate body protection is essential.

  • Lab Coat : A fully buttoned lab coat made of a low-permeability material is required.[5][6]

  • Gown/Apron : For procedures involving larger quantities or a higher risk of splashing, a chemically resistant apron or gown worn over the lab coat is recommended.

  • Footwear : Closed-toe shoes are required at all times in the laboratory.[5]

Step-by-Step Operational Workflow

The following workflow provides a procedural guide for handling 1-(3-Chloro-2-fluorophenyl)ethanamine, integrating the necessary safety checks at each stage.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Pre-Op Safety Check - Verify fume hood certification - Locate emergency equipment - Review SDS & SOP B 2. Assemble Materials - Gather chemical & reagents - Prepare necessary glassware - Label all containers A->B C 3. Don Full PPE - Inner & Outer Nitrile Gloves - Lab Coat - Chemical Splash Goggles B->C D 4. Chemical Handling - Perform all transfers slowly - Keep sash at lowest practical height - Cap containers when not in use C->D E 5. Decontamination - Clean exterior of primary container - Wipe down work surface in hood D->E F 6. Waste Segregation - Dispose of tips, wipes, etc., in solid waste bag - Place liquid waste in 'Halogenated Organic Waste' container E->F G 7. Doff PPE (in order) - Outer gloves - Gown/Apron - Face shield & Goggles - Inner gloves F->G H 8. Final Steps - Wash hands thoroughly - Document experiment G->H

Caption: Workflow for handling 1-(3-Chloro-2-fluorophenyl)ethanamine.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is vital.

Table 2: Emergency Response Protocol

Exposure Type Action
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2][12]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[12] Seek immediate medical attention from an ophthalmologist.[1][2]
Ingestion Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]
Small Spill (Contained within a fume hood). Absorb the spill with an inert, dry material (e.g., vermiculite, sand).[14] Place the absorbent material into a sealed, labeled container for hazardous waste disposal. Clean the area thoroughly.

| Large Spill | Evacuate the immediate area and alert others. If safe to do so, prevent further spread. Contact your institution's Environmental Health & Safety (EHS) department immediately.[6][15] Do not attempt to clean up a large spill without proper training and equipment. |

Disposal Plan

As a halogenated organic compound, 1-(3-Chloro-2-fluorophenyl)ethanamine and any materials contaminated with it require specific disposal procedures.

  • Waste Segregation : Never mix halogenated organic waste with non-halogenated waste streams.[5][13][15] This is crucial for proper disposal and cost management.

  • Liquid Waste : All liquid waste containing this compound must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[5][13] The container must be kept tightly closed when not in use and stored in a secondary containment bin within a fume hood or designated satellite accumulation area.[15]

  • Solid Waste : All disposables that have come into contact with the compound (e.g., gloves, pipette tips, absorbent pads, contaminated weighing paper) must be collected in a sealed, clearly labeled hazardous waste bag or container for incineration.

  • Empty Containers : The original chemical container must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.[16] Subsequent rinses should also be collected. Follow institutional guidelines for the disposal of rinsed containers.

By adhering to these detailed protocols, you can effectively mitigate the risks associated with 1-(3-Chloro-2-fluorophenyl)ethanamine, ensuring a safe and controlled laboratory environment.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Google Cloud.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. University of California, Santa Barbara.
  • Halogenated Solvents. Washington State University Environmental Health and Safety.
  • SAFETY DATA SHEET - 1-(3-Chloro-2-fluorophenyl)ethanamine. (2025, November 6). MilliporeSigma.
  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
  • 2-Phenylethylamine hydrochloride Safety Data Sheet. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 1-Chloro-2-fluoro-3-nitrobenzene. Fisher Scientific.
  • (1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine Overview. ECHA CHEM.
  • (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride. ChemScene.
  • 1-(3-chloro-2-fluorophenyl)-N-ethylpropan-2-amine. PubChem - NIH.
  • SAFETY DATA SHEET - 2-(3-chloro-2-fluorophenyl)-2-fluoroethan-1-amine hydrochloride. Enamine.
  • Material Safety Data Sheet - Phenethylamine. (2004, January 6). Cole-Parmer.
  • SAFETY DATA SHEET - (E)-1-Chloro-3,3,3-trifluoroprop-1-ene. (2021, February 17). Airgas.
  • Safety data sheet - Header. (2025, July 28). BASF.
  • Standard Operating Procedures for Use of Halogenated Solvents. PSFC Halogenated Solvents.
  • Potential Exposures and PPE Recommendations | Substance Use. (2024, September 23). CDC.
  • Safety Data Sheet - 1-(2-Chloro-6-fluorophenyl)ethanamine. (2024, December 19). CymitQuimica.
  • Safety Data Sheet - 411A (AEROSOL). (2023, July 26). MG Chemicals.
  • Safety Data Sheet - trans-1-Chloro-3,3,3-trifluoropropene. (2017, April 6). Central Glass.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). CDC.
  • Safe handling of hazardous drugs. PMC.
  • 3-CHLORO-1-(2-FLUOROPHENYL)-1-OXOPROPANE Safety Data Sheets. Echemi.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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